Product packaging for 2-Chlorobenzimidazole(Cat. No.:CAS No. 4857-06-1)

2-Chlorobenzimidazole

Número de catálogo: B1347102
Número CAS: 4857-06-1
Peso molecular: 152.58 g/mol
Clave InChI: AYPSHJCKSDNETA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

2-Chlorobenzimidazole can be synthesized by reacting benzimidazole-2-one with phosphoryl chloride in the presence of phenol.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN2 B1347102 2-Chlorobenzimidazole CAS No. 4857-06-1

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-chloro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPSHJCKSDNETA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063626
Record name 1H-Benzimidazole, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4857-06-1
Record name 2-Chlorobenzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4857-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chlorobenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004857061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chlorobenzimidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111358
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Benzimidazole, 2-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Benzimidazole, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.139
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CHLOROBENZIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F4MJ5PT4K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Chlorobenzimidazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chlorobenzimidazole

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and organic synthesis.

Chemical Structure and Identification

This compound is a heterocyclic aromatic organic compound consisting of a benzene (B151609) ring fused to an imidazole (B134444) ring, with a chlorine atom substituted at the 2-position of the imidazole ring.

  • IUPAC Name: 2-chloro-1H-benzimidazole[1][2]

  • Synonyms: 2-Chloro-1H-benzo[d]imidazole, Benzimidazole (B57391), 2-chloro-[1][3][4]

  • CAS Number: 4857-06-1[1][2][3][4][5]

  • Molecular Formula: C₇H₅ClN₂[1][2][3][4]

  • InChI: 1S/C7H5ClN2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)[1][4][5]

  • InChIKey: AYPSHJCKSDNETA-UHFFFAOYSA-N[1][4][5]

  • Canonical SMILES: C1=CC=C2C(=C1)NC(=N2)Cl[6][7]

Chemical Structure:

      Cl
      |
  C2--N1
 /  \ /
C7--C6--C5
|   |   |
C8--C9--C4--H
 \  /
  N3--H

(Simplified 2D representation)

Physicochemical and Spectroscopic Properties

The quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Weight 152.58 g/mol [2][3][4]
Appearance Off-white to yellow to brown crystalline powder[3][6]
Melting Point 207-211 °C (lit.)[5][8][9]
Boiling Point 328.5 ± 25.0 °C at 760 mmHg (estimate)[10]
Solubility Insoluble in water[8][9][11]
pKa 9.81 ± 0.10 (Predicted)[6]
LogP (Octanol/Water) 1.734 (Crippen Calculated)[7][12]
Vapor Pressure 0.0 ± 0.7 mmHg at 25°C[10]

Experimental Protocols

Synthesis of this compound

A common and high-yield method for the synthesis of this compound involves the chlorination of 1,3-dihydro-benzimidazol-2-one (also known as 2-hydroxybenzimidazole) using phosphorus oxychloride (POCl₃).[13][14][15][16]

Step 1: Synthesis of 1,3-dihydro-benzimidazol-2-one (2)

  • To a solution of o-phenylenediamine (B120857) (1) (5g, 0.046 mole) in dimethylformamide (DMF), add urea (B33335) (5.52g, 0.092 mole).[16]

  • Reflux the mixture for 12 hours.[16]

  • After completion, remove the DMF by distillation under vacuum.[16]

  • Wash the isolated solid with water and then dissolve it in a 10% aqueous sodium hydroxide (B78521) solution.[16]

  • Filter the alkaline solution and neutralize it with 35% aqueous hydrochloric acid.[16]

  • Filter, wash with water, and dry the precipitated product to obtain pure 1,3-dihydro-benzimidazol-2-one (2).[16] The yield is typically high (around 94%).[15][16]

Step 2: Synthesis of this compound (3)

  • A mixture of 1,3-dihydro-benzimidazol-2-one (2) (10g, 0.07 mole), phosphorus oxychloride (POCl₃) (22.88g, 0.14 mole), and a catalytic amount of phenol (B47542) is heated to 103-107°C for 12 hours.[15][16]

  • After the reaction is complete, cool the mixture in an ice bath.[15][16]

  • Neutralize the mixture with a 40% aqueous sodium hydroxide solution to a pH of approximately 10.[15][16]

  • The crude product precipitates and can be collected.

  • Recrystallize the crude material to obtain pure this compound (3).[15][16] This method can yield up to 97% of the final product.[15][16]

Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆.[17] The spectrum for the parent compound shows aromatic protons in the range of δ 6.85-7.90 ppm and a broad singlet for the N-H proton around δ 12.25 ppm.[15]

  • Infrared (IR) Spectroscopy:

    • Record the IR spectrum using the KBr pellet technique.[2] Key vibrational bands include C=N stretching around 1623 cm⁻¹ and N-H stretching around 3442 cm⁻¹.[18]

  • Mass Spectrometry (MS):

    • Electron Ionization (EI) mass spectrometry can be used to determine the molecular weight. The molecular ion peak (M+) for C₇H₅ClN₂ is expected at m/z 152.[1][4]

Typical Reactions

This compound is a versatile intermediate used in various organic reactions.

  • N-Alkylation (Nucleophilic Substitution):

    • Dissolve this compound (1 equivalent) and an alkylating agent (e.g., benzyl (B1604629) bromide, 1.1 equivalents) in a dry solvent like acetonitrile.[19]

    • Add a base such as potassium carbonate (K₂CO₃) (1.1 equivalents) to the mixture.[19]

    • Heat the reaction mixture to reflux (e.g., 75°C) and monitor the progress using Thin Layer Chromatography (TLC).[19]

    • Upon completion, cool the mixture, dilute with a solvent like dichloromethane (B109758) (DCM), and filter.[19]

    • Concentrate the filtrate under vacuum to obtain the N-alkylated product.[19]

  • Cross-Coupling Reactions:

    • The chlorine atom at the 2-position can undergo cross-coupling reactions, such as Suzuki coupling, with arylboronic acids. These reactions are typically catalyzed by a palladium catalyst to form 2-arylbenzimidazole derivatives.

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis and key reactions of this compound.

Synthesis_Workflow Synthesis of this compound cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_reagent Chlorinating Agent cluster_product Final Product A o-Phenylenediamine C 1,3-dihydro-benzimidazol-2-one A->C Condensation (DMF, Reflux) B Urea B->C E This compound C->E Chlorination (103-107°C) D POCl3 / Phenol (cat.) D->E

Caption: Workflow for the synthesis of this compound.

Reactivity_Diagram Key Reactivity Pathways A This compound P1 N-Alkylated-2-chlorobenzimidazole A->P1 P2 2-Arylbenzimidazole A->P2 R1 Alkyl Halide (R-X) Base R1->A Nucleophilic Substitution (N-H) R2 Arylboronic Acid Pd Catalyst R2->A Cross-Coupling (C-Cl)

Caption: Reactivity pathways of this compound.

Applications and Biological Significance

This compound is a crucial building block in medicinal and agricultural chemistry.[3]

  • Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.[6] It is a foundational molecule for developing drugs with potential anti-malarial, antiviral (such as for Hepatitis C), anti-cancer, and anti-inflammatory activities.[3]

  • Agrochemicals: The benzimidazole moiety is important in agrochemicals. This compound is used in the formulation of fungicides and herbicides to protect crops.[3]

  • Material Science: This compound can be incorporated into polymers and coatings to enhance chemical resistance and durability.[3]

  • Biochemical Research: It is used in studies involving enzyme inhibition and receptor binding, which helps in understanding biological processes and disease mechanisms.[3] Derivatives have shown antifungal properties against various phytopathogens.[20]

Safety and Handling

  • Hazards: this compound is irritating to the eyes, respiratory system, and skin.[6][9]

  • Precautions: Handle in a well-ventilated area or under a fume hood.[6] Avoid inhalation, ingestion, and contact with skin or eyes.[6]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and safety goggles.[6][9]

  • Storage: Store at ambient temperatures, though storage in a cool, dark place (<15°C) is recommended.[6] The compound can be moisture-sensitive.[8]

References

2-Chlorobenzimidazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chlorobenzimidazole (CAS No: 4857-06-1), a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its fundamental chemical and physical properties, outlines established synthesis protocols, and explores its diverse applications, particularly as a key intermediate in the development of novel therapeutic agents. Special emphasis is placed on its role in the synthesis of compounds with anticancer, antiviral, and antifungal properties. Experimental methodologies and the mechanistic pathways of its derivatives are also discussed to provide a thorough resource for the scientific community.

Core Chemical and Physical Properties

This compound is a stable crystalline solid that serves as a fundamental building block in organic synthesis. Its key properties are summarized below.

PropertyValueReference(s)
CAS Number 4857-06-1[1][2]
Molecular Formula C₇H₅ClN₂[1][2]
Molecular Weight 152.58 g/mol [1][2]
Appearance Off-white to yellow to brown crystalline powder[1]
Melting Point 207-211 °C (lit.)[1]
Solubility Insoluble in water[1]
Purity ≥98% (HPLC)[1]
SMILES Clc1nc2ccccc2[nH]1[1]
InChI Key AYPSHJCKSDNETA-UHFFFAOYSA-N[1]

Synthesis of this compound

The most common and established method for the synthesis of this compound involves the reaction of benzimidazolin-2-one with a chlorinating agent, typically phosphorus oxychloride.

Experimental Protocol: Synthesis from Benzimidazolin-2-one

This protocol is adapted from established literature procedures.

Materials:

Procedure:

  • A mixture of benzimidazolin-2-one (10.0 g, 0.07 mol), phosphorus oxychloride (22.88 g, 0.14 mol), and a catalytic amount of phenol is prepared in a suitable reaction vessel.

  • The mixture is heated to 103-107°C and maintained at this temperature for 12 hours with stirring.

  • After the reaction is complete, the mixture is cooled, and xylene is added to aid in the removal of excess phosphorus oxychloride via distillation under reduced pressure.

  • The reaction mixture is then carefully cooled in an ice bath.

  • The cooled mixture is neutralized to a pH of approximately 10.0 by the slow addition of a 40% sodium hydroxide solution.

  • The resulting precipitate is collected by filtration.

  • The crude product is recrystallized from a suitable solvent to yield pure this compound.

Applications in Research and Drug Development

This compound is a valuable precursor for the synthesis of a wide array of biologically active molecules. Its versatile reactivity allows for modifications at the 1 and 2 positions, leading to the generation of diverse chemical libraries.

Pharmaceutical Applications
  • Anticancer Agents: The benzimidazole (B57391) scaffold is a core component of numerous anticancer compounds. Derivatives of this compound have been shown to act as microtubule inhibitors, topoisomerase inhibitors, and PARP inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.

  • Antiviral Compounds: It serves as a starting material for the synthesis of antiviral drugs, including agents effective against human cytomegalovirus (HCMV) and hepatitis C virus (HCV).

  • Antifungal and Antimicrobial Agents: Derivatives have demonstrated significant activity against various fungal and bacterial strains, making them promising candidates for the development of new anti-infective therapies.

  • Anti-inflammatory Drugs: this compound is a key intermediate in the synthesis of compounds with anti-inflammatory properties.

Agrochemical Applications

It is utilized in the formulation of fungicides and herbicides, contributing to crop protection and enhanced agricultural productivity.

Material Science

The compound is incorporated into polymers and coatings to enhance chemical resistance and durability.

Experimental Workflow and Reaction Pathways

The reactivity of the chlorine atom at the 2-position and the nitrogen atom of the imidazole (B134444) ring makes this compound a versatile substrate for various organic reactions.

N-Alkylation of this compound

A common synthetic route for creating derivatives involves the alkylation of the benzimidazole nitrogen.

N_Alkylation This compound This compound N-Alkyl-2-chlorobenzimidazole N-Alkyl-2-chlorobenzimidazole This compound->N-Alkyl-2-chlorobenzimidazole + Alkylating_Agent Alkylating Agent (e.g., DMS, DES, PhCH2Cl) Alkylating_Agent->N-Alkyl-2-chlorobenzimidazole + Base Base (e.g., K2CO3) Base->N-Alkyl-2-chlorobenzimidazole catalyst Solvent Solvent (e.g., PEG-600) Solvent->N-Alkyl-2-chlorobenzimidazole medium

Caption: General workflow for the N-alkylation of this compound.

Mechanistic Pathway of Benzimidazole Derivatives as Anticancer Agents

While this compound itself is primarily a synthetic intermediate, its derivatives have been shown to exhibit potent anticancer activity through various mechanisms. One such mechanism involves the induction of DNA damage and the subsequent activation of the p53 tumor suppressor pathway, leading to apoptosis.

Anticancer_Pathway cluster_cell Cancer Cell Benzimidazole_Derivative Benzimidazole Derivative DNA_Damage DNA Damage Benzimidazole_Derivative->DNA_Damage induces p53_Activation p53 Activation DNA_Damage->p53_Activation activates Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest promotes Apoptosis Apoptosis (Programmed Cell Death) p53_Activation->Apoptosis induces Cell_Cycle_Arrest->Apoptosis

Caption: A representative signaling pathway for benzimidazole derivatives in cancer therapy.

Conclusion

This compound is a compound of considerable importance with a well-established synthetic methodology and a broad spectrum of applications. Its utility as a scaffold for the development of new pharmaceuticals, particularly in the oncology and infectious disease sectors, continues to drive research interest. This guide has provided a foundational understanding of its properties, synthesis, and applications, offering valuable insights for professionals engaged in chemical research and drug discovery.

References

An In-depth Technical Guide to the Synthesis of 2-Chlorobenzimidazole from o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the predominant synthetic route for preparing 2-chlorobenzimidazole, a crucial intermediate in the development of various pharmaceutical agents. The synthesis is primarily a two-step process commencing with the cyclization of o-phenylenediamine (B120857) to form a benzimidazolin-2-one intermediate, followed by a chlorination reaction. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the reaction pathway.

Core Synthesis Pathway

The most widely adopted and efficient method for the synthesis of this compound from o-phenylenediamine involves two key transformations:

  • Formation of Benzimidazolin-2-one: o-Phenylenediamine is condensed with urea (B33335) to yield benzimidazolin-2-one. This reaction is typically performed at elevated temperatures.

  • Chlorination of Benzimidazolin-2-one: The intermediate benzimidazolin-2-one is subsequently treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to afford the final product, this compound.

An alternative, though less detailed in the provided literature, involves the formation of 2-aminobenzimidazole (B67599) from o-phenylenediamine and cyanogen (B1215507) bromide, which could then potentially be converted to this compound via a Sandmeyer-type reaction.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the primary two-step synthesis of this compound.

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Reference
1o-Phenylenediamine, UreaDMF135-1401294[2][3]
1o-Phenylenediamine, UreaNeat150Not Specified88[2]
2Benzimidazolin-2-onePOCl₃, Phenol (catalytic)103-1071297[2][3]
2Benzimidazolin-2-onePOCl₃, Conc. HCl (1 drop)11014Not Specified[4]

Experimental Protocols

Step 1: Synthesis of Benzimidazolin-2-one

This protocol is based on the high-yield procedure utilizing dimethylformamide (DMF) as a solvent.[2][3]

  • Materials:

    • o-Phenylenediamine (1 part by mole)

    • Urea (2 parts by mole)

    • Dimethylformamide (DMF)

    • 10% Sodium Hydroxide (NaOH) solution

    • 35% Hydrochloric Acid (HCl) solution

    • Water

  • Procedure:

    • To a solution of o-phenylenediamine (e.g., 5 g, 0.046 mol) in DMF, add urea (e.g., 5.52 g, 0.092 mol).

    • Heat the reaction mixture to 135-140°C and maintain for 12 hours.

    • Upon completion of the reaction, remove the DMF in vacuo.

    • Wash the separated solid with water.

    • Dissolve the solid in a 10% aqueous NaOH solution.

    • Filter the alkaline solution to remove any insoluble impurities.

    • Neutralize the filtrate with a 35% aqueous HCl solution, which will cause the product to precipitate.

    • Filter the precipitated product, wash with water, and dry to obtain pure benzimidazolin-2-one. A yield of approximately 94% can be expected.[2][3]

Step 2: Synthesis of this compound

This protocol describes the chlorination of benzimidazolin-2-one using phosphorus oxychloride.[2][3]

  • Materials:

    • Benzimidazolin-2-one (1 part by mole)

    • Phosphorus oxychloride (POCl₃) (2 parts by mole)

    • Phenol (catalytic amount)

    • 40% Sodium Hydroxide (NaOH) solution

    • Ice

  • Procedure:

    • Prepare a mixture of benzimidazolin-2-one (e.g., 10.0 g, 0.07 mol), POCl₃ (e.g., 22.88 g, 0.14 mol), and a catalytic amount of phenol.

    • Heat the mixture to 103-107°C for 12 hours.

    • After the reaction is complete, cool the mixture in an ice bath.

    • Carefully neutralize the reaction mixture with a 40% NaOH solution to a pH of approximately 10.

    • The crude product will separate and can be collected.

    • Recrystallize the crude material to obtain pure this compound. A yield of up to 97% has been reported for this step.[2][3]

Reaction Pathway Visualization

The following diagram illustrates the two-step synthesis of this compound from o-phenylenediamine.

Synthesis_of_2_Chlorobenzimidazole cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination OPD o-Phenylenediamine BMZ Benzimidazolin-2-one OPD->BMZ DMF, 135-140°C, 12h Yield: 94% Urea Urea Urea->BMZ CBZ This compound BMZ->CBZ Phenol (cat.), 103-107°C, 12h Yield: 97% POCl3 POCl₃ POCl3->CBZ

Caption: Reaction pathway for the synthesis of this compound.

Alternative Synthetic Route

An alternative pathway to benzimidazole (B57391) derivatives involves the reaction of o-phenylenediamine with cyanogen bromide to produce 2-aminobenzimidazoles in good yields.[1] This intermediate could then potentially undergo a Sandmeyer reaction to replace the amino group with a chloro group, though specific protocols for this transformation were not detailed in the provided search results. The Sandmeyer reaction is a well-established method for converting aryl diazonium salts into aryl halides using copper salts as catalysts.[5]

The following diagram illustrates the logical flow of this alternative synthesis.

Alternative_Synthesis cluster_alternative Alternative Route OPD o-Phenylenediamine Amino_BMZ 2-Aminobenzimidazole OPD->Amino_BMZ CNBr Cyanogen Bromide CNBr->Amino_BMZ Diazonium Benzimidazole-2-diazonium salt Amino_BMZ->Diazonium Diazotization (e.g., NaNO₂, HCl) CBZ This compound Diazonium->CBZ Sandmeyer Reaction (e.g., CuCl)

References

Spectroscopic analysis of 2-Chlorobenzimidazole (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Chlorobenzimidazole, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document outlines the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shifts (δ) for this compound

SolventChemical Shift (ppm)MultiplicityAssignment
CDCl₃12.25s (broad)N-H
7.20 - 7.60mAr-H
DMSO-d₆~12.8s (broad)N-H
7.15 - 7.55mAr-H

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound (Estimated)

Carbon AtomExpected Chemical Shift Range (ppm)
C2 (C-Cl)140 - 145
C4/C7110 - 120
C5/C6120 - 125
C8/C9 (C-N)130 - 140

Note: Due to tautomerism, the signals for C4/C7 and C5/C6 may be averaged in some solvents at room temperature.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
~3060 (broad)StrongN-H stretch (H-bonded)
1620 - 1580MediumC=N stretch
1450 - 1400StrongAromatic C=C stretch
~1270MediumC-N stretch
750 - 700StrongC-Cl stretch
Aromatic C-H out-of-plane bend
Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments for this compound

m/zIonDescription
152/154[M]⁺Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes)
117[M-Cl]⁺Loss of chlorine radical
90[M-Cl-HCN]⁺Loss of chlorine and hydrogen cyanide

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound

  • Deuterated solvent (CDCl₃ or DMSO-d₆)

  • NMR tubes (5 mm)

  • Volumetric flask

  • Pipettes

  • NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Transfer the solution into a clean NMR tube to a height of approximately 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for the appropriate nucleus (¹H or ¹³C).

  • Data Acquisition:

    • ¹H NMR:

      • Acquire the spectrum using a standard single-pulse experiment.

      • Set the spectral width to cover the expected chemical shift range (e.g., 0-14 ppm).

      • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence.

      • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

      • A higher number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR Spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to the pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound

  • Suitable volatile solvent (e.g., methanol, acetonitrile)

  • Mass Spectrometer with an Electron Impact (EI) source

Procedure:

  • Sample Introduction:

    • Dissolve a small amount of this compound in a suitable volatile solvent.

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrument Setup (Electron Impact - EI):

    • Set the ionization energy, typically to 70 eV.

    • The sample is vaporized in the ion source and bombarded with electrons.

    • The resulting ions are accelerated into the mass analyzer.

  • Data Acquisition:

    • Scan the mass analyzer over a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺). For this compound, expect a characteristic isotopic pattern for chlorine (M and M+2 in an approximate 3:1 ratio).

    • Analyze the fragmentation pattern to identify characteristic losses and deduce the structure of the fragment ions.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound start Start: This compound Sample nmr NMR Spectroscopy start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms h_nmr ¹H NMR Analysis: - Chemical Shift - Multiplicity - Integration nmr->h_nmr c_nmr ¹³C NMR Analysis: - Chemical Shift nmr->c_nmr ir_analysis IR Analysis: - Functional Group  Identification ir->ir_analysis ms_analysis MS Analysis: - Molecular Weight - Isotopic Pattern - Fragmentation ms->ms_analysis structure_elucidation Structure Elucidation h_nmr->structure_elucidation c_nmr->structure_elucidation ir_analysis->structure_elucidation ms_analysis->structure_elucidation report Final Report: - Data Tables - Spectra - Interpretation structure_elucidation->report

Caption: Logical workflow for the spectroscopic characterization of this compound.

Proposed Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a proposed fragmentation pathway for this compound under electron impact ionization.

Fragmentation_Pathway Proposed ESI-MS Fragmentation of this compound parent This compound [M]⁺˙ m/z = 152/154 frag1 Loss of Cl˙ [M-Cl]⁺ m/z = 117 parent->frag1 - Cl˙ frag2 Loss of HCN [M-Cl-HCN]⁺ m/z = 90 frag1->frag2 - HCN frag3 Loss of C₂H₂ [M-Cl-HCN-C₂H₂]⁺ m/z = 64 frag2->frag3 - C₂H₂

Caption: Proposed fragmentation of this compound in Mass Spectrometry.

Physical and chemical properties of 2-Chlorobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 2-Chlorobenzimidazole, a versatile heterocyclic compound. It serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules, making it a compound of significant interest in pharmaceutical and agrochemical research.[1][2] This document details its fundamental properties, experimental protocols for its synthesis and key reactions, and its role as a foundational block in developing complex organic structures.

Core Physical and Chemical Properties

This compound is a solid, off-white to light yellow crystalline powder at room temperature.[1][2][3][4] Its core structure consists of a benzene (B151609) ring fused to an imidazole (B134444) ring, with a chlorine atom substituted at the 2-position.[2]

Table 1: General and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₅ClN₂[1][2][3][4][5][6][7]
Molecular Weight 152.58 g/mol [1][3][4][5][6][8]
CAS Number 4857-06-1[1][2][4][5][6][7][9]
Appearance White to light yellow or brown crystalline powder[1][2][3][4]
Melting Point 207-211 °C (lit.)[9][10][11]
Boiling Point 250.67 °C (rough estimate)[10]
Solubility Insoluble in water[9][10][12]
LogP (Octanol/Water Partition Coefficient) 1.734 (Calculated)[6][13]
McGowan's Characteristic Volume (McVol) 102.770 ml/mol (Calculated)[6][13]

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks/SignalsSolvent/TechniqueSource
¹H NMR δ 12.25 (s, 1H, -NH-), δ 6.50-7.90 (m, 4H, aryl protons)CDCl₃[14]
δ 12.73 (s, 1H), 7.92 (dd), 7.67 (dd), 7.57-7.52 (m), 7.25 (s)DMSO-d₆[15]
¹³C NMR δ 149.57, 132.56, 132.11, 131.67, 130.82, 130.45, 127.91DMSO-d₆[15]
IR (KBr Pellet) 3061 cm⁻¹ (-NH- bonded stretching), 1525, 1436, 1270, 1232 cm⁻¹KBr Pellet[14][16]
Mass Spectrum (HRMS ESI) [M+H]⁺: Calculated for C₁₃H₁₀ClN₂: 229.0527, Found: 229.0523ESI[15]

Synthesis and Reactivity

This compound is a key building block due to its reactivity, which allows for further functionalization.[1] The chlorine atom at the 2-position can readily undergo nucleophilic substitution reactions, and the nitrogen atoms of the imidazole ring can be alkylated.[17][18]

The most common laboratory synthesis involves the reaction of benzimidazolin-2-one (also known as 2-hydroxybenzimidazole) with a chlorinating agent like phosphorus oxychloride (POCl₃).[19][20]

Experimental Protocol: Synthesis from Benzimidazolin-2-one [14][19]

  • A mixture of benzimidazolin-2-one (e.g., 10.0 g, 0.07 mole), phosphorus oxychloride (POCl₃) (e.g., 22.88 g, 0.14 mole), and a catalytic amount of phenol (B47542) is prepared.[14]

  • The mixture is heated, for instance, at 103-110°C for 12-14 hours with stirring.[14][19]

  • After the reaction is complete, the mixture is cooled, and excess POCl₃ is removed under reduced pressure.[19]

  • The residue is carefully treated with water and neutralized with a base, such as sodium bicarbonate or 40% NaOH solution, to a pH of approximately 10.[14][19]

  • The resulting mixture is extracted multiple times with an organic solvent like ethyl acetate.[19]

  • The combined organic layers are washed with water and a saturated sodium chloride solution, then dried over a drying agent (e.g., magnesium sulfate).[19]

  • The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.[14][19]

G cluster_workflow Synthesis of this compound reagents Benzimidazolin-2-one + POCl₃ + Phenol (cat.) heating Heat at 103-110°C (12-14 hours) reagents->heating Reaction workup Cool & Remove excess POCl₃ heating->workup neutralization Neutralize with Base (e.g., NaOH) workup->neutralization extraction Extract with Ethyl Acetate neutralization->extraction purification Wash, Dry, & Evaporate Solvent extraction->purification product This compound purification->product

Workflow for the synthesis of this compound.

This compound serves as a precursor for various derivatives through reactions at both the chloro- and N-H positions.

2.2.1. Nucleophilic Substitution (N-Alkylation)

The imidazole nitrogen can be readily alkylated using various alkylating agents under basic conditions.[17][21]

Experimental Protocol: N-Benzylation [17]

  • Dissolve this compound (1 equivalent) and benzyl (B1604629) bromide (1.1 equivalents) in a dry solvent such as acetonitrile.[17]

  • Add a base, for example, potassium carbonate (K₂CO₃) (1.1 equivalents), to the mixture.[17]

  • Heat the reaction mixture to reflux (e.g., at 75°C) for approximately 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[17]

  • Upon completion, cool the mixture to room temperature and dilute with a solvent like dichloromethane (B109758) (DCM).[17]

  • Filter the mixture and concentrate the filtrate under vacuum to remove the solvent.[17]

  • The resulting residue can be washed with a solvent like ether to remove unreacted benzyl bromide, yielding the N-benzylated product.[17]

G cluster_reaction N-Alkylation of this compound start This compound product N-Alkyl-2-chlorobenzimidazole start->product Reaction reagent Alkylating Agent (e.g., Benzyl Bromide) reagent->product conditions Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Heat conditions->product

General scheme for N-Alkylation reaction.

2.2.2. Cross-Coupling Reactions

The chlorine atom at the 2-position can participate in metal-catalyzed cross-coupling reactions, such as Suzuki couplings with arylboronic acids, to form 2-arylbenzimidazole derivatives.[17] This reactivity significantly expands its utility in creating complex molecular scaffolds.

Applications in Research and Development

The structural motif of this compound is a cornerstone in medicinal and materials science.

  • Pharmaceutical Development : It is a vital intermediate in the synthesis of pharmaceuticals, including potential anti-malarial, antiviral (such as for Hepatitis C), anti-cancer, and anti-inflammatory agents.[1][17]

  • Agrochemicals : This compound is used to formulate fungicides and herbicides, contributing to crop protection and agricultural productivity.[1]

  • Material Science : It can be incorporated into polymers and coatings to enhance chemical resistance and durability.[1]

  • Organic Synthesis : It serves as a versatile building block for synthesizing a variety of substituted benzimidazoles for diverse research applications.

G cluster_logic Role of this compound in Synthesis core This compound pharma Pharmaceuticals (Anti-cancer, Antiviral) core->pharma Intermediate For agro Agrochemicals (Fungicides, Herbicides) core->agro Intermediate For material Material Science (Polymers, Dyes) core->material Intermediate For

Applications of this compound as a synthetic intermediate.

Safety and Handling

This compound is classified as an irritant.[11] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95), should be used when handling this compound. It should be stored in a cool, dark place, with a recommended temperature below 15°C.[4]

References

An In-depth Technical Guide on the Solubility of 2-Chlorobenzimidazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Chlorobenzimidazole in various organic solvents. The information is curated for professionals in research and development, particularly in the pharmaceutical and chemical synthesis sectors, where understanding the solubility of such intermediates is crucial for process optimization and formulation development.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound with the chemical formula C₇H₅ClN₂. It serves as a vital building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. Its chemical structure, featuring a benzimidazole (B57391) core with a chlorine substituent, imparts specific physicochemical properties that dictate its behavior in different solvent systems. Understanding its solubility is paramount for designing synthetic routes, purification strategies, and formulation protocols.

Solubility of this compound in Organic Solvents

The solubility of this compound is influenced by factors such as the polarity of the solvent, temperature, and the crystalline form of the solute. Generally, it is characterized by low solubility in water and higher solubility in organic solvents.[1] The presence of both a polar N-H group and a nonpolar chlorophenyl ring allows for interactions with a range of solvents.

Quantitative and Qualitative Solubility Data
SolventChemical FormulaPolarity (Dielectric Constant)Solubility (at ambient temperature)MethodReference
Dimethyl Sulfoxide (DMSO)C₂H₆OS46.7100 mg/mLNot Specified[2]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineN/AN/A≥ 2.5 mg/mLNot Specified[2]
10% DMSO / 90% Corn OilN/AN/A≥ 2.5 mg/mLNot Specified[2]
EthanolC₂H₅OH24.5More soluble than in waterQualitative[3]
ChloroformCHCl₃4.8More soluble than in waterQualitative[3]
MethanolCH₃OH32.7Soluble (in hot methanol)Qualitative[4]
WaterH₂O80.1Insoluble/Slightly solubleQualitative[1][3]

Note: The principle of "like dissolves like" suggests that this compound, being a molecule with both polar and non-polar characteristics, would exhibit moderate solubility in polar aprotic solvents (like acetone (B3395972) and ethyl acetate) and polar protic solvents (like alcohols), and lower solubility in non-polar solvents (like toluene (B28343) and hexane).

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[5][6][7] The following is a detailed protocol that can be adapted for measuring the solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Screw-capped vials or flasks

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Step-by-Step Procedure
  • Preparation of the Solvent System: Ensure the selected organic solvent is of high purity and degassed if necessary to avoid bubble formation.

  • Addition of Excess Solute: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a known volume or mass of the solvent in a vial or flask. The presence of undissolved solid at the end of the experiment is crucial.[5]

  • Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to ensure equilibrium is reached. This can range from 24 to 72 hours.[8] Periodically check to ensure that solid material remains undissolved.

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to sediment.[6] Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.[5]

  • Quantification:

    • Gravimetric Method: Accurately weigh a clean, dry container. Transfer a precise volume of the clear filtrate to the container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound). Once the solvent is completely removed, reweigh the container with the dried solute. The difference in weight gives the mass of the dissolved this compound.[9][10]

    • Spectroscopic/Chromatographic Method: Prepare a series of standard solutions of this compound in the same solvent with known concentrations. Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standards.[8] Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve. Measure the analytical signal of the diluted sample and use the calibration curve to determine its concentration. Account for the dilution factor to calculate the solubility in the original saturated solution.

Calculation of Solubility

The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

  • For the gravimetric method:

    • Solubility ( g/100 mL) = (Mass of dissolved solute in g / Volume of filtrate in mL) x 100

  • For spectroscopic/chromatographic methods:

    • Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution factor

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the determination of this compound solubility using the shake-flask method followed by analytical quantification.

Solubility_Workflow A Preparation of Materials (this compound, Solvent) B Addition of Excess Solute to Solvent in Vial A->B C Equilibration (Shaking at Constant Temp.) B->C D Phase Separation (Sedimentation & Filtration) C->D E Quantification of Dissolved Solute D->E F Gravimetric Analysis E->F Method 1 G Spectroscopic/Chromatographic Analysis E->G Method 2 H Data Analysis & Solubility Calculation F->H G->H

Caption: Workflow for Solubility Determination.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents and provided a detailed experimental protocol for its determination. While specific quantitative data remains sparse, the provided methodologies offer a robust framework for researchers to generate precise and reliable solubility data tailored to their specific needs. Accurate solubility data is indispensable for the efficient development of synthetic processes and the successful formulation of products containing this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of 2-Chlorobenzimidazole: Discovery, History, and Core Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorobenzimidazole is a pivotal heterocyclic compound, serving as a fundamental building block in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Its unique chemical reactivity makes it an essential intermediate in the development of various therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of this compound synthesis, detailing the evolution of its preparative methods. Core experimental protocols are presented with clarity, and quantitative data are summarized for comparative analysis. Furthermore, key reaction pathways and experimental workflows are illustrated through detailed diagrams to facilitate a deeper understanding of the synthetic processes.

Discovery and History

The synthesis of this compound is intrinsically linked to the development of benzimidazole (B57391) chemistry. The initial focus was on the creation of the benzimidazole core, followed by methods for its functionalization. The most prevalent and historically significant route to this compound involves a two-step process: the synthesis of benzimidazolin-2-one (also known as 2-hydroxybenzimidazole) and its subsequent chlorination.

While the benzimidazole ring system was first synthesized in the late 19th century, the specific preparation of this compound gained prominence in the mid-20th century. A frequently cited method for the chlorination of 1,3-dihydro-benzimidazol-2-one using phosphorus oxychloride in the presence of hydrogen chloride was detailed in a 1963 publication by Harrison, Ralph, and Smith in the Journal of the Chemical Society. However, the phrasing "it is already known that 2-chloro-benzimidazole can be prepared..." in subsequent literature, such as a 2000 patent, suggests that this method was based on earlier, established chemical principles for the conversion of cyclic amide-like structures to their corresponding chloro-derivatives.

The foundational first step, the synthesis of benzimidazolin-2-one from the condensation of o-phenylenediamine (B120857) and urea, has been a cornerstone of this chemistry. Early methods involved the dry fusion of the reactants at high temperatures. Over time, modifications were introduced, such as the use of high-boiling solvents like dimethylformamide (DMF), which offered improved yields and product purity.

The evolution of this compound synthesis has been driven by the need for higher yields, greater purity, and more environmentally benign procedures. This has led to variations in chlorinating agents, catalysts, and reaction conditions, all aimed at optimizing the production of this crucial synthetic intermediate.

Core Synthetic Pathways

The synthesis of this compound is predominantly achieved through a two-step reaction sequence starting from o-phenylenediamine. The overall transformation can be visualized as follows:

G OPD o-Phenylenediamine Step1 Condensation OPD->Step1 Urea Urea Urea->Step1 BZO Benzimidazolin-2-one (2-Hydroxybenzimidazole) Step1->BZO Step2 Chlorination BZO->Step2 ChlorinatingAgent Chlorinating Agent (e.g., POCl3) ChlorinatingAgent->Step2 CBZ This compound Step2->CBZ G Start Benzimidazolin-2-one Reaction Heating under Reflux Start->Reaction Reagents POCl3 (Phosphorus Oxychloride) Reagents->Reaction Additives Additives (optional) - Phenol (catalyst) - HCl (gas) Additives->Reaction Workup Work-up (Neutralization, Extraction) Reaction->Workup Product This compound Workup->Product

An In-depth Technical Guide to Benzimidazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole (B57391) scaffold, a bicyclic aromatic heterocycle, stands as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its structural similarity to endogenous purines allows for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] This technical guide provides a comprehensive overview of benzimidazole derivatives, covering their fundamental structure, synthesis methodologies, mechanisms of action across various therapeutic areas, and key experimental protocols for their synthesis and evaluation. Quantitative data on the biological activity of representative derivatives are summarized, and critical signaling pathways and experimental workflows are visualized to offer a detailed resource for researchers in the field of drug discovery and development.

The Benzimidazole Core: Structure and Properties

The benzimidazole nucleus is formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring.[3] This arrangement confers upon the molecule a unique set of physicochemical properties, including hydrogen bond donor-acceptor capabilities, potential for π-π stacking interactions, and the ability to engage in hydrophobic interactions, all of which are crucial for binding to macromolecular targets.[4] The amphoteric nature of the benzimidazole ring system allows for substitutions at multiple positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize pharmacological activity.[5]

Synthesis of Benzimidazole Derivatives

The synthesis of the benzimidazole core is a well-established area of organic chemistry, with numerous methods developed to afford a diverse range of derivatives.

Phillips-Ladenburg Condensation

A classical and widely used method is the Phillips-Ladenburg condensation, which involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid under acidic conditions, typically with heating.[5][6] The use of mineral acids like hydrochloric acid facilitates the condensation and subsequent cyclization.[3] This method is particularly effective for the synthesis of 2-alkyl-substituted benzimidazoles.

Condensation with Aldehydes

The reaction of o-phenylenediamines with aldehydes is another versatile and common approach to synthesize 2-substituted benzimidazoles.[7] This reaction is often carried out in the presence of an oxidizing agent or a catalyst to facilitate the cyclization and aromatization of the intermediate Schiff base. Modern variations of this method employ a range of catalysts, including lanthanum chloride and nano-Fe2O3, to achieve high yields under milder conditions.[3][7]

Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly or "green" synthetic methodologies. These include microwave-assisted synthesis, the use of eco-friendly catalysts like ammonium (B1175870) chloride, and reactions in alternative solvents such as deep eutectic solvents or even water.[3][8] These methods often offer advantages such as shorter reaction times, higher yields, and simpler work-up procedures.[7]

Therapeutic Applications and Mechanisms of Action

Benzimidazole derivatives have demonstrated a remarkable range of pharmacological activities, leading to their development as anticancer, antimicrobial, antiviral, and anthelmintic agents.

Anticancer Activity

The anticancer potential of benzimidazole derivatives stems from their ability to interfere with multiple cellular pathways crucial for cancer cell proliferation and survival.

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases (RTKs) and Downstream Signaling

EGFR_HER2_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER2 Receptor Tyrosine Kinase Ligand->EGFR_HER2 Binds PI3K PI3K EGFR_HER2->PI3K Activates MEK MEK EGFR_HER2->MEK Activates STAT3 STAT3 EGFR_HER2->STAT3 Activates Benzimidazole Benzimidazole Derivative Benzimidazole->EGFR_HER2 Inhibits DR5 DR5 Upregulation Benzimidazole->DR5 Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Erk Erk MEK->Erk Erk->Proliferation STAT3->Proliferation Apoptosis Apoptosis DR5->Apoptosis

Caption: Anticancer mechanism of benzimidazoles via EGFR/HER2 inhibition.
Anthelmintic Activity

Benzimidazole carbamates, such as albendazole (B1665689) and mebendazole, are widely used as broad-spectrum anthelmintic drugs.

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of anthelmintic action is the inhibition of microtubule polymerization in parasitic worms.[11][12] Benzimidazoles bind with high affinity to the β-tubulin subunit of the parasite, preventing its polymerization into microtubules.[4][13] This disruption of the microtubular cytoskeleton interferes with essential cellular processes, including cell division, glucose transport, and motility, ultimately leading to the death of the parasite.[12]

Tubulin_Polymerization_Inhibition cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by Benzimidazole Tubulin αβ-Tubulin Dimers (GTP-bound) Protofilament Protofilament Formation Tubulin->Protofilament Polymerization BoundTubulin Benzimidazole-β-Tubulin Complex Microtubule Microtubule (Dynamic Polymer) Protofilament->Microtubule Microtubule->Tubulin Depolymerization Benzimidazole Benzimidazole Derivative Benzimidazole->Tubulin Binds to β-subunit NoPolymerization Polymerization Blocked BoundTubulin->NoPolymerization

Caption: Anthelmintic action via inhibition of tubulin polymerization.
Anti-inflammatory Activity

Certain benzimidazole derivatives exhibit potent anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The anti-inflammatory effects of many benzimidazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the active site of COX-2, these compounds prevent the synthesis of prostaglandins, thereby reducing the inflammatory response.

COX_Inhibition_Pathway Membrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA2 PLA2 Phospholipase A2 (PLA2) Prostaglandins Prostaglandins (e.g., PGE2) ArachidonicAcid->Prostaglandins COX-2 COX2 COX-2 Enzyme Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Benzimidazole Benzimidazole Derivative Benzimidazole->COX2 Inhibits

Caption: Anti-inflammatory mechanism via COX-2 enzyme inhibition.

Quantitative Data on Biological Activity

The following tables summarize the in vitro activity of selected benzimidazole derivatives against various cancer cell lines and microbial strains.

Table 1: Anticancer Activity of Benzimidazole Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
BM1 Human Colon (DLD-1)MTT57.68
6a Breast (MCF7)MTT9.70
6a Liver (HUH7)MTT6.41
10c Lung (A549)In vitro screenLow nM range
11f Lung (A549)In vitro screenLow nM range

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
BM2 Micrococcus luteus12.5 ± 2.2
BM2 Staphylococcus aureus25 ± 1.5
BM2 Enterobacter aerogenes25 ± 1.5
BM2 Escherichia coli25 ± 1.5
BM2 Aspergillus flavus12.5 ± 2.2
11d Various Bacteria & FungiComparable to Norfloxacin & Fluconazole
13b Various Bacteria & FungiComparable to Norfloxacin & Fluconazole

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for the synthesis of a representative benzimidazole derivative and for key biological assays.

Synthesis of 2-Substituted Benzimidazoles (General Protocol)

This protocol describes a general, efficient one-pot synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamine and an aldehyde, catalyzed by p-toluenesulfonic acid (p-TsOH).

Materials:

Procedure:

  • In a round-bottom flask, thoroughly mix o-phenylenediamine (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (20 mL).

  • Add p-toluenesulfonic acid (1.0 mmol) to the mixture.

  • Reflux the reaction mixture for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 (v/v) mixture of ethyl acetate and petroleum ether as the mobile phase.

  • Upon completion of the reaction, evaporate the solvent completely under reduced pressure.

  • Recrystallize the crude product from ethyl acetate to obtain the pure 2-substituted benzimidazole.

  • Characterize the final product using appropriate analytical techniques (e.g., IR, NMR).

Synthesis_Workflow Start Starting Materials: o-phenylenediamine Aldehyde Reaction Reaction: Ethanol, p-TsOH Reflux (6-8h) Start->Reaction TLC Monitor by TLC Reaction->TLC TLC->Reaction Incomplete Evaporation Solvent Evaporation TLC->Evaporation Complete Recrystallization Recrystallization (Ethyl Acetate) Evaporation->Recrystallization Product Pure 2-Substituted Benzimidazole Recrystallization->Product Characterization Characterization (IR, NMR) Product->Characterization

Caption: General workflow for synthesis of 2-substituted benzimidazoles.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of benzimidazole derivatives against bacterial and fungal strains.[2]

Materials:

  • Benzimidazole derivatives (test compounds)

  • Standardized microbial strains (e.g., from ATCC)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Sterile 96-well flat-bottomed microtiter plates

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • Positive control antibiotic/antifungal

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Test Compounds: Dissolve the benzimidazole derivatives in DMSO to prepare a stock solution. Further dilutions are made in the appropriate broth medium.

  • Preparation of Inoculum: From a fresh culture, suspend microbial colonies in sterile saline or PBS. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this standardized suspension in broth to achieve the final desired inoculum concentration for the assay.

  • Assay Setup:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and perform two-fold serial dilutions by transferring 100 µL to subsequent wells.

    • Include wells for a positive control (standard antimicrobial), a negative control (broth and inoculum only), and a sterility control (broth only).

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well (except the sterility control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay: MTT Method

The MTT assay is a colorimetric method used to assess the cytotoxic effect of compounds on cancer cell lines by measuring cell viability.

Materials:

  • Cancer cell line (e.g., DLD-1, MCF-7)

  • Complete cell culture medium (e.g., RPMI with 10% FBS)

  • Benzimidazole derivatives (test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well plates

  • Microplate reader (ELISA reader)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives (e.g., from 12.5 to 200 µM) and incubate for a specified period (e.g., 24 or 48 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 10-50 µL of MTT stock solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Conclusion

The benzimidazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and ability to interact with a multitude of biological targets ensure its relevance in the ongoing search for novel therapeutic agents. The diverse mechanisms of action, spanning from enzyme inhibition to disruption of protein polymerization, highlight the versatility of this privileged structure. This guide has provided a foundational overview of the synthesis, biological activities, and evaluation methods for benzimidazole derivatives, intended to serve as a valuable resource for professionals dedicated to advancing the field of drug discovery. Further exploration into structure-activity relationships and the development of multi-target inhibitors based on the benzimidazole core hold significant promise for future therapeutic innovations.

References

2-Chlorobenzimidazole: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzimidazole is a heterocyclic compound of significant interest in organic synthesis, serving as a versatile precursor for a wide array of functionalized benzimidazole (B57391) derivatives.[1][2] Its unique chemical structure, featuring a reactive chlorine atom at the 2-position of the benzimidazole scaffold, allows for facile modification through various synthetic methodologies. This reactivity has positioned this compound as a crucial intermediate in the development of novel pharmaceuticals and agrochemicals.[3][4] Benzimidazole-based compounds exhibit a broad spectrum of biological activities, including antiviral, antifungal, anticancer, and anti-inflammatory properties, making them a focal point in medicinal chemistry.[5][6] This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound as a building block in the creation of complex organic molecules.

Chemical Properties

This compound is a stable, off-white to brown crystalline powder with a molecular formula of C₇H₅ClN₂.[3] The presence of the imidazole (B134444) ring imparts it with physicochemical properties akin to imidazole itself.[1] The key to its synthetic utility lies in the reactivity of the C2-chloro substituent, which is susceptible to nucleophilic substitution and participates in various cross-coupling reactions.[1]

PropertyValueReference
Molecular Formula C₇H₅ClN₂[3]
Molecular Weight 152.58 g/mol [3]
CAS Number 4857-06-1[3]
Melting Point 180-184 °C[3]
Appearance Off-white to yellow to brown crystalline powder[3]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the chlorination of a benzimidazolin-2-one or 2-hydroxybenzimidazole (B11371) precursor.[7][8] Phosphorus oxychloride (POCl₃) is the most frequently employed chlorinating agent for this transformation.[7][8]

Synthesis o-Phenylenediamine o-Phenylenediamine Benzimidazolin-2-one Benzimidazolin-2-one o-Phenylenediamine->Benzimidazolin-2-one Urea, heat Urea Urea Urea->Benzimidazolin-2-one This compound This compound Benzimidazolin-2-one->this compound POCl3, heat POCl3 POCl3 POCl3->this compound

Synthesis of this compound.
Experimental Protocol: Synthesis of this compound from Benzimidazolin-2-one

A mixture of benzimidazolin-2-one (10.0 g, 0.07 mol), phosphorus oxychloride (22.88 g, 0.14 mol), and a catalytic amount of phenol (B47542) is heated to 103-107°C for 12 hours.[9] After completion of the reaction, the mixture is cooled in an ice bath and neutralized with a 40% aqueous sodium hydroxide (B78521) solution to a pH of approximately 10.[9] The resulting crude product is then recrystallized to yield pure this compound.[9] A reported yield for this method is 97%.[8]

Key Reactions of this compound

The reactivity of this compound is dominated by the chemistry at the C2 position and the N-H of the imidazole ring. This allows for a diverse range of transformations, primarily categorized as nucleophilic substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position can be readily displaced by a variety of nucleophiles. This includes N-alkylation at the imidazole nitrogen, which often precedes or occurs concurrently with substitution at the C2 position.

Alkylation of the benzimidazole nitrogen is a common first step in the functionalization of this compound. A variety of alkylating agents and reaction conditions have been reported.

N_Alkylation This compound This compound N_Alkylated_Product N-Alkyl-2-chlorobenzimidazole This compound->N_Alkylated_Product Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->N_Alkylated_Product Base, Solvent Base Base Base->N_Alkylated_Product

General scheme for N-alkylation.
Alkylating AgentBaseSolventTime (h)Temp (°C)Yield (%)Reference
Dimethyl sulfateK₂CO₃Grinding0.25RT92[10]
Diethyl sulfateK₂CO₃Grinding0.25RT90[10]
Benzyl (B1604629) chlorideK₂CO₃Grinding0.25RT95[10]
Methyl iodideNaHTHF18064[10]
Dimethyl sulfateaq. NaOH-2RT81[10]
Methyl iodideKOHAcetone2RT-[10]

The C2-chloro group can be displaced by oxygen, sulfur, and nitrogen nucleophiles to afford a variety of 2-substituted benzimidazoles.

Experimental Protocol: Nucleophilic Substitution with Benzyl Bromide

In a dry reaction flask, this compound (1 equivalent) and benzyl bromide (1.1 equivalents) are dissolved in dry acetonitrile.[2] Potassium carbonate (K₂CO₃, 1.1 equivalents) is then slowly added as a base.[2] The reaction mixture is heated to reflux at 75°C and the progress is monitored by TLC for 2 hours.[2] After completion, the mixture is cooled to room temperature, diluted with dichloromethane (B109758) (DCM), and filtered. The filtrate is concentrated under vacuum to yield the product.[2]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have emerged as powerful tools for the C-C and C-N bond formation at the 2-position of the benzimidazole ring.[1]

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and various aryl or heteroaryl boronic acids, leading to the synthesis of 2-arylbenzimidazoles.

Suzuki_Coupling This compound This compound 2-Arylbenzimidazole 2-Arylbenzimidazole This compound->2-Arylbenzimidazole Arylboronic_Acid Arylboronic Acid (Ar-B(OH)₂) Arylboronic_Acid->2-Arylbenzimidazole Pd Catalyst, Base, Solvent Pd_Catalyst Pd Catalyst Ligand Pd_Catalyst->2-Arylbenzimidazole Base Base Base->2-Arylbenzimidazole

Suzuki-Miyaura cross-coupling reaction.
Arylboronic AcidCatalyst/LigandBaseSolventTime (min)Temp (°C)Yield (%)Reference
4-Tolylboronic acidPdCl₂/SPhosCs₂CO₃DMF30120 (MW)80[11]
Phenylboronic acidPd(OAc)₂/3bK₂CO₃Dioxane-8095[12]

The Buchwald-Hartwig amination allows for the synthesis of 2-aminobenzimidazole (B67599) derivatives through the coupling of this compound with primary or secondary amines.

AmineCatalyst/LigandBaseSolventTime (h)Temp (°C)Yield (%)Reference
4-(Methylsulfonyl)anilinePd(OAc)₂/XPhosCs₂CO₃Dioxane1610091 (conversion)[13]
Various aminesPd(0)/NHCKOtBuDioxane-100Excellent[14]

Applications in Drug Discovery and Development

Derivatives of this compound are integral to the development of a wide range of therapeutic agents.

Kinase Inhibitors

Many benzimidazole-containing molecules act as kinase inhibitors, which are crucial in cancer therapy.[15] They can target signaling pathways that are often dysregulated in cancer cells, such as the RAS/RAF/MEK/ERK and c-MET pathways.[16][17]

RAS_RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Benzimidazole Derivative Inhibitor->RAF Inhibitor->MEK

RAS/RAF/MEK/ERK signaling pathway inhibition.

cMET_Pathway HGF HGF cMET c-MET Receptor HGF->cMET PI3K PI3K/AKT Pathway cMET->PI3K RAS_MAPK RAS/MAPK Pathway cMET->RAS_MAPK STAT STAT Pathway cMET->STAT Cell_Functions Cell Growth, Motility, Invasion PI3K->Cell_Functions RAS_MAPK->Cell_Functions STAT->Cell_Functions Inhibitor Benzimidazole Derivative Inhibitor->cMET

c-MET signaling pathway inhibition.
Antiviral Agents

Benzimidazole derivatives have shown significant promise as antiviral agents, particularly against the Hepatitis C virus (HCV).[2] They can act as non-nucleoside inhibitors of the HCV NS5B polymerase, an essential enzyme for viral replication.[18]

HCV_NS5B_Inhibition HCV_RNA HCV RNA Template NS5B NS5B RNA Polymerase HCV_RNA->NS5B Viral_Replication Viral RNA Replication NS5B->Viral_Replication RNA Synthesis Inhibitor Benzimidazole Derivative (NNI) Allosteric_Site Allosteric Site Inhibitor->Allosteric_Site Allosteric_Site->NS5B Conformational Change

Mechanism of HCV NS5B polymerase inhibition.
Antifungal and Agrochemical Applications

Beyond pharmaceuticals, this compound derivatives are utilized in agriculture as fungicides and herbicides.[19] They have demonstrated efficacy against a variety of phytopathogenic fungi.[19]

Conclusion

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its accessible synthesis and the reactivity of the C2-chloro group enable the construction of a diverse library of benzimidazole derivatives through straightforward nucleophilic substitution and advanced cross-coupling methodologies. The broad spectrum of biological activities exhibited by these derivatives underscores the importance of this compound in the fields of medicinal chemistry and agrochemical research, paving the way for the development of novel therapeutic agents and crop protection solutions.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Evaluation of 2-Chlorobenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of biologically active 2-chlorobenzimidazole derivatives. This document offers detailed protocols for the synthesis of the this compound core and its subsequent derivatization, alongside methodologies for evaluating their antimicrobial and anticancer activities. Quantitative biological data is summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate understanding.

Introduction

Benzimidazole (B57391) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The fusion of a benzene (B151609) ring with an imidazole (B134444) ring creates a structure that can interact with various biological targets, leading to a wide spectrum of therapeutic effects, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The this compound scaffold, in particular, serves as a versatile intermediate for the synthesis of a multitude of derivatives, as the chlorine atom at the 2-position is a good leaving group, facilitating nucleophilic substitution reactions.[1][2] This allows for the introduction of various functional groups, leading to the generation of libraries of compounds with potentially enhanced biological activities.[1]

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative biological activity data for representative this compound derivatives, including their antifungal, antibacterial, and anticancer properties.

Table 1: Antifungal Activity of this compound Derivatives

Compound IDFungal StrainMIC (µg/mL)IC50 (µg/mL)Reference
6f Candida albicans>1000-[4]
6g Candida albicans500-[4]
6h Candida albicans250-[4]
Nystatin (Standard) Candida albicans100-[4]
Greseofulvin (Standard) Candida albicans500-[4]
Compound 5b Cytospora sp.-30.97[5]
Compound 5b Colletotrichum gloeosporioides-11.38[5]
Compound 5b Botrytis cinerea-57.71[5]
Compound 5b Fusarium solani-40.15[5]
Compound 4m Colletotrichum gloeosporioides-20.76[5]
Compound 4m Alternaria solani-27.58[5]
Compound 4m Fusarium solani-18.60[5]
Compound 7f Botrytis cinerea-13.36[5]
Hymexazol (Standard) Botrytis cinerea-8.92[5]

Table 2: Antibacterial Activity of N-substituted 2-chloro-1H-benzimidazole Derivatives

Compound IDE. coli (MIC µg/mL)S. aureus (MIC µg/mL)P. aeruginosa (MIC µg/mL)S. pyogenes (MIC µg/mL)Reference
6a >10002501000>1000[4]
6b >1000500>10001000[4]
6c 200250500500[4]
6d 5005002501000[4]
6e >10001000>1000>1000[4]
6f 250200500250[4]
6g 200250250500[4]
6h 2505005001000[4]
Ampicillin (Standard) 100250-100[4]
Chloramphenicol (Standard) 50505050[4]
Ciprofloxacin (Standard) 25255050[4]
Norfloxacin (Standard) 10101010[4]

Table 3: Anticancer Activity of this compound Derivatives

Compound IDCell LineIC50 (µM)Reference
Compound 3a1 HepG2 (Liver Cancer)7.54[6]
Compound 3a1 SKOV3 (Ovarian Cancer)9.12[6]
Compound 3a1 NCI-H460 (Lung Cancer)11.34[6]
Compound 3a1 BEL-7404 (Liver Cancer)8.21[6]
Compound 3a1 HL-7702 (Normal Liver Cells)>100[6]
Compound 3c5 HepG2 (Liver Cancer)9.87[6]
Compound 3c5 SKOV3 (Ovarian Cancer)11.21[6]
Compound 3c5 NCI-H460 (Lung Cancer)14.54[6]
Compound 3c5 BEL-7404 (Liver Cancer)10.98[6]
Compound 3c5 HL-7702 (Normal Liver Cells)>100[6]
5-Fluorouracil (Standard) HepG2 (Liver Cancer)25.65[6]
Cisplatin (Standard) HepG2 (Liver Cancer)15.43[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound precursor and its subsequent derivatization, as well as protocols for the evaluation of their biological activities.

Synthesis Protocols

A general workflow for the synthesis of biologically active this compound derivatives is depicted below.

G General Synthesis Workflow A o-Phenylenediamine (B120857) C 1,3-dihydro-benzimidazol-2-one A->C Condensation B Urea (B33335) B->C E 2-Chloro-1H-benzimidazole C->E Chlorination D Phosphoryl chloride (POCl3) D->E G N-substituted-2-chlorobenzimidazole Derivatives E->G Alkylation/Arylation F Alkylating/Arylating Agent F->G

Caption: General workflow for the synthesis of N-substituted this compound derivatives.

Protocol 1: Synthesis of 2-Chloro-1H-benzimidazole (3)

This protocol describes the synthesis of the key intermediate, 2-chloro-1H-benzimidazole, starting from o-phenylenediamine.

Step 1: Synthesis of 1,3-dihydro-benzimidazol-2-one (2) [4][7]

  • To a solution of o-phenylenediamine (1) (5g, 0.046 mole) in dimethylformamide (DMF), add urea (5.52 g, 0.092 mole).

  • Reflux the mixture for 12 hours.

  • After completion of the reaction (monitored by TLC), remove the DMF by distillation under vacuum.

  • Wash the isolated solid with water and then dissolve it in a 10% aqueous sodium hydroxide (B78521) solution.

  • Filter the aqueous alkaline solution and neutralize it with a 35% aqueous hydrochloric acid solution.

  • Filter the precipitated product, wash with water, and dry to obtain pure 1,3-dihydro-benzimidazol-2-one (2).

Step 2: Synthesis of 2-chloro-1H-benzimidazole (3) [4][7]

  • Prepare a mixture of 1,3-dihydro-benzimidazol-2-one (2) (10 g, 0.07 mole), phosphoryl chloride (22.88 g, 0.14 mole), and a catalytic amount of phenol.

  • Heat the mixture at 103-107°C for 12 hours.

  • After confirming the completion of the reaction, cool the mixture in an ice bath.

  • Neutralize the mixture with a 40% aqueous sodium hydroxide solution to a pH of 10.

  • Recrystallize the obtained crude material to yield pure 2-chloro-1H-benzimidazole (3).

Protocol 2: General Procedure for the Synthesis of N-alkylated Derivatives of 2-chloro-1H-benzimidazole (6a-6h) [4]

  • In a round-bottom flask, dissolve 2-chloro-1H-benzimidazole (3) (1 equivalent) in a suitable solvent such as DMF or acetone.

  • Add a base, such as potassium carbonate (K2CO3) (2 equivalents).

  • To this mixture, add the desired alkylating agent (e.g., benzyl (B1604629) halide) (1 equivalent).

  • Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Filter the separated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure N-alkylated derivative.

Biological Activity Protocols

Protocol 3: In Vitro Antibacterial Activity Assay (MIC Determination) [4]

  • Prepare a stock solution of the test compounds in a suitable solvent like DMSO.

  • Perform serial two-fold dilutions of the stock solutions in Mueller-Hinton broth for bacteria in 96-well microtiter plates.

  • Prepare a standardized inoculum of the bacterial strains (e.g., E. coli, S. aureus) to a density of approximately 5 x 10^5 CFU/mL.

  • Inoculate each well with the bacterial suspension.

  • Include positive controls (a standard antibiotic like Ciprofloxacin) and negative controls (vehicle).

  • Incubate the plates at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4: In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method) [5]

  • Prepare stock solutions of the test compounds in DMSO.

  • Incorporate the test compounds into potato dextrose agar (B569324) (PDA) at various concentrations.

  • Pour the amended PDA into Petri dishes.

  • Place a 5 mm diameter mycelial disc of the test fungus (e.g., Fusarium solani) at the center of each agar plate.

  • Use PDA with DMSO as a negative control and a commercial fungicide as a positive control.

  • Incubate the plates at 25°C.

  • Measure the diameter of the fungal colony daily.

  • Calculate the percentage of mycelial growth inhibition relative to the control.

  • Determine the IC50 value (the concentration that inhibits 50% of mycelial growth) from the dose-response curve.

Protocol 5: In Vitro Anticancer Activity Assay (MTT Assay) [6]

  • Culture human cancer cell lines (e.g., HepG2) in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintain at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells into 96-well plates at a density of 5 × 10^3 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (dissolved in DMSO and diluted with medium).

  • Include a vehicle control (DMSO) and a positive control (a standard anticancer drug like 5-Fluorouracil).

  • Incubate the plates for an additional 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the 50% inhibitory concentration (IC50) from the dose-response curves.[6]

Mechanism of Action and Signaling Pathways

Certain benzimidazole derivatives have been shown to exert their anticancer effects by modulating key cellular signaling pathways. For instance, some derivatives can induce apoptosis in cancer cells by inhibiting the PI3K-AKT-mTOR pathway, a critical regulator of cell proliferation and survival.[8]

G PI3K-AKT-mTOR Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Inhibition of Apoptosis Inhibition of Apoptosis mTOR->Inhibition of Apoptosis Benzimidazole Derivative Benzimidazole Derivative Benzimidazole Derivative->PI3K inhibits

Caption: Inhibition of the PI3K-AKT-mTOR signaling pathway by a benzimidazole derivative.

The diagram above illustrates how a benzimidazole derivative can inhibit PI3K, leading to the downstream suppression of AKT and mTOR, which in turn reduces cell proliferation and promotes apoptosis.

Experimental Workflow Visualization

The following diagram outlines the logical flow of experiments for the synthesis and evaluation of this compound derivatives.

G Experimental Workflow cluster_synthesis Synthesis cluster_bioactivity Biological Evaluation Start Start Synthesis of this compound Synthesis of this compound Start->Synthesis of this compound Synthesis of Derivatives Synthesis of Derivatives Synthesis of this compound->Synthesis of Derivatives Purification & Characterization Purification & Characterization Synthesis of Derivatives->Purification & Characterization Antimicrobial Assays Antimicrobial Assays Purification & Characterization->Antimicrobial Assays Anticancer Assays Anticancer Assays Purification & Characterization->Anticancer Assays Data Analysis Data Analysis Antimicrobial Assays->Data Analysis Anticancer Assays->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Logical workflow for the synthesis and biological evaluation of this compound derivatives.

References

Application Notes and Protocols: Suzuki Coupling Reactions with 2-Chlorobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 2-chlorobenzimidazole with various arylboronic acids. This reaction is a powerful tool for the synthesis of 2-arylbenzimidazoles, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Introduction

The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The introduction of an aryl group at the 2-position of the benzimidazole ring system can lead to compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The Suzuki-Miyaura cross-coupling reaction offers a versatile and efficient method for the formation of the C-C bond between the benzimidazole core and various aryl moieties. This protocol focuses on the use of the readily available and cost-effective this compound as the starting material.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative quantitative data for the Suzuki coupling of this compound with various arylboronic acids. Microwave-assisted synthesis has been shown to be particularly effective for this transformation, often leading to shorter reaction times and improved yields.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)TimeYield (%)Reference
1Phenylboronic acidPd(OAc)₂ (5)SPhos (10)K₃PO₄Dioxane/H₂O150 (Microwave)20 min85Savall et al.
24-Methylphenylboronic acidPd(OAc)₂ (5)SPhos (10)K₃PO₄Dioxane/H₂O150 (Microwave)20 min88Savall et al.
34-Methoxyphenylboronic acidPd(OAc)₂ (5)SPhos (10)K₃PO₄Dioxane/H₂O150 (Microwave)20 min92Savall et al.
43-Methoxyphenylboronic acidPd(OAc)₂ (5)SPhos (10)K₃PO₄Dioxane/H₂O150 (Microwave)20 min78Savall et al.
54-Fluorophenylboronic acidPd(OAc)₂ (5)SPhos (10)K₃PO₄Dioxane/H₂O150 (Microwave)20 min81Savall et al.
64-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (5)SPhos (10)K₃PO₄Dioxane/H₂O150 (Microwave)20 min75Savall et al.
72-Thiopheneboronic acidPd(OAc)₂ (5)SPhos (10)K₃PO₄Dioxane/H₂O150 (Microwave)20 min65Savall et al.

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki Coupling of this compound

This protocol is based on the successful coupling of unprotected 2-chlorobenzimidazoles as reported in the literature.

Materials:

  • This compound

  • Appropriate arylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • 1,4-Dioxane (B91453)

  • Water (degassed)

  • Microwave reactor vials

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a microwave reactor vial, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), SPhos (0.10 mmol, 10 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water (5 mL).

  • Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Microwave Irradiation: Place the sealed vial in the microwave reactor and irradiate at 150 °C for 20 minutes.

  • Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-arylbenzimidazole.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Suzuki coupling of this compound.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Weigh Reactants: This compound Arylboronic Acid Pd(OAc)2, SPhos, K3PO4 Solvent Add Solvents: Dioxane/Water Reactants->Solvent Degas Seal and Degas Vial Solvent->Degas Microwave Microwave Irradiation (150 °C, 20 min) Degas->Microwave Extraction Aqueous Work-up (EtOAc/Water) Microwave->Extraction Purification Column Chromatography Extraction->Purification Characterization Characterization (NMR, MS) Purification->Characterization

General experimental workflow for Suzuki coupling.
Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle for the palladium-catalyzed Suzuki-Miyaura coupling reaction is a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L_n PdII_Aryl R-Pd(II)L_n-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Both R-Pd(II)L_n-Ar PdII_Aryl->PdII_Both Transmetal Transmetalation PdII_Both->Pd0 Product R-Ar (2-Arylbenzimidazole) PdII_Both->Product RedElim Reductive Elimination Reactant_Aryl R-X (this compound) Reactant_Boron Ar-B(OR)2 (Arylboronic Acid) Base Base

Catalytic cycle for the Suzuki-Miyaura coupling.
Signaling Pathway Inhibition by 2-Arylbenzimidazoles

Many 2-arylbenzimidazole derivatives have been identified as potent anticancer agents. One of the key mechanisms of action is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell proliferation, survival, and angiogenesis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Arylbenzimidazole 2-Arylbenzimidazole Arylbenzimidazole->EGFR Arylbenzimidazole->VEGFR

Inhibition of EGFR/VEGFR signaling by 2-arylbenzimidazoles.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound provides an efficient and versatile route to a diverse range of 2-arylbenzimidazoles. The use of modern palladium catalysts and ligands, particularly under microwave irradiation, allows for rapid and high-yielding synthesis. The resulting compounds are of significant interest for drug discovery, with demonstrated potential as inhibitors of key signaling pathways in cancer and other diseases. These protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

Application Notes and Protocols: Synthesis of Antifungal Agents from 2-Chlorobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel antifungal agents utilizing 2-chlorobenzimidazole as a starting material. The benzimidazole (B57391) scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown significant promise in the development of new antifungal therapies.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of new and effective antifungal agents. Benzimidazole derivatives have demonstrated a broad spectrum of biological activities, including antifungal properties. A key mechanism of action for many benzimidazole-based antifungals is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane that is absent in mammals, making it an attractive drug target.[1][2]

This compound is a versatile starting material for the synthesis of a variety of 2-substituted benzimidazole derivatives. The chlorine atom at the 2-position is a good leaving group, readily undergoing nucleophilic substitution with a wide range of nucleophiles, including amines, thiols, and alkoxides. This allows for the creation of diverse chemical libraries for screening and optimization of antifungal activity.

Synthesis of this compound Derivatives

The general approach for synthesizing antifungal agents from this compound involves the nucleophilic substitution of the 2-chloro group. This can be achieved by reacting this compound with various aromatic and aliphatic amines or thiols. The reaction conditions can be tailored to the specific nucleophile being used.

General Synthetic Workflow

The following diagram illustrates the general synthetic pathways for producing 2-amino and 2-thio-substituted benzimidazole derivatives from this compound.

Synthetic_Workflow This compound This compound 2-Amino-substituted Benzimidazole 2-Amino-substituted Benzimidazole This compound->2-Amino-substituted Benzimidazole Base, Solvent 2-Thio-substituted Benzimidazole 2-Thio-substituted Benzimidazole This compound->2-Thio-substituted Benzimidazole Base, Solvent Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->2-Amino-substituted Benzimidazole Thiol (R-SH) Thiol (R-SH) Thiol (R-SH)->2-Thio-substituted Benzimidazole

Caption: General synthetic routes from this compound.

Experimental Protocols

Protocol 1: Synthesis of N-substituted-2-aminobenzimidazoles

This protocol describes a general method for the synthesis of 2-aminobenzimidazole (B67599) derivatives through the nucleophilic substitution of this compound with primary or secondary amines.

Materials:

  • This compound

  • Substituted amine (e.g., aniline, benzylamine)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • N,N-Dimethylformamide (DMF) or other suitable solvent

  • Ethyl acetate (B1210297)

  • Hexane

  • Deionized water

Procedure:

  • To a solution of this compound (1.0 mmol) in DMF (10 mL), add the substituted amine (1.2 mmol) and K₂CO₃ (2.0 mmol).

  • Stir the reaction mixture at 80-100 °C for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford the pure N-substituted-2-aminobenzimidazole.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 2-(Alkyl/Arylthio)benzimidazoles

This protocol outlines a general procedure for the synthesis of 2-thio-substituted benzimidazole derivatives.

Materials:

  • This compound

  • Substituted thiol (e.g., thiophenol, benzyl (B1604629) mercaptan)

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Deionized water

Procedure:

  • To a stirred suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous THF (10 mL) under a nitrogen atmosphere, add the substituted thiol (1.1 mmol) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) to the reaction mixture.

  • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the dropwise addition of saturated ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired 2-(alkyl/arylthio)benzimidazole.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Antifungal Activity Data

The following tables summarize the in vitro antifungal activity of representative benzimidazole derivatives synthesized from this compound against various fungal pathogens. The activity is expressed as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) in µg/mL.

Table 1: Antifungal Activity of 2-Amino-substituted Benzimidazole Derivatives

Compound IDFungal StrainMIC (µg/mL)Reference
VMKP 8Candida albicans12.5[3]
- Candida albicans1.95[3]
- Aspergillus niger0.018 mM[4]

Table 2: Antifungal Activity of 2-Thio-substituted Benzimidazole Derivatives

Compound IDFungal StrainIC50 (µg/mL)Reference
4m Colletotrichum gloeosporioides20.76[5][6]
4m Alternaria solani27.58[5][6]
4m Fusarium solani18.60[5][6]
5b Cytospora sp.30.97[5][6]
5b Colletotrichum gloeosporioides11.38[5][6]
5b Botrytis cinerea57.71[5][6]
5b Fusarium solani40.15[5][6]
7f Botrytis cinerea13.36[5][6]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

A primary mechanism of action for many antifungal benzimidazoles is the disruption of the ergosterol biosynthesis pathway.[1] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[2] The key enzyme targeted by many azole and some benzimidazole antifungals is lanosterol (B1674476) 14α-demethylase (Erg11p), a cytochrome P450 enzyme.[1][2]

The following diagram illustrates the ergosterol biosynthesis pathway and highlights the point of inhibition by these antifungal agents.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol Erg11p (14α-demethylase) ... ... 14-demethyl-lanosterol->... Ergosterol Ergosterol ...->Ergosterol Benzimidazole Antifungals Benzimidazole Antifungals Benzimidazole Antifungals->Lanosterol Inhibition

Caption: Ergosterol biosynthesis pathway and inhibition point.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide array of potential antifungal agents. The straightforward nucleophilic substitution reactions at the 2-position allow for the generation of diverse libraries of compounds for biological screening. The data presented herein demonstrates that both 2-amino and 2-thio-substituted benzimidazoles exhibit promising antifungal activity against a range of pathogenic fungi. Further investigation into the structure-activity relationships of these compounds could lead to the development of novel and more potent antifungal drugs.

References

Application Notes and Protocols: 2-Chlorobenzimidazole in the Synthesis of Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 2-chlorobenzimidazole as a key intermediate in the synthesis of novel anticancer agents. It includes quantitative data on the efficacy of synthesized compounds, detailed experimental methodologies, and visualizations of relevant signaling pathways.

Introduction

Benzimidazole (B57391) and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities.[1] The structural similarity of the benzimidazole scaffold to endogenous purines allows for interaction with various biological targets, making it a privileged structure in drug discovery. Among the various benzimidazole precursors, this compound serves as a versatile starting material for the synthesis of a diverse array of bioactive molecules, including potent anticancer agents. Its reactivity allows for nucleophilic substitution at the 2-position, enabling the introduction of various functionalities to modulate biological activity.

This report focuses on the synthesis and anticancer evaluation of two classes of compounds derived from this compound: 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives and N-substituted-2-chlorobenzimidazoles.

Data Presentation

The following tables summarize the in vitro anticancer activity of synthesized this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Antiproliferative Activity (IC50 in µM) of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline Derivatives [2]

CompoundHepG2 (Liver Cancer)SK-OV-3 (Ovarian Cancer)NCI-H460 (Lung Cancer)BEL-7404 (Liver Cancer)HL-7702 (Normal Liver Cells)
3a1 7.549.1211.348.21> 100
3a3 12.8715.6518.2114.33> 100
3a4 28.2431.4335.1129.87> 100
3a5 15.4318.9822.4517.65> 100
3c1 20.1523.8738.2539.94> 100
3c3 21.1124.5428.7623.43> 100
3c4 18.7622.1225.9820.11> 100
3c5 9.8712.4314.039.06> 100
5-FU 35.1142.3345.4440.21Not Reported
Cisplatin 10.2114.8720.3614.72Not Reported

Data sourced from Kuang et al. (2018).[2]

Experimental Protocols

Protocol 1: General Synthesis of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline Derivatives (3a1-3d6)[2]

This protocol describes a two-step synthesis starting from substituted acetanilides.

Step 1: Synthesis of 2-chloro-quinoline-3-carbaldehyde derivatives (2a-2d)

  • Substituted acetanilide (B955) derivatives (1a-1d) are condensed with dimethylformamide (DMF) in the presence of phosphorus oxychloride (POCl3) to yield the corresponding 2-chloro-quinoline-3-carbaldehyde derivatives (2a-2d). This reaction is a Vilsmeier-Haack reaction.

Step 2: Synthesis of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives (3a1-3d6)

  • In a pressure tube, mix 2-chloro-quinoline-3-carbaldehyde derivative (1 mmol) with the appropriate o-phenylenediamine (B120857) derivative (1 mmol).

  • Add 3 mL of methanol (B129727) to the mixture.

  • Seal the pressure tube and heat the reaction mixture at 90 °C for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the resulting precipitate to obtain the crude product. The product typically precipitates as a yellow powder.

  • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Protocol 2: Synthesis of N-substituted-2-chlorobenzimidazoles

This protocol provides three alternative methods for the N-alkylation of this compound.

Method A: Physical Grinding

  • In a mortar, combine this compound (1.45 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and the desired alkylating agent (10 mmol).

  • Grind the mixture with a pestle at room temperature for 10-15 minutes until a homogeneous mixture is obtained.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add approximately 30-40 mL of ice-cold water to the mixture.

  • Filter the separated solid, wash with water (2 x 10 mL), and dry to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent to yield the pure N-alkyl-2-chlorobenzimidazole.

Method B: Using PEG-600 as a Green Solvent

  • In a flask, combine this compound (1.45 g, 10 mmol), the alkylating agent (10 mmol), and 20 mL of PEG-600.

  • Heat the mixture on a steam bath at 100 °C for 3 hours.

  • Cool the reaction mixture to room temperature and pour it into approximately 50 mL of ice-cold water.

  • Filter the separated solid, wash with water (2 x 10 mL), and dry.

  • Recrystallize the crude product from a suitable solvent.

Method C: Microwave Irradiation

  • In a 10 mL CEM reaction tube, place this compound (1.45 g, 10 mmol) and the alkylating agent (10 mmol).

  • Seal the tube with a rubber stopper and subject it to microwave irradiation for 2 minutes in a commercial microwave reactor.

  • After irradiation, cool the tube and check for reaction completion by TLC.

  • Work up the product as described in the previous methods.

Protocol 3: In Vitro Antiproliferative MTT Assay[2]

This protocol details the procedure for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., HepG2, SK-OV-3, NCI-H460, BEL-7404) and a normal human cell line (e.g., HL-7702) in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 × 10^3 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Dilute the stock solutions with the culture medium to achieve a range of final concentrations. Add the diluted compounds to the respective wells. Control wells should receive the vehicle (DMSO) at the same concentration as the treated wells.

  • Incubation: Incubate the plates for an additional 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the supernatant from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

  • IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) from the dose-response curves generated from the absorbance data.

Signaling Pathways and Mechanisms of Action

Apoptotic Pathway Induced by 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline Derivatives

Mechanistic studies on the representative compound 3a1 have shown that it induces apoptosis in cancer cells.[2] The proposed mechanism involves the intrinsic apoptotic pathway, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3, ultimately resulting in apoptosis.[2] The activation of p53 and cell cycle arrest at the G2/M phase have also been observed.[2]

Apoptotic_Pathway Compound_3a1 Compound 3a1 p53 p53 Activation Compound_3a1->p53 Bcl2 Bcl-2 (anti-apoptotic) Downregulation Compound_3a1->Bcl2 Bax Bax (pro-apoptotic) Upregulation p53->Bax G2M_Arrest G2/M Phase Cell Cycle Arrest p53->G2M_Arrest Mitochondrion Mitochondrial Dysfunction Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic pathway induced by Compound 3a1.

PI3K/AKT/mTOR Signaling Pathway Inhibition

Certain benzimidazole derivatives have been identified as potent inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. These inhibitors can act as dual PI3K/mTOR inhibitors, effectively blocking the pathway at two critical nodes. This inhibition leads to the suppression of downstream signaling, resulting in decreased cell proliferation, survival, and angiogenesis.

PI3K_AKT_mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzimidazole_Inhibitor Benzimidazole Inhibitor Benzimidazole_Inhibitor->PI3K Benzimidazole_Inhibitor->mTORC1

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and evaluation of anticancer drugs derived from this compound.

Experimental_Workflow Start This compound Starting Material Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (TLC, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Screening (MTT Assay) Purification->In_Vitro_Screening Hit_Compounds Identification of Hit Compounds In_Vitro_Screening->Hit_Compounds Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Hit_Compounds->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: General experimental workflow.

References

Application of 2-Chlorobenzimidazole in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzimidazole is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules, particularly in the agrochemical sector.[1][2][3] Its reactive chlorine atom at the 2-position of the benzimidazole (B57391) ring system allows for facile nucleophilic substitution, making it a valuable building block for the creation of diverse chemical libraries. This document provides detailed application notes and protocols for the synthesis of various agrochemicals derived from this compound, with a focus on fungicides and herbicides. The information is intended to guide researchers and professionals in the development of novel and effective crop protection agents.

Key Synthetic Pathways from this compound

The primary utility of this compound in agrochemical synthesis lies in its reactivity towards nucleophiles. The electron-withdrawing nature of the imidazole (B134444) ring activates the C-Cl bond, facilitating its displacement by a variety of nucleophilic agents. This leads to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, which are pivotal for the synthesis of a broad spectrum of agrochemicals.

Diagram 1: Key Synthetic Transformations of this compound

G main This compound amine 2-Aminobenzimidazole Derivatives main->amine  Amine Nucleophile (e.g., NH3, RNH2) thioether 2-(Alkyl/Aryl)thio-benzimidazole Derivatives main->thioether  Thiol Nucleophile (e.g., RSH) alkoxy 2-Alkoxybenzimidazole Derivatives main->alkoxy  Alkoxide Nucleophile (e.g., RO-) n_alkyl N-Alkyl-2-chlorobenzimidazole main->n_alkyl  Alkylation (e.g., R-X, Base) Fungicides (e.g., Carbendazim) Fungicides (e.g., Carbendazim) amine->Fungicides (e.g., Carbendazim) Fungicides & Nematicides Fungicides & Nematicides thioether->Fungicides & Nematicides Herbicides Herbicides alkoxy->Herbicides Intermediate for further functionalization Intermediate for further functionalization n_alkyl->Intermediate for further functionalization

Caption: General synthetic routes from this compound.

Application in Fungicide Synthesis

Benzimidazole-based compounds are among the most important classes of systemic fungicides used in agriculture. Their mode of action involves the inhibition of β-tubulin polymerization, which is essential for the formation of the mitotic spindle during fungal cell division. This disruption of microtubule assembly ultimately leads to the cessation of fungal growth.

Mode of Action: Inhibition of β-Tubulin Polymerization

Diagram 2: Signaling Pathway of Benzimidazole Fungicides

G cluster_fungus Fungal Cell Benzimidazole Fungicide Benzimidazole Fungicide β-tubulin β-tubulin Benzimidazole Fungicide->β-tubulin Binds to Microtubule Assembly Microtubule Assembly β-tubulin->Microtubule Assembly Polymerizes into Fungal Growth Inhibition Fungal Growth Inhibition β-tubulin->Fungal Growth Inhibition Inhibition of polymerization leads to Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Assembly->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle Formation->Cell Division G start This compound step1 2-Aminobenzimidazole start->step1  1. NH3 (aq)  2. High Temperature & Pressure end Carbendazim step1->end  1. ClCOOCH3  2. Base G start This compound step1 2-Alkoxybenzimidazole start->step1  1. NaOR (Sodium Alkoxide)  2. Alcohol (ROH) solvent, Reflux

References

Application Notes and Protocols for the Synthesis of 1-methyl-2-chlorobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed protocols for the synthesis of 1-methyl-2-chlorobenzimidazole, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process, commencing with the preparation of the precursor, 2-chlorobenzimidazole, followed by its N-methylation.

Part 1: Synthesis of this compound from Benzimidazolin-2-one

The initial step involves the conversion of benzimidazolin-2-one to this compound using phosphorus oxychloride.

Experimental Protocol:

  • A solution is prepared by mixing 11.0 g of 2-benzimidazolinone with 126 g of phosphorus oxychloride and one drop of concentrated hydrochloric acid.[1]

  • The mixture is stirred at 110°C for 14 hours.[1]

  • After cooling, the excess phosphorus oxychloride is removed by concentration under reduced pressure.[1]

  • Water is carefully added to the residue, followed by neutralization with sodium bicarbonate.[1]

  • The resulting mixture is extracted four times with ethyl acetate (B1210297).[1]

  • The combined ethyl acetate extracts are washed with water and a saturated sodium chloride aqueous solution, then dried over magnesium sulfate (B86663).[1]

  • The solvent is distilled off under reduced pressure to yield crystalline this compound.[1]

An alternative procedure involves heating a mixture of benzimidazolin-2-one (10.0 g, 0.07 mole), POCl3 (22.88 g, 0.14 mole), and a catalytic amount of phenol (B47542) at 103-107°C for 12 hours.[2] After cooling and neutralization with 40% NaOH to a pH of approximately 10.0, the crude product is recrystallized to yield pure this compound with a reported yield of 97%.[2]

Part 2: Synthesis of 1-methyl-2-chlorobenzimidazole via N-methylation

This section details the N-methylation of this compound. Several methods have been reported, and a facile and green synthesis approach is highlighted here.[3]

Experimental Protocol (Physical Grinding Method):

  • A mixture of this compound (1.45 g, 10 mM), potassium carbonate (2.76 g, 20 mM), and dimethyl sulfate (10 mM) is placed in a mortar.[3]

  • The mixture is ground together with a pestle at room temperature for 10-15 minutes to obtain a homogeneous mixture.[3]

  • The reaction mixture is then poured into ice-cold water (50 mL).[3]

  • The separated solid product is filtered, washed with water (2x10 mL), and dried.[3]

  • The crude product can be recrystallized from a suitable solvent to obtain pure 1-methyl-2-chlorobenzimidazole.[3]

Other reported methods for this N-methylation include using dimethylsulfate in aqueous NaOH at room temperature for 2 hours, or methyl iodide with sodium hydride as a base in THF as a solvent for 1 hour at 80°C, with reported yields of 81% and 64% respectively.[3]

Data Presentation

The following table summarizes the quantitative data for the synthesis of 1-methyl-2-chlorobenzimidazole via the physical grinding method.

ParameterValue
Starting Material This compound
Mass of Starting Material1.45 g
Moles of Starting Material10 mM
Reagents Potassium Carbonate, Dimethyl Sulfate
Mass of K2CO32.76 g
Moles of K2CO320 mM
Moles of Dimethyl Sulfate10 mM
Reaction Conditions
MethodPhysical Grinding
TemperatureRoom Temperature
Reaction Time10-15 minutes
Work-up
Quenching Solution50 mL ice-cold water
Washing2 x 10 mL water
Yield Not explicitly quantified in the provided text for this specific method, but described as a facile synthesis.

Experimental Workflow

The following diagram illustrates the synthetic pathway from o-phenylenediamine (B120857) to 1-methyl-2-chlorobenzimidazole.

SynthesisWorkflow cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: N-methylation o_phenylenediamine o-Phenylenediamine benzimidazolinone Benzimidazolin-2-one o_phenylenediamine->benzimidazolinone Dry fusion or DMF urea Urea urea->benzimidazolinone chlorobenzimidazole This compound benzimidazolinone->chlorobenzimidazole POCl3 POCl3, Phenol (cat.) POCl3->chlorobenzimidazole Chlorination start_methylation This compound final_product 1-methyl-2-chlorobenzimidazole start_methylation->final_product DMS Dimethyl Sulfate (DMS) DMS->final_product Methylation (Grinding) K2CO3 K2CO3 K2CO3->final_product

Caption: Synthetic pathway for 1-methyl-2-chlorobenzimidazole.

References

Green Synthesis of 2-Chlorobenzimidazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the green synthesis of 2-Chlorobenzimidazole derivatives. These methods offer environmentally friendly alternatives to conventional synthetic routes by minimizing or eliminating the use of hazardous solvents and reagents, reducing reaction times, and improving energy efficiency. The protocols outlined below are based on established research and are intended to be adaptable for various research and development applications.

Introduction to Green Synthesis Approaches

Traditional methods for the synthesis of benzimidazole (B57391) derivatives often involve harsh reaction conditions, toxic solvents, and lengthy procedures.[1] Green chemistry principles aim to address these drawbacks by focusing on:

  • Solvent-free reactions: Utilizing methods like physical grinding to eliminate the need for solvents.

  • Green solvents: Employing benign solvents such as polyethylene (B3416737) glycol (PEG) that are non-toxic and recyclable.

  • Energy efficiency: Using microwave or ultrasound irradiation to accelerate reaction rates and reduce energy consumption.[2]

  • Atom economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product.

This document focuses on three primary green synthesis techniques for the N-alkylation of this compound: physical grinding, synthesis in polyethylene glycol (PEG-600), and microwave-assisted synthesis.[3][4][5]

General Reaction Pathway

The green synthesis methods described herein focus on the N-alkylation of a this compound core. The general reaction scheme involves the reaction of this compound with an alkylating agent under different green conditions to yield N-substituted-2-chlorobenzimidazoles.[3]

ReactionPathway cluster_conditions Green Synthesis Conditions Reactant1 This compound Products N-Alkyl-2-chlorobenzimidazole Derivatives Reactant1->Products          + Reactant2 Alkylating Agent (e.g., DMS, DES, Benzyl Chloride) Reactant2->Products Grinding Physical Grinding (Solvent-free, K2CO3) Grinding->Products PEG600 PEG-600 (Green Solvent) PEG600->Products Microwave Microwave Irradiation Microwave->Products

Caption: General reaction pathway for the N-alkylation of this compound.

Comparative Data of Green Synthesis Methods

The following table summarizes the quantitative data for different green synthesis methods for the preparation of N-alkyl-2-chlorobenzimidazoles from this compound.[3]

Alkylating AgentMethodSolventCatalyst/BaseTemperature (°C)TimeYield (%)
Dimethyl sulphate (DMS)Physical GrindingNoneK₂CO₃Room Temp.10-15 min85
Diethyl sulphate (DES)Physical GrindingNoneK₂CO₃Room Temp.10-15 min82
Benzyl chloride (PhCH₂Cl)Physical GrindingNoneK₂CO₃Room Temp.10-15 min80
Dimethyl sulphate (DMS)PEG-600PEG-600None1003 hrs88
Diethyl sulphate (DES)PEG-600PEG-600None1003 hrs85
Benzyl chloride (PhCH₂Cl)PEG-600PEG-600None1003 hrs84
Dimethyl sulphate (DMS)MicrowaveNoneNone-5 min90
Diethyl sulphate (DES)MicrowaveNoneNone-5 min88
Benzyl chloride (PhCH₂Cl)MicrowaveNoneNone-5 min86

Experimental Protocols

The following are detailed protocols for the green synthesis of N-substituted-2-chlorobenzimidazoles.

Precursor Synthesis: this compound

A common route to this compound involves the condensation of o-phenylenediamine (B120857) with urea (B33335), followed by chlorination.[3]

Precursor_Synthesis Start o-Phenylenediamine + Urea Step1 Dry fusion at 130°C Start->Step1 Intermediate Benzimidazole-2-one Step1->Intermediate Step2 Treatment with POCl₃ (catalytic phenol) Intermediate->Step2 Product This compound Step2->Product

Caption: Workflow for the synthesis of the this compound precursor.

Protocol:

  • Condensation of o-phenylenediamine (1) with urea is carried out by dry fusion of the reactants at 130°C to yield benzimidazole-2-one (2).[3]

  • The resulting benzimidazole-2-one (2) is then treated with phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of phenol (B47542) to produce this compound (3).[3]

Method 1: Physical Grinding (Solvent-Free)

This method provides a simple, solvent-free approach for the N-alkylation of this compound.[3]

Grinding_Workflow Start Mix this compound, K₂CO₃, and alkylating agent Grind Grind in mortar and pestle (10-15 min at RT) Start->Grind Monitor Monitor reaction by TLC Grind->Monitor Workup Treat with ice-cold water Monitor->Workup Filter Filter the solid Workup->Filter Wash Wash with water Filter->Wash Dry Dry the product Wash->Dry Recrystallize Recrystallize from a suitable solvent Dry->Recrystallize Product Pure N-alkyl-2-chlorobenzimidazole Recrystallize->Product

Caption: Experimental workflow for the physical grinding method.

Protocol:

  • In a mortar, combine this compound (1.45 g, 10 mmol), potassium carbonate (K₂CO₃) (2.76 g, 20 mmol), and the desired alkylating agent (10 mmol).[3]

  • Grind the mixture with a pestle for 10-15 minutes at room temperature until a homogeneous mixture is obtained.[3]

  • Monitor the reaction's completion using Thin Layer Chromatography (TLC) with authentic samples as references.[3]

  • Upon completion, treat the reaction mixture with approximately 30-40 ml of ice-cold water.[3]

  • Filter the separated solid and wash it with water (2 x 10 ml).[3]

  • Dry the crude product.[3]

  • Recrystallize the crude product from a suitable solvent to obtain the pure N-alkyl-2-chlorobenzimidazole derivative.[3]

Method 2: Synthesis in PEG-600 (Green Solvent)

Polyethylene glycol (PEG-600) serves as a non-toxic, recyclable green solvent for this synthesis.[3]

PEG600_Workflow Start Mix this compound, alkylating agent, and PEG-600 Heat Heat on a steam bath (100°C for 3 hrs) Start->Heat Cool Cool to room temperature Heat->Cool Workup Pour into ice-cold water Cool->Workup Filter Filter the solid Workup->Filter Wash Wash with water Filter->Wash Dry Dry the product Wash->Dry Recrystallize Recrystallize from a suitable solvent Dry->Recrystallize Product Pure N-alkyl-2-chlorobenzimidazole Recrystallize->Product

Caption: Experimental workflow for the PEG-600 synthesis method.

Protocol:

  • Combine this compound (1.45 g, 10 mmol), the alkylating agent (10 mmol), and PEG-600 (20 ml) in a suitable reaction vessel.[3]

  • Heat the mixture on a steam bath at 100°C for 3 hours.[3]

  • After the reaction period, cool the mixture to room temperature.[3]

  • Pour the cooled mixture into approximately 50 ml of ice-cold water.[3]

  • Filter the solid that separates out and wash it with water (2 x 10 ml).[3]

  • Dry the crude product.[3]

  • Recrystallize the crude product from an appropriate solvent to yield the pure N-alkyl-2-chlorobenzimidazole.[3]

Method 3: Microwave-Assisted Synthesis

Microwave irradiation offers a rapid and efficient method for the N-alkylation of this compound.[3][6]

Microwave_Workflow Start Place this compound and alkylating agent in a microwave tube Seal Seal the tube Start->Seal Irradiate Microwave irradiation (5 min) Seal->Irradiate Cool Cool the tube Irradiate->Cool Monitor Check completion by TLC Cool->Monitor Workup Pour into ice-cold water Monitor->Workup Filter Filter the solid Workup->Filter Wash Wash with water Filter->Wash Dry Dry the product Wash->Dry Recrystallize Recrystallize from a suitable solvent Dry->Recrystallize Product Pure N-alkyl-2-chlorobenzimidazole Recrystallize->Product

Caption: Experimental workflow for the microwave-assisted synthesis.

Protocol:

  • Place this compound (1.45 g, 10 mmol) and the alkylating agent (10 mmol) into a 10 mL CEM-reaction tube.[3]

  • Seal the tube with a rubber stopper.[3]

  • Subject the reaction tube to microwave irradiation for 5 minutes in a commercial microwave reactor.[3]

  • After irradiation, cool the tube and check for the completion of the reaction by TLC.[3]

  • Pour the reaction mixture into 50 mL of ice-cold water.[3]

  • Filter the separated solid, wash with water (2 x 10 ml), and dry.[3]

  • Recrystallize the crude product from a suitable solvent to obtain the pure N-alkyl-2-chlorobenzimidazole derivative.[3]

Other Potential Green Synthesis Methods

While the protocols above are well-documented for this compound derivatives, other green methods have shown promise for the synthesis of the broader benzimidazole scaffold and may be adaptable.

  • Ultrasound-Assisted Synthesis: Sonication can promote chemical reactions by providing the necessary activation energy through acoustic cavitation. This method has been used for the synthesis of other benzimidazole derivatives and offers advantages such as shorter reaction times and higher yields.[7][8]

  • Deep Eutectic Solvents (DES): These are a new class of green solvents that are biodegradable and have low toxicity. They can act as both the solvent and catalyst in the synthesis of benzimidazole derivatives.[9]

  • Catalyst-Free Synthesis in Aqueous Media: Water is an ideal green solvent, and catalyst-free methods are being developed for the synthesis of benzimidazoles in aqueous environments.

These emerging techniques provide further avenues for the development of sustainable and efficient synthetic methodologies for this compound derivatives and other important heterocyclic compounds.

References

Application Notes and Protocols: 2-Chlorobenzimidazole as an Intermediate for Antiviral Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Chlorobenzimidazole is a versatile heterocyclic scaffold that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, including potent antiviral agents. Its structure, analogous to purine (B94841) nucleosides, allows for its derivatization into compounds that can interact with viral enzymes and disrupt the viral life cycle. These application notes provide an overview of the antiviral applications of this compound derivatives, focusing on their use against Human Cytomegalovirus (HCMV) and Hepatitis C Virus (HCV), along with detailed protocols for their synthesis and evaluation.

Antiviral Applications of this compound Derivatives

Derivatives of this compound have demonstrated significant antiviral activity, primarily as nucleoside analogs that interfere with viral replication. The addition of a ribose or a modified sugar moiety to the benzimidazole (B57391) core, along with further substitutions on the benzene (B151609) ring, has led to the development of compounds with high potency and selectivity.

Inhibition of Human Cytomegalovirus (HCMV)

A notable class of antiviral agents derived from this compound are the halogenated benzimidazole ribonucleosides, such as 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) and its 2-bromo analog, 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB). These compounds are potent and selective inhibitors of HCMV replication.[1]

The primary mechanism of action for TCRB and BDCRB is the inhibition of viral DNA maturation.[1] They target the HCMV terminase complex, which is composed of the pUL56 and pUL89 proteins. This complex is responsible for cleaving viral DNA concatemers into unit-length genomes and packaging them into procapsids. By inhibiting the terminase, these compounds prevent the formation of infectious virions.[1]

Inhibition of Hepatitis C Virus (HCV)

This compound also serves as a precursor for the synthesis of non-nucleoside inhibitors of the HCV RNA-dependent RNA polymerase (RdRp), also known as NS5B.[2][3] This enzyme is essential for the replication of the viral RNA genome and has no functional equivalent in host cells, making it an attractive target for antiviral therapy.[3]

Benzimidazole-based inhibitors act as allosteric inhibitors of NS5B. They bind to a site on the enzyme distinct from the active site, inducing a conformational change that prevents the initiation of RNA synthesis.[3] This mechanism offers a promising avenue for the development of new anti-HCV drugs.

Quantitative Data on Antiviral Activity

The antiviral efficacy of this compound derivatives is quantified by their 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), and their cytotoxicity is measured by the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀/IC₅₀, is a critical parameter for evaluating the therapeutic potential of a compound.[4]

Compound Name/DerivativeTarget VirusAssay TypeEC₅₀ / IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference(s)
TCRB (2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole)HCMVPlaque Reduction2.9>100 (HFF cells)>34.5[5]
HCMVYield Reduction1.4>100 (KB cells)>71.4[5]
BDCRB (2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole)HCMVPlaque Reduction~0.7>100 (HFF cells)>142.8[5]
HCMVYield Reduction0.03Not ReportedNot Reported[6]
Maribavir (1263W94)HCMVDNA Hybridization0.12 ± 0.01Not ReportedNot Reported[7]
2-chloro-5,6-dibromobenzimidazole ribonucleoside HCMVPlaque Reduction~4>20>5[8]
2-chloro-5,6-diiodobenzimidazole ribonucleoside HCMVPlaque Reduction~210-205-10[8]
Benzimidazole 5-carboxylic amide derivative HCV (NS5B)Enzymatic Assaylow-nanomolarNot ReportedNot Reported[9]
1,5-Benzodiazepine analogue HCV (NS5B)Replicon Assay5.8Not ReportedNot Reported[10]
Pyrazolobenzothiazine derivative (2b) HCV (NS5B)Replicon Assay8.1>224>28[11]

Experimental Protocols

Protocol 1: Synthesis of 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB)

This protocol outlines a representative synthesis of TCRB, a potent anti-HCMV agent, starting from a dichlorinated o-phenylenediamine, which itself can be derived from precursors related to this compound chemistry.

Step 1: Synthesis of 2,5,6-Trichlorobenzimidazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,5-dichloro-o-phenylenediamine in a suitable solvent such as ethanol.

  • Cyclization: Add cyanogen (B1215507) bromide to the solution and reflux the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Diazotization: After the formation of the 2-amino-5,6-dichlorobenzimidazole, cool the reaction mixture and perform a diazotization reaction using a mild diazotizing agent in the presence of a cupric chloride to replace the amino group with a chloro group.[12]

  • Purification: Upon completion, neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain 2,5,6-trichlorobenzimidazole.[12]

Step 2: Ribosylation of 2,5,6-Trichlorobenzimidazole

  • Preparation: In a dry reaction flask under an inert atmosphere, suspend 2,5,6-trichlorobenzimidazole in a dry solvent like acetonitrile.

  • Coupling: Add a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, and a Lewis acid catalyst (e.g., SnCl₄).

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction, dilute with an organic solvent, and wash with aqueous sodium bicarbonate and brine.

  • Deprotection: Remove the protecting groups from the ribose moiety by treating the product with a solution of ammonia (B1221849) in methanol.[5]

  • Purification: Purify the final product, TCRB, by silica (B1680970) gel chromatography.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2,5,6-Trichlorobenzimidazole cluster_step2 Step 2: Ribosylation A 4,5-dichloro-o-phenylenediamine B Cyclization (Cyanogen Bromide) A->B C 2-amino-5,6-dichlorobenzimidazole B->C D Diazotization (Cupric Chloride) C->D E 2,5,6-Trichlorobenzimidazole D->E G Coupling (Lewis Acid) E->G F Protected Ribose F->G H Protected TCRB G->H I Deprotection (Ammonia in Methanol) H->I J TCRB I->J

Synthetic workflow for TCRB.
Protocol 2: Plaque Reduction Assay for HCMV

This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.

  • Cell Seeding: Seed human foreskin fibroblast (HFF) cells in 24-well plates at a density that allows for the formation of a confluent monolayer overnight.[9][12]

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., TCRB) in cell culture medium.

  • Infection: Aspirate the medium from the HFF cells and infect the monolayer with HCMV at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 plaque-forming units per well).[13]

  • Adsorption: Incubate the plates for 90 minutes at 37°C to allow for viral adsorption.[12]

  • Treatment: After adsorption, remove the viral inoculum and add the medium containing the different concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay: Gently add a semi-solid overlay medium (e.g., medium containing 0.5% methylcellulose (B11928114) or 0.4% agarose) to each well to restrict virus spread.[9][12]

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 7-14 days, or until plaques are visible in the virus control wells.[9][12]

  • Fixation and Staining: Fix the cells with 10% formalin and stain with a 0.1% crystal violet solution.[13]

  • Plaque Counting: Wash the wells, allow them to dry, and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50%.

Plaque_Reduction_Assay_Workflow A Seed HFF cells in 24-well plates B Infect with HCMV A->B C Viral Adsorption (90 min) B->C D Add compound dilutions C->D E Apply semi-solid overlay D->E F Incubate (7-14 days) E->F G Fix and Stain (Crystal Violet) F->G H Count Plaques G->H I Calculate EC₅₀ H->I

Workflow for the HCMV Plaque Reduction Assay.
Protocol 3: HCV Replicon Assay

This cell-based assay is used to screen for inhibitors of HCV RNA replication.

  • Cell Line: Use a human hepatoma cell line (e.g., Huh-7) that stably harbors an HCV subgenomic replicon. These replicons often contain a reporter gene, such as luciferase, for easy quantification of replication.[2][14]

  • Cell Seeding: Seed the replicon-containing cells in 96-well plates.

  • Compound Treatment: Add serial dilutions of the test compound to the wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Quantification of Replication:

    • If a luciferase reporter is used, lyse the cells and measure luciferase activity using a luminometer.

    • Alternatively, extract total RNA and quantify HCV RNA levels using quantitative real-time PCR (qRT-PCR).[14]

  • Data Analysis: Determine the reduction in reporter signal or HCV RNA levels for each compound concentration relative to the untreated control. The EC₅₀ is the concentration that inhibits HCV replication by 50%.

Protocol 4: MTT Cytotoxicity Assay

This assay determines the concentration at which a compound is toxic to the host cells.

  • Cell Seeding: Seed the host cells (e.g., HFF or Huh-7) in 96-well plates and allow them to attach overnight.[15][16]

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for the same duration as the antiviral assay (e.g., 48-72 hours for HCV assays, or up to 14 days for HCMV assays with media changes).[16]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[5][14]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the untreated cell control. The CC₅₀ is the concentration that reduces cell viability by 50%.

Mechanisms of Action: Visualized

The antiviral mechanisms of this compound derivatives primarily involve the direct inhibition of key viral enzymes.

HCMV_Inhibition_Mechanism cluster_virus HCMV Replication Cycle DNA_Concatemer Viral DNA Concatemer Terminase Terminase Complex (pUL56/pUL89) DNA_Concatemer->Terminase Cleavage Cleavage & Packaging Terminase->Cleavage Virion Infectious Virion Cleavage->Virion Inhibitor TCRB / BDCRB Inhibitor->Inhibition

Inhibition of HCMV Terminase by TCRB/BDCRB.

HCV_Inhibition_Mechanism cluster_virus HCV RNA Replication Viral_RNA Viral RNA Template NS5B NS5B RdRp Viral_RNA->NS5B Replication RNA Synthesis NS5B->Replication New_RNA New Viral RNA Replication->New_RNA Inhibitor Benzimidazole Inhibitor Inhibitor->NS5B Allosteric_Site Allosteric Site Inhibitor->Allosteric_Site Allosteric_Site->NS5B

Allosteric Inhibition of HCV NS5B Polymerase.

References

Application Notes and Protocols for Pharmacological Evaluation of 2-Chlorobenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the pharmacological properties of 2-chlorobenzimidazole derivatives. The benzimidazole (B57391) scaffold, particularly with a chlorine substitution at the 2-position, serves as a versatile backbone for the development of novel therapeutic agents with a wide range of biological activities.[1][2][3][4] These compounds have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][5][6]

Antimicrobial Applications

Application Note: this compound derivatives have emerged as a promising class of antimicrobial agents with a broad spectrum of activity against both bacterial and fungal pathogens.[1][7] The reactive chloromethyl group at the 2-position allows for diverse synthetic modifications, leading to the generation of extensive compound libraries for screening.[7] These derivatives have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria like Escherichia coli, and various fungal strains including Candida albicans and Aspergillus niger.[1][8] The primary methods for evaluating their antimicrobial potential are the determination of the Minimum Inhibitory Concentration (MIC) and the zone of inhibition in agar (B569324) diffusion assays.[1][7]

Table 1: Antimicrobial Activity of this compound Derivatives

Compound ID/SeriesTarget Microorganism(s)Assay TypeQuantitative Data (MIC in µg/mL or Zone of Inhibition in mm)Reference(s)
2-chloromethyl-1H-benzimidazole derivativesStaphylococcus aureusWell plate methodZone of inhibition data available[1]
Substituted 2-thiobenzimidazolesStaphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Candida albicansAgar diffusion and broth dilutionMIC and MBC values determined, with some compounds showing good activity.[9]
2-aryl benzimidazole derivativesStaphylococcus aureus (including MRSA strains)Broth microdilutionMIC values comparable to ciprofloxacin (B1669076) for some derivatives.[5]
Benzimidazole-hydrazone compoundsCandida speciesBroth microdilutionNotable antifungal activity with MIC values determined.[10]
2-chloromethyl-1H-benzimidazole derivativesCytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, Alternaria solani, Fusarium solaniMycelium growth rate methodIC50 values reported for various derivatives against phytopathogenic fungi.[11]
Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1]

Materials:

  • This compound derivatives

  • Standardized bacterial or fungal strains (e.g., from ATCC)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi[1][12]

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: From a fresh culture, suspend a few colonies in sterile saline or phosphate-buffered saline (PBS). Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[6] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL.[12]

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared inoculum to each well containing the serially diluted compound.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole (B54011) for fungi) should be tested as a reference.[7]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[7][12]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7] This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Method

This method assesses the antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.[1]

Materials:

  • This compound derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi[7]

  • Sterile Petri dishes

  • Sterile filter paper disks (6 mm diameter)

  • Sterile swabs

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum as described in the broth microdilution protocol.

  • Plate Inoculation: Dip a sterile swab into the inoculum suspension and streak it evenly over the entire surface of an MHA or SDA plate to ensure confluent growth.[6]

  • Disk Application: Impregnate sterile filter paper disks with a known concentration of the test compound solution. Allow the solvent to evaporate. Place the impregnated disks on the surface of the inoculated agar.

  • Controls: Use a disk with the solvent alone as a negative control and a disk with a standard antibiotic as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.[7]

  • Measurement: Measure the diameter of the zone of inhibition (including the disk) in millimeters. A larger zone indicates greater antimicrobial activity.[7]

Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_mechanism Mechanism of Action Synthesis Synthesize this compound Derivatives Disk_Diffusion Agar Disk Diffusion Assay Synthesis->Disk_Diffusion Initial qualitative screen Broth_Microdilution Broth Microdilution Assay (MIC) Synthesis->Broth_Microdilution Quantitative screen MBC Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Broth_Microdilution->MBC Determine killing concentration Time_Kill Time-Kill Kinetics Assay MBC->Time_Kill Assess rate of killing Mechanism Investigate Mechanism of Action (e.g., cell membrane integrity) Time_Kill->Mechanism Elucidate how the compound works

Caption: General workflow for antimicrobial screening of novel compounds.

Anticancer Applications

Application Note: this compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[9][13] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression such as protein kinases and topoisomerases.[4][14][15] Some derivatives have been shown to induce both intrinsic and extrinsic apoptosis pathways, often mediated by the generation of reactive oxygen species (ROS) and activation of signaling cascades like the JNK pathway.[2] Furthermore, certain derivatives can target specific receptor tyrosine kinases like EGFR and HER2, leading to the inhibition of downstream pro-survival pathways such as PI3K/Akt and MEK/Erk.[16]

Table 2: Anticancer Activity of this compound Derivatives

Compound ID/SeriesCancer Cell Line(s)Assay TypeIC50 (µM)Reference(s)
Benzimidazole acridine (B1665455) derivative (8m)SW480 (colon), HCT116 (colon)MTT assay6.77 (SW480), 3.33 (HCT116)[2]
2-aryl benzimidazole (5a)Breast cancer cellsMTT assayData available in source[16]
Benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives (10 & 13)MDA-MB-231 (breast), SKOV3 (ovarian), A549 (lung)MTT assay10: 0.33, 13: 0.38 (EGFR inhibition)[11][14]
Fluoro aryl benzimidazole derivative (1)HOS, G361, MCF-7, K-562Calcein assay1.8 (HOS), 2.0 (G361), 2.8 (MCF-7), 7.8 (K-562)[15]
Substituted 2-thiobenzimidazoles (3c & 3l)HCT-116 (colon), TK-10 (renal)In vitro anti-cancer screenEffective antitumor activity observed[17]
Experimental Protocols

Protocol 3: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ atmosphere.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways in Cancer

Apoptosis Induction Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Benzimidazole This compound Derivative DR5 Death Receptor 5 (DR5) Upregulation Benzimidazole->DR5 ROS ROS Generation Benzimidazole->ROS Bcl2 Bcl-2 Downregulation Benzimidazole->Bcl2 Caspase8 Caspase-8 Activation DR5->Caspase8 Caspase37 Caspase-3 & 7 Activation Caspase8->Caspase37 Mito Mitochondrial Membrane Depolarization ROS->Mito CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase9->Caspase37 Bcl2->Mito PARP PARP Cleavage Caspase37->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Apoptosis induction by this compound derivatives.[2]

ROS-JNK Signaling Pathway in Colon Cancer

ROS_JNK_Pathway Compound Benzimidazole Acridine Derivative (8m) ROS Increased Intracellular ROS Production Compound->ROS JNK JNK Activation (Phosphorylation) ROS->JNK Apoptosis Apoptosis JNK->Apoptosis

Caption: ROS-JNK signaling pathway activated by a benzimidazole derivative in colon cancer cells.[2]

Anti-inflammatory Applications

Application Note: Certain this compound derivatives have shown promising anti-inflammatory activity.[6] This is often evaluated in vivo using models of acute inflammation, such as the carrageenan-induced paw edema model in rodents.[18][19] In this model, the administration of the test compound prior to the inflammatory insult can lead to a significant reduction in paw swelling, indicating its anti-inflammatory potential. The mechanism may involve the inhibition of inflammatory mediators.

Table 3: In Vivo Anti-inflammatory Activity of this compound Derivatives

Compound ID/SeriesAnimal ModelDose% Inhibition of EdemaTime PointReference(s)
Benzoxazolinone-based 1,3,4-thiadiazolesCarrageenan-induced paw edema in rats200 mg/kg96.31% - 99.69% (for different derivatives)4 hours[20]
Ethanolic fruit extract of Hippophae rhamnoides L.Carrageenan-induced paw edema in rats100, 200, 400 mg/kg b.w.5.7%, 14.1%, 6.2%Not specified[21]

Note: Data for this compound derivatives specifically was limited in the provided search results, so related heterocyclic compounds are included for context.

Experimental Protocols

Protocol 4: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[18][20]

Materials:

  • This compound derivatives

  • Wistar rats (180-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Pletismometer or digital calipers

  • Standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6): a control group, a standard drug group, and test groups receiving different doses of the this compound derivative.

  • Compound Administration: Administer the test compounds and the standard drug (e.g., intraperitoneally or orally) 30-60 minutes before the carrageenan injection. The control group receives the vehicle only.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Workflow for In Vivo Anti-inflammatory Assay

Anti_Inflammatory_Workflow Start Select and Acclimatize Rodents (e.g., Wistar Rats) Grouping Divide into Control, Standard, and Test Groups Start->Grouping Treatment Administer Vehicle, Standard Drug, or Test Compound Grouping->Treatment Induction Inject Carrageenan into the Hind Paw Treatment->Induction 30-60 min post-treatment Measurement Measure Paw Volume at Regular Time Intervals Induction->Measurement Analysis Calculate Percentage Inhibition of Edema Measurement->Analysis Result Evaluate Anti-inflammatory Activity Analysis->Result

Caption: Experimental workflow for the carrageenan-induced paw edema model.

References

Application Notes and Protocols: Anthelmintic Activity of 2-Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the evaluation of 2-substituted benzimidazoles as potential anthelmintic agents. This document includes a summary of their mechanism of action, structure-activity relationships, quantitative activity data, and detailed experimental protocols for their biological evaluation.

Introduction

Benzimidazole (B57391) derivatives are a cornerstone of anthelmintic therapy, widely used in both human and veterinary medicine to treat infections caused by parasitic worms (helminths)[1][2][3]. The 2-substituted benzimidazoles, in particular, have been the subject of extensive research due to their broad-spectrum activity and potent efficacy[4][5][6]. This class of compounds primarily exerts its anthelmintic effect by interfering with the cellular integrity of the parasite, leading to its paralysis and death[3][7]. The continuous emergence of drug-resistant helminth strains necessitates the development of novel benzimidazole derivatives with improved efficacy and pharmacokinetic profiles[8][9]. These notes are intended to serve as a practical guide for researchers involved in the discovery and development of new anthelmintic drugs based on the 2-substituted benzimidazole scaffold.

Mechanism of Action

The primary mechanism of action of 2-substituted benzimidazoles is the inhibition of microtubule polymerization in helminth cells[3][7]. These compounds exhibit a high affinity for the β-tubulin subunit of the parasite, preventing its polymerization with α-tubulin to form microtubules[1][7]. This disruption of the microtubule cytoskeleton has several downstream effects that are detrimental to the parasite, including:

  • Inhibition of cell division: Microtubules are essential for the formation of the mitotic spindle during cell division.

  • Impaired cellular transport: Microtubules act as tracks for the intracellular transport of organelles, vesicles, and macromolecules.

  • Reduced nutrient absorption: In intestinal parasites, the disruption of microtubular structures in the intestinal cells impairs their ability to absorb nutrients from the host.

  • Inhibition of enzyme activity: Some benzimidazoles have been shown to inhibit parasitic enzymes such as fumarate (B1241708) reductase and malate (B86768) dehydrogenase, which are crucial for anaerobic energy metabolism[3].

The selective toxicity of benzimidazoles towards helminths is attributed to their much higher binding affinity for parasite β-tubulin compared to mammalian tubulin[7].

Recent studies have also explored other potential mechanisms of action for novel benzimidazole derivatives, including the inhibition of Complex I in the mitochondrial electron transport chain of parasites under anaerobic conditions[10].

Mechanism_of_Action cluster_drug 2-Substituted Benzimidazole cluster_parasite Helminth Cell cluster_effects Cellular Processes BZD Benzimidazole Derivative beta_tubulin β-tubulin BZD->beta_tubulin Binds to microtubule Microtubule beta_tubulin->microtubule Polymerization alpha_tubulin α-tubulin alpha_tubulin->microtubule cell_division Cell Division microtubule->cell_division nutrient_absorption Nutrient Absorption microtubule->nutrient_absorption intracellular_transport Intracellular Transport microtubule->intracellular_transport paralysis_death Paralysis & Death cell_division->paralysis_death Inhibition leads to nutrient_absorption->paralysis_death Impairment leads to intracellular_transport->paralysis_death Disruption leads to

Mechanism of action of 2-substituted benzimidazoles.

Structure-Activity Relationship (SAR)

The anthelmintic activity of 2-substituted benzimidazoles is significantly influenced by the nature of the substituent at the 2-position of the benzimidazole core. A general understanding of the SAR is crucial for the rational design of more potent analogs[9][11][12].

SAR_Diagram cluster_core Benzimidazole Core cluster_substituents Substitutions at C2 Position cluster_activity Anthelmintic Activity BZI_core Benzimidazole Nucleus carbamate Carbamate Group (e.g., Albendazole) BZI_core->carbamate Enhances binding to tubulin phenoxy Substituted Phenoxy Groups BZI_core->phenoxy Influences hydrophobic interactions chalcone Chalcone Moieties BZI_core->chalcone Modulates electronic properties piperazine Piperazine Skeleton BZI_core->piperazine Can improve solubility and activity activity Potency & Spectrum carbamate->activity phenoxy->activity chalcone->activity piperazine->activity

Influence of 2-position substituents on activity.

Quantitative Anthelmintic Activity Data

The following tables summarize the in vitro anthelmintic activity of various 2-substituted benzimidazole derivatives against different helminth species. The data is compiled from multiple studies to provide a comparative overview.

Table 1: In Vitro Activity against Pheretima posthuma (Earthworm Model)

Compound IDConcentrationParalysis Time (min)Death Time (min)Reference CompoundReference Paralysis Time (min)Reference Death Time (min)
APB series (p-chlorophenoxy)0.2%3.1 ± 0.35.7 ± 0.4Albendazole (0.2%)2.8 ± 0.25.4 ± 0.1
2-Phenylbenzimidazole100 mg/ml-1.317 ± 0.149Piperazine citrate (B86180) (15mg/ml)--
Benzimidazole-280 mg/mlComparable to standardComparable to standardPiperazine citrate--

Data presented as mean ± standard deviation where available.[13][14]

Table 2: In Vitro Activity against Parasitic Nematodes

CompoundParasite SpeciesAssay TypeMetricValue
AlbendazoleHaemonchus contortusAdult MotilityMortality100% within 8 hours (at 1.25 mg/ml)
MebendazoleGiardia lambliaGrowth InhibitionIC5030- to 50-fold more active than metronidazole
AlbendazoleGiardia lambliaGrowth InhibitionIC5030- to 50-fold more active than metronidazole
BZD31Fasciola hepaticaOvicidal Assay% Inhibition (at 5 µM)> 71%
BZD59Fasciola hepatica (Albendazole-resistant)Adult MotilityHigh motility inhibition-
7c (piperazine derivative)Trichinella spiralisLarvicidal Assay% Efficacy (at 100 µg/mL, 48h)~94% (compared to 15.6% for Albendazole)

IC50: Half-maximal inhibitory concentration.[15][16][17][18]

Experimental Protocols

Detailed protocols for the in vitro and in vivo evaluation of anthelmintic activity are provided below.

Protocol 1: In Vitro Adult Motility Assay using Pheretima posthuma

This assay is a common preliminary screening method due to the anatomical and physiological resemblance of earthworms to intestinal roundworms[14].

Materials:

  • Adult earthworms (Pheretima posthuma) of similar size.

  • Petri dishes.

  • Test compounds and reference standard (e.g., Albendazole, Piperazine citrate)[15].

  • Vehicle (e.g., 1% CMC, 5% DMF in saline)[14].

  • Saline solution.

  • Warm water bath (40-50°C).

Procedure:

  • Worm Preparation: Collect adult earthworms and wash them with saline to remove any adhering dirt.

  • Group Allocation: Divide the worms into groups of at least six worms each.

  • Test Solutions: Prepare solutions of the test compounds and the reference standard at desired concentrations in the chosen vehicle. A vehicle control group should also be prepared.

  • Exposure: Place each group of worms in a Petri dish containing 25 ml of the respective test or control solution.

  • Observation for Paralysis: Observe the worms and record the time taken for each worm to become paralyzed. Paralysis is indicated by the absence of movement, except when the Petri dish is shaken.

  • Observation for Death: After ascertaining paralysis, transfer the worms to a warm water bath. The time of death is confirmed when the worms show no movement and adopt a flaccid appearance.

  • Data Analysis: Record the time for paralysis and death for each worm and calculate the mean time for each group. Compare the activity of the test compounds with the reference standard.

Protocol 2: In Vitro Egg Hatch Assay (EHA)

This assay evaluates the ovicidal activity of the compounds[15].

Materials:

  • Helminth eggs (e.g., from feces of infected animals).

  • Saturated salt solution for egg flotation.

  • Sieves of appropriate mesh size.

  • 24-well plates.

  • Test compounds and reference standard.

  • Incubator.

  • Microscope.

Procedure:

  • Egg Recovery: Recover helminth eggs from fecal samples using a flotation method with a saturated salt solution.

  • Egg Suspension: Prepare a suspension of the purified eggs in water or a suitable buffer.

  • Exposure: In a 24-well plate, add a specific number of eggs to each well containing different concentrations of the test compound. Include a negative control (vehicle) and a positive control (reference drug).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.

  • Hatch Assessment: After incubation, add a drop of Lugol's iodine to stop further hatching. Count the number of hatched larvae and unhatched eggs in each well under a microscope.

  • Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration. Determine the IC50 value (the concentration that inhibits 50% of egg hatching).

Protocol 3: In Vitro Larval Motility/Development Assay

This assay assesses the larvicidal effects of the compounds[15].

Materials:

  • L1 or L3 stage larvae (obtained from hatched eggs or fecal cultures).

  • 96-well plates.

  • Test compounds and reference standard.

  • Liquid medium (e.g., RPMI-1640).

  • Incubator.

  • Microscope or automated tracking software.

Procedure:

  • Larval Preparation: Obtain L1 or L3 larvae from hatched eggs or by culturing fecal samples from infected animals[19].

  • Exposure: In a 96-well plate, expose a defined number of larvae to a range of concentrations of the test compound in a liquid medium.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at an appropriate temperature.

  • Motility Assessment: Observe larval motility at each time point. Motility can be scored visually or quantified using automated tracking software.

  • Data Analysis: Calculate the percentage of larval mortality or inhibition of motility. Determine IC50 or LD50 values.

Protocol 4: In Vivo Anthelmintic Activity Assay (Fecal Egg Count Reduction Test - FECRT)

This assay evaluates the efficacy of the compounds in a host animal model[20].

Materials:

  • Experimentally or naturally infected host animals (e.g., sheep, mice).

  • Test compounds and reference standard.

  • Vehicle for oral administration.

  • Fecal collection bags.

  • McMaster counting slides.

  • Saturated salt solution.

  • Microscope.

Procedure:

  • Animal Selection: Select a sufficient number of infected animals with a pre-treatment fecal egg count (FEC) above a certain threshold.

  • Group Allocation: Randomly allocate the animals to different treatment groups, including a control group (vehicle only) and a reference drug group. The World Association for the Advancement of Veterinary Parasitology (WAAVP) recommends at least six animals per group[20].

  • Treatment: Administer the test compounds and reference drug to the respective groups, usually orally.

  • Fecal Sampling: Collect fecal samples from each animal before treatment (Day 0) and at a specified time post-treatment (e.g., Day 10-14).

  • Fecal Egg Count: Determine the number of eggs per gram (EPG) of feces for each sample using the McMaster technique.

  • Data Analysis: Calculate the percentage reduction in FEC for each treatment group using the formula: % Reduction = [1 - (Mean EPG of treatment group post-treatment / Mean EPG of control group post-treatment)] x 100. Efficacy is generally considered significant if the reduction is ≥ 95%.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and evaluation of novel 2-substituted benzimidazole anthelmintics.

Workflow compound_design Compound Design & Synthesis (Based on SAR) in_vitro_screening Primary In Vitro Screening (e.g., Adult Motility Assay) compound_design->in_vitro_screening secondary_in_vitro Secondary In Vitro Assays (EHA, Larval Motility) in_vitro_screening->secondary_in_vitro Active Compounds mechanism_studies Mechanism of Action Studies (e.g., Tubulin Binding Assay) secondary_in_vitro->mechanism_studies in_vivo_efficacy In Vivo Efficacy Studies (e.g., FECRT in rodent/ruminant model) secondary_in_vitro->in_vivo_efficacy toxicity_studies Cytotoxicity & Safety Profiling in_vivo_efficacy->toxicity_studies Efficacious Compounds lead_optimization Lead Optimization toxicity_studies->lead_optimization Safe & Efficacious Hits lead_optimization->compound_design Iterative Improvement preclinical_dev Preclinical Development Candidate lead_optimization->preclinical_dev

Workflow for anthelmintic drug discovery.

Conclusion

The 2-substituted benzimidazole scaffold remains a highly valuable template for the development of new anthelmintic agents. A thorough understanding of their mechanism of action, structure-activity relationships, and the application of standardized and robust screening protocols are essential for the successful identification of novel drug candidates with improved efficacy, particularly against drug-resistant parasite strains. The information and protocols provided in these notes aim to facilitate these research and development efforts.

References

Application Notes and Protocols for the Synthesis of 2-Substituted Benzimidazoles with Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of 2-substituted benzimidazoles as potential anti-inflammatory agents. Benzimidazole (B57391) derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] Their anti-inflammatory effects are attributed to interactions with various biological targets, including cyclooxygenase (COX) enzymes, 5-lipoxygenase activating protein, specific cytokines, cannabinoid receptors, and bradykinin (B550075) receptors.[3][4][5][6] This guide covers established synthetic methodologies, experimental protocols for anti-inflammatory screening, and insights into their mechanism of action.

I. Synthesis of 2-Substituted Benzimidazoles

One of the most common and versatile methods for synthesizing 2-substituted benzimidazoles is the condensation of o-phenylenediamines with aldehydes, followed by oxidative cyclization.[1] Various catalytic systems have been developed to enhance reaction efficiency, reduce reaction times, and utilize milder conditions.[1]

A. General Synthetic Workflow

The general workflow for the synthesis of 2-substituted benzimidazoles is depicted below. This process typically involves the reaction of an o-phenylenediamine (B120857) with a substituted aldehyde under specific catalytic and solvent conditions, followed by purification of the product.

G cluster_workflow General Synthesis Workflow Start Start Reactants o-Phenylenediamine + Substituted Aldehyde Start->Reactants 1. Mixing Reaction Catalyst + Solvent (e.g., LaCl₃, NH₄Cl, Microwave) Reactants->Reaction 2. Reaction Setup Workup Solvent Removal/ Precipitation Reaction->Workup 3. Isolation Purification Recrystallization/ Chromatography Workup->Purification 4. Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization 5. Analysis Final_Product 2-Substituted Benzimidazole Characterization->Final_Product 6. Confirmation

A general workflow for the synthesis of 2-substituted benzimidazoles.
B. Experimental Protocols

This method outlines a mild and efficient one-pot synthesis of 2-substituted benzimidazoles at room temperature using lanthanum chloride as a catalyst.[1]

Materials:

  • o-phenylenediamine (1.0 mmol)

  • Desired aldehyde (1.2 mmol)

  • Lanthanum chloride (LaCl₃) (10 mol%)

  • Acetonitrile (5 mL)

  • Ethyl acetate (B1210297)

  • Water

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of o-phenylenediamine in acetonitrile, add the desired aldehyde.

  • Add lanthanum chloride to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate it to obtain the product.[1]

CatalystSolventTemperatureTimeYield (%)Reference
LaCl₃AcetonitrileRoom Temp.1.5 - 4 h85 - 95[1]

This protocol describes an environmentally friendly approach using ammonium (B1175870) chloride as a catalyst in ethanol.

Materials:

  • o-phenylenediamine (0.92 mmol)

  • Appropriate aldehyde (0.92 mmol)

  • Ammonium chloride (NH₄Cl) (30 mol%)

  • Ethanol (4 mL)

  • Ice-cold water

Procedure:

  • In a flask, mix o-phenylenediamine and the appropriate aldehyde in ethanol.

  • Add ammonium chloride to the mixture.

  • Stir the resulting mixture at 80-90°C for the specified time (typically 2-3 hours).

  • Monitor the reaction completion by TLC (ethyl acetate:hexane, 1:2 v/v).

  • After completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash it twice with water, and dry.[1]

CatalystSolventTemperatureTimeYield (%)Reference
NH₄ClEthanol80-90°C2 - 3 h80 - 92[1]

Microwave irradiation offers a rapid and efficient method for the synthesis of 2-substituted benzimidazoles.[7][8]

Materials:

  • o-phenylenediamine (1 mmol)

  • Aldehyde (1 mmol)

  • Alumina-methanesulfonic acid (AMA) (catalytic amount)

  • Ethanol

Procedure:

  • Place a mixture of o-phenylenediamine, the aldehyde, and a catalytic amount of AMA in an open vessel.

  • Subject the vessel to microwave irradiation (e.g., at 300 W) for a short period (typically 2-18 minutes).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the solid product by recrystallization from ethanol.[7]

CatalystSolventConditionTimeYield (%)Reference
AMANoneMicrowave (300W)2 - 18 min88 - 96[7]

II. Evaluation of Anti-Inflammatory Activity

The anti-inflammatory potential of synthesized 2-substituted benzimidazoles can be assessed using a combination of in vitro and in vivo assays.

A. In Vitro Anti-Inflammatory Assays

This assay is a widely used in vitro method to screen for anti-inflammatory activity. The inhibition of heat-induced protein denaturation is a key indicator of anti-inflammatory potential.[9]

Materials:

  • Synthesized benzimidazole derivatives (test compounds)

  • Diclofenac (B195802) sodium (standard drug)

  • Freshly prepared egg albumin

  • Phosphate buffer saline (PBS, pH 6.4)

Procedure:

  • Prepare test solutions of synthesized compounds and a standard solution of diclofenac sodium at various concentrations (e.g., 10 to 50 ppm).

  • The reaction mixture consists of 2 ml of egg albumin, 28 ml of PBS, and 2 ml of the test/standard solution.

  • A control solution is prepared by mixing 2 ml of egg albumin with 28 ml of PBS and 2 ml of distilled water.

  • Incubate all solutions at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

CompoundConcentration (µg/mL)% Inhibition of Protein DenaturationReference
Compound 3f1070[9]
Diclofenac Sodium4097.20[9]
B. In Vivo Anti-Inflammatory Assays

This is a classic and reliable in vivo model to evaluate the acute anti-inflammatory activity of compounds.[10][11][12]

Materials:

  • Wistar albino rats or Swiss albino mice

  • Synthesized benzimidazole derivatives (test compounds)

  • Diclofenac sodium or Indomethacin (standard drug)

  • 1% w/v carrageenan solution in normal saline

  • Plethysmometer

Procedure:

  • Divide the animals into groups: control, standard, and test groups (receiving different doses of the synthesized compounds).

  • Administer the test compounds and the standard drug orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the test group.

CompoundDose (mg/kg)% Inhibition of Paw EdemaReference
Compound 11d10086.69[12]
Aceclofenac (Standard)-87.83[12]
4-(((1H-benzo[d]imidazol-2-yl)methyl) amino) benzene (B151609) sulfonamide-64[13]
Diclofenac Sodium (Standard)-64[13]

III. Mechanism of Action and Signaling Pathways

The anti-inflammatory activity of 2-substituted benzimidazoles is often mediated through the inhibition of key inflammatory pathways. A significant mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins (B1171923) that mediate inflammation.[3][10]

G cluster_pathway Inflammatory Signaling Pathway Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Injury) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Benzimidazoles 2-Substituted Benzimidazoles Benzimidazoles->COX_Enzymes Inhibition

Inhibition of the COX pathway by 2-substituted benzimidazoles.

Beyond COX inhibition, these compounds can also modulate other inflammatory targets such as aldose reductase and phospholipase A2.[10] The structure-activity relationship (SAR) studies reveal that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold significantly influence the anti-inflammatory activity.[3][4][5][6] For instance, an electron-withdrawing group at the 6-position has been shown to be more active than electron-donating groups.[3]

IV. Structure-Activity Relationship (SAR)

The anti-inflammatory potency of 2-substituted benzimidazoles is highly dependent on the nature and position of the substituents on the benzimidazole ring.

Key substitution points influencing anti-inflammatory activity.

Key SAR findings include:

  • N1-Substitution: Introduction of a phenylsulfonyl group or a benzyl (B1604629) group can enhance anti-inflammatory action.[3][14]

  • C2-Substitution: Groups like substituted pyridinyl, anacardic acid, and diarylamine at the C2 position have shown significant activity.[3][4][6] The linker length between a carboxyl group and the C2 position can also influence potency.[14]

  • C5/C6-Substitution: Electron-withdrawing groups at the C6 position, such as a nitro group, have been found to be more potent than electron-donating groups.[3] Carboxamide or sulfamoyl groups at the C5 position can also contribute to activity.[3][4][6]

These application notes and protocols provide a comprehensive framework for the synthesis and evaluation of 2-substituted benzimidazoles as potential anti-inflammatory agents. Researchers are encouraged to adapt and optimize these methodologies for their specific research goals.

References

2-Chlorobenzimidazole Derivatives as Emerging Kinase Inhibitors: Applications and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 7, 2025

[Shanghai, China] – The benzimidazole (B57391) scaffold, a privileged structure in medicinal chemistry, continues to yield promising candidates for targeted therapies. Notably, derivatives of 2-chlorobenzimidazole are gaining attention as potent kinase inhibitors, offering potential avenues for the development of novel treatments for cancer and other diseases driven by aberrant kinase signaling. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the evaluation of these compounds.

Introduction to this compound Derivatives

Benzimidazole derivatives are structurally analogous to purine (B94841) nucleosides, enabling them to interact with a wide array of biological targets, including protein kinases.[1][2] The introduction of a chlorine atom at the 2-position of the benzimidazole ring can enhance the molecule's interaction with the ATP-binding pocket of kinases, often leading to improved potency and selectivity.[3] These compounds have been investigated as inhibitors of various kinases, including receptor tyrosine kinases (RTKs) like VEGFR and EGFR, as well as non-receptor tyrosine kinases such as those in the Src family.[4][5] Their mechanism of action typically involves competitive inhibition of ATP binding, which in turn blocks downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.[6]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of selected this compound and related benzimidazole derivatives against various protein kinases and cancer cell lines. This data provides a comparative overview of their potency.

Table 1: In Vitro Kinase Inhibition Profile of Benzimidazole Derivatives

Compound IDDerivative TypeTarget KinaseIC50 (µM)Reference
1 2-Amidobenzimidazole (R = Cl)CK1δ1.80[3]
2 5,6-dichloro-2-amidobenzimidazoleCK1δ0.98[3]
3 N-methyl-6-chloro-2-amidobenzimidazoleCK1δ20.1[3]
4 5-cyano-2-amidobenzimidazoleCK1δ0.0986[3]
5a 2-Aryl benzimidazoleEGFR-[5]
5e 2-Aryl benzimidazoleEGFR-[5]
- Benzimidazole-oxadiazole derivative (4c)VEGFR-20.475[1]
- Benzimidazole-oxadiazole derivative (4d)VEGFR-20.618[1]

Table 2: Cellular Antiproliferative Activity of Benzimidazole Derivatives

Compound IDDerivative TypeCancer Cell LineAssay TypeIC50 (µM)Reference
5a 2-Aryl benzimidazoleHepG-2 (Liver)-~2[5]
5e 2-Aryl benzimidazoleHepG-2 (Liver)-~2[5]
- 2-Substituted-5-nitrobenzimidazole (14a)NCI-H522 (Lung)% Inhibition48.70%[7]
- 2-Substituted-5-nitrobenzimidazole (14a)SK-MEL-2 (Melanoma)% Inhibition42.62%[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and generalized experimental workflows for their evaluation.

G RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT Apoptosis Apoptosis Inhibition AKT->Apoptosis Inhibitor This compound Derivative Inhibitor->RTK

Figure 1: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling.

G Start Start: Compound Library (this compound Derivatives) PrimaryAssay In Vitro Kinase Assay (e.g., ADP-Glo) Start->PrimaryAssay HitSelection Hit Identification (Potent Inhibitors) PrimaryAssay->HitSelection SecondaryAssay Cellular Proliferation Assay (e.g., MTT, SRB) HitSelection->SecondaryAssay Active MechanismStudy Mechanism of Action Studies (Cell Cycle, Apoptosis) SecondaryAssay->MechanismStudy LeadOptimization Lead Optimization (SAR Studies) MechanismStudy->LeadOptimization

Figure 2: Experimental Workflow for Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of novel kinase inhibitors. The following are generalized protocols for key experiments.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest (e.g., Src, Abl, VEGFR2)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • 384-well white, opaque microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase and its substrate in the assay buffer.

  • Compound Addition: Add the test compound dilutions to the wells. Include positive (known inhibitor) and negative (DMSO) controls.

  • Reaction Initiation: Start the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to controls and determine the IC50 values by fitting the data to a dose-response curve.

Protocol 2: Cellular Antiproliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., K562, HepG-2)

  • Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition and determine the GI50 (concentration for 50% growth inhibition) or IC50 values.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) (70%, ice-cold)

  • Propidium Iodide (PI) staining solution containing RNase A

Procedure:

  • Cell Treatment: Treat cells with the test compounds at their IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in the PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of potent and selective kinase inhibitors. The data and protocols presented here provide a framework for the systematic evaluation of these compounds. Further research, including structure-activity relationship (SAR) studies and in vivo efficacy models, will be crucial in advancing these promising molecules from the laboratory to clinical applications. The continued exploration of this chemical space is anticipated to yield novel therapeutic agents for a range of human diseases.

References

Development of Herbicides from 2-Chlorobenzimidazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole (B57391) and its derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities, including anthelmintic, antifungal, and herbicidal properties. The 2-chlorobenzimidazole scaffold serves as a versatile starting material for the synthesis of various substituted benzimidazoles, offering a promising avenue for the development of novel herbicides. This document provides detailed application notes and protocols for the synthesis and evaluation of this compound derivatives as potential herbicidal agents. The primary mechanism of action for many benzimidazole-based compounds is the inhibition of tubulin polymerization, a critical process for cell division and growth in target organisms. These notes are intended to guide researchers in the exploration of this chemical class for new weed management solutions.

Synthesis of Herbicidal 2-Aminobenzimidazole Derivatives

A key class of herbicidal compounds derived from this compound are the 2-(dialkylamino)benzimidazoles. A general synthetic pathway involves the nucleophilic substitution of the chlorine atom at the 2-position of the benzimidazole ring with a secondary amine.

Protocol 1: Synthesis of 2-(Dialkylamino)benzimidazoles from this compound

This protocol describes a general method for the synthesis of 2-(dialkylamino)benzimidazoles.

Materials:

  • This compound

  • Secondary amine (e.g., diethylamine, dimethylamine)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or N,N-Dimethylformamide)

  • Base (e.g., Potassium carbonate, Triethylamine)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) supplies

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound (1 equivalent).

  • Dissolve the this compound in the anhydrous solvent.

  • Add the secondary amine (1.1-1.5 equivalents) and the base (1.5-2.0 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux (temperature will depend on the solvent used) and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure 2-(dialkylamino)benzimidazole derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Workflow for Synthesis of 2-(Dialkylamino)benzimidazoles

G cluster_synthesis Synthesis Start Start ReactionSetup Combine this compound, Secondary Amine, and Base in Anhydrous Solvent Start->ReactionSetup Reflux Heat to Reflux under Inert Atmosphere ReactionSetup->Reflux Monitoring Monitor by TLC Reflux->Monitoring Workup Cool, Filter, and Concentrate Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Synthetic workflow for 2-(dialkylamino)benzimidazoles.

Herbicidal Activity Evaluation

The herbicidal potential of synthesized this compound derivatives can be assessed through a series of standardized bioassays. These assays are designed to evaluate both pre-emergent and post-emergent activities against representative weed species.

Protocol 2: Pre-Emergent Herbicidal Activity Assay using Radish (Raphanus sativus)

This protocol outlines a method to assess the ability of a compound to inhibit seed germination and early seedling growth. Radish is often used as a model plant for such assays due to its rapid germination and sensitivity to a wide range of herbicides.

Materials:

  • Synthesized this compound derivatives

  • Radish (Raphanus sativus) seeds

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Acetone (B3395972) (for dissolving compounds)

  • Tween® 20 or other suitable surfactant

  • Distilled water

  • Growth chamber or incubator with controlled temperature and light conditions

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of each test compound in acetone (e.g., 10 mg/mL).

    • Prepare a series of dilutions from the stock solution to achieve the desired test concentrations (e.g., 1, 10, 100, 1000 µg/mL).

    • The final acetone concentration in the test solution should be kept low (e.g., ≤ 1%) to avoid phytotoxicity. A surfactant (e.g., 0.1% Tween® 20) can be added to aid in dispersion.

    • Prepare a control solution containing the same concentration of acetone and surfactant in distilled water.

  • Assay Setup:

    • Place two layers of filter paper in each Petri dish.

    • Evenly moisten the filter paper with 5 mL of the respective test solution or control solution.

    • Place 20-25 radish seeds on the moistened filter paper in each Petri dish.

    • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubation:

    • Place the Petri dishes in a growth chamber or incubator at a constant temperature (e.g., 25 ± 2 °C) with a defined photoperiod (e.g., 16 hours light / 8 hours dark).

  • Data Collection and Analysis:

    • After a set period (e.g., 5-7 days), record the germination percentage for each treatment. A seed is considered germinated when the radicle has emerged.

    • Measure the root and shoot length of the germinated seedlings.

    • Calculate the percentage of inhibition for germination, root length, and shoot length for each concentration relative to the control.

    • Determine the IC50 (concentration causing 50% inhibition) or EC50 (concentration causing 50% effect) values for the most active compounds using appropriate statistical software.

Protocol 3: Post-Emergent Herbicidal Activity Assay using Redroot Pigweed (Amaranthus retroflexus)

This protocol is designed to evaluate the herbicidal effect of a compound on established seedlings. Redroot pigweed is a common and problematic weed in many agricultural systems.

Materials:

  • Synthesized this compound derivatives

  • Redroot pigweed (Amaranthus retroflexus) seeds

  • Pots (e.g., 8 cm diameter) filled with a suitable potting mix

  • Greenhouse or growth chamber with controlled environmental conditions

  • Spray chamber or handheld sprayer

  • Acetone and Tween® 20 for preparing spray solutions

  • Distilled water

Procedure:

  • Plant Growth:

    • Sow redroot pigweed seeds in pots and allow them to grow in a greenhouse or growth chamber.

    • Water the plants as needed and thin to a uniform number of seedlings per pot (e.g., 3-5 plants).

    • Allow the plants to reach a specific growth stage (e.g., 2-4 true leaves) before treatment.

  • Preparation of Spray Solutions:

    • Prepare stock solutions of the test compounds in acetone as described in Protocol 2.

    • Prepare spray solutions at various concentrations, including a surfactant (e.g., 0.25% Tween® 20) to ensure good coverage. The final acetone concentration should be minimized.

    • Prepare a control spray solution containing only the solvent and surfactant.

  • Herbicide Application:

    • Apply the test solutions to the foliage of the redroot pigweed seedlings using a spray chamber or handheld sprayer, ensuring uniform coverage.

    • Apply a defined volume of spray solution per unit area to achieve a specific application rate (e.g., g/ha).

  • Post-Treatment Observation:

    • Return the treated plants to the greenhouse or growth chamber.

    • Observe the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting, mortality) at regular intervals (e.g., 3, 7, and 14 days after treatment).

    • Visually assess the percentage of weed control for each treatment compared to the untreated control.

  • Data Analysis:

    • At the end of the observation period, harvest the above-ground biomass of the surviving plants and determine the fresh or dry weight.

    • Calculate the percentage of growth reduction for each treatment.

    • Determine the GR50 (dose causing 50% growth reduction) values for the most active compounds.

Mechanism of Action: Inhibition of Plant Tubulin Polymerization

The herbicidal activity of many benzimidazole derivatives is attributed to their ability to interfere with the formation of microtubules by inhibiting the polymerization of tubulin. This disruption of the cytoskeleton affects cell division, cell elongation, and intracellular transport, ultimately leading to plant death.

Protocol 4: In Vitro Plant Tubulin Polymerization Assay

This assay directly measures the effect of test compounds on the polymerization of purified plant tubulin.

Materials:

  • Purified plant tubulin (e.g., from maize or tobacco)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

  • GTP (Guanosine-5'-triphosphate)

  • Glycerol (B35011)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., a known plant tubulin inhibitor like oryzalin)

  • Negative control (DMSO vehicle)

  • 96-well microplate, UV-transparent

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a concentrated stock of plant tubulin and store it at -80 °C.

    • Prepare a stock solution of GTP (e.g., 100 mM).

    • Prepare the tubulin polymerization buffer.

    • Prepare working solutions of the test compounds and controls in DMSO.

  • Assay Setup (on ice):

    • In a pre-chilled 96-well plate, add the test compound or control solution to the wells. The final DMSO concentration should be kept low (e.g., ≤ 2%).

    • Prepare the tubulin polymerization mix on ice by combining the polymerization buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 5-10%).

    • Add the purified plant tubulin to the polymerization mix to achieve a final concentration of 1-2 mg/mL.

  • Initiation and Measurement of Polymerization:

    • To initiate polymerization, add the cold tubulin polymerization mix to the wells containing the test compounds.

    • Immediately place the plate in a microplate reader pre-warmed to 30-37 °C.

    • Measure the increase in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance is proportional to the amount of microtubule polymer formed.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each concentration of the test compound.

    • Determine the initial rate of polymerization and the maximum polymer mass for each treatment.

    • Calculate the percentage of inhibition of tubulin polymerization for each compound concentration relative to the DMSO control.

    • Determine the IC50 value for the inhibition of tubulin polymerization.

Signaling Pathway: Disruption of Microtubule Dynamics

G cluster_pathway Mechanism of Action: Disruption of Microtubule Dynamics Benzimidazole This compound Derivative Tubulin α/β-Tubulin Dimers Benzimidazole->Tubulin Binds to β-tubulin Polymerization Polymerization Benzimidazole->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules CellDivision Mitosis (Cell Division) Microtubules->CellDivision CellGrowth Cell Elongation (Growth) Microtubules->CellGrowth PlantDeath Plant Death CellDivision->PlantDeath CellGrowth->PlantDeath

Caption: Inhibition of tubulin polymerization by benzimidazole herbicides.

Data Presentation

All quantitative data from the herbicidal activity and mechanism of action studies should be summarized in clearly structured tables for easy comparison.

Table 1: Pre-Emergent Herbicidal Activity of this compound Derivatives against Raphanus sativus

Compound IDConcentration (µg/mL)Germination Inhibition (%)Root Length Inhibition (%)Shoot Length Inhibition (%)IC50 (µg/mL) - Root
Control 0000-
Compound A 1015 ± 345 ± 530 ± 4Value
10050 ± 685 ± 770 ± 6
1000100 ± 0100 ± 0100 ± 0
Compound B 1010 ± 230 ± 420 ± 3Value
10040 ± 575 ± 660 ± 5
100095 ± 3100 ± 0100 ± 0

Table 2: Post-Emergent Herbicidal Activity of this compound Derivatives against Amaranthus retroflexus

Compound IDApplication Rate (g/ha)Visual Weed Control (%) - 14 DATGrowth Reduction (Dry Weight, %)GR50 (g/ha)
Control 000-
Compound A 5060 ± 855 ± 7Value
10085 ± 580 ± 6
20098 ± 295 ± 3
Compound B 5040 ± 635 ± 5Value
10070 ± 765 ± 8
20090 ± 488 ± 5

Table 3: Inhibition of Plant Tubulin Polymerization by this compound Derivatives

Compound IDConcentration (µM)Inhibition of Polymerization (%)IC50 (µM)
Control (DMSO) -0-
Positive Control ValueValueValue
Compound A 125 ± 4Value
1060 ± 7
10095 ± 3
Compound B 115 ± 3Value
1045 ± 6
10085 ± 5

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the synthesis and evaluation of novel herbicides derived from this compound. By systematically applying these methodologies, researchers can identify lead compounds with potent herbicidal activity and elucidate their mechanism of action, contributing to the development of new and effective weed management strategies. The focus on tubulin polymerization as a target provides a rational basis for the design of selective and potent herbicides. Further optimization of the chemical structures and extensive field trials will be necessary to translate these findings into commercially viable products.

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Chlorobenzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chlorobenzimidazole. Our aim is to address specific issues that may be encountered during experimentation to help optimize reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely adopted synthetic pathway for this compound involves a two-step process. The first step is the condensation of o-phenylenediamine (B120857) with urea (B33335) to form 1,3-dihydro-2H-benzimidazol-2-one (also known as benzimidazolin-2-one).[1] The subsequent step involves the chlorination of the benzimidazolin-2-one intermediate, typically using phosphorus oxychloride (POCl₃), to yield the final this compound product.[1]

Q2: What are the critical safety precautions when working with phosphorus oxychloride (POCl₃)?

A2: Phosphorus oxychloride (POCl₃) is a highly corrosive and reactive substance that requires strict safety measures. Key precautions include:

  • Handling: Always handle POCl₃ in a well-ventilated chemical fume hood.[2][3][4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (Neoprene is recommended), chemical safety goggles, a face shield, and a lab coat.[2][5]

  • Water Reactivity: POCl₃ reacts violently with water and moisture, releasing toxic hydrogen chloride gas and phosphoric acid.[4][6] Ensure all glassware is dry and the reaction is conducted under anhydrous conditions.

  • Spills: In case of a spill, do not use water. Absorb the spill with inert materials like vermiculite (B1170534) or dry sand and dispose of it as hazardous waste.[4]

  • First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][6]

Q3: How can I monitor the progress of the reaction?

A3: The progress of both the condensation and chlorination reactions can be effectively monitored using Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate against the starting materials, you can observe the consumption of reactants and the formation of the product.

Troubleshooting Guides

Low Yield of this compound

Problem: The final yield of this compound is significantly lower than expected.

Potential Cause Troubleshooting Steps & Recommendations
Incomplete formation of benzimidazolin-2-one intermediate - Reaction Time & Temperature: Ensure the condensation reaction of o-phenylenediamine and urea is carried out for a sufficient duration and at the optimal temperature (typically 130-140°C in DMF or dry fusion at 130°C).[7] - Solvent Choice: While dry fusion is an option, using a high-boiling solvent like Dimethylformamide (DMF) can lead to higher yields and better quality of the intermediate.
Suboptimal Chlorination Conditions - Excess POCl₃: Use a sufficient excess of POCl₃, as it can also serve as the solvent for the reaction.[8] - Reaction Temperature & Duration: The chlorination reaction typically requires heating at reflux (around 103-110°C) for several hours (e.g., 12-14 hours).[9] Insufficient heating can lead to incomplete conversion.
Side Reactions and Dimer Formation - Catalyst: The addition of a catalytic amount of phenol (B47542) to the POCl₃ reaction mixture has been reported to improve yields.[7] - Additive to Suppress Dimerization: The formation of dimeric byproducts can be suppressed by adding phosphorus trichloride (B1173362) (PCl₃) to the reaction mixture or by bubbling hydrogen chloride gas through the solution during the reaction.[10]
Work-up and Purification Losses - Neutralization: Careful neutralization of the reaction mixture after quenching with ice is crucial. The pH should be adjusted to approximately 10 with a base like 40% NaOH to precipitate the product.[1] - Extraction: If the product does not precipitate cleanly, extraction with a suitable organic solvent like ethyl acetate (B1210297) may be necessary to recover the product from the aqueous layer.[9]
Product Purity Issues

Problem: The isolated this compound is impure, as indicated by techniques like NMR, melting point, or HPLC.

Potential Cause Troubleshooting Steps & Recommendations
Presence of unreacted benzimidazolin-2-one - Reaction Completion: Ensure the chlorination reaction has gone to completion by TLC monitoring. If starting material is still present, consider extending the reaction time or increasing the temperature. - Purification: Recrystallization from a suitable solvent, such as an ethanol-water mixture or ethyl acetate, can effectively remove the more polar benzimidazolin-2-one.[3]
Formation of Dimeric Byproducts - Reaction Conditions: As mentioned for low yield, the addition of PCl₃ or HCl gas during the chlorination step can minimize the formation of these impurities.[10] - Chromatography: If recrystallization is insufficient, column chromatography on silica (B1680970) gel may be required to separate the product from closely related impurities.
Dark-colored Product - Starting Material Quality: The purity of the initial o-phenylenediamine is important; impurities can lead to colored byproducts.[11] - Decolorization: The intermediate benzimidazolin-2-one can be dissolved in an alkaline solution and filtered to remove insoluble colored impurities before reprecipitation with acid. Activated carbon treatment can also be used, but with caution to avoid product adsorption.

Experimental Protocols

Step 1: Synthesis of 1,3-dihydro-2H-benzimidazol-2-one

A detailed protocol for the synthesis of the benzimidazolin-2-one intermediate is as follows:

  • In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (e.g., 5 g, 0.046 mol) in dimethylformamide (DMF).

  • Add urea (e.g., 5.52 g, 0.092 mol) to the solution.

  • Heat the reaction mixture to 135-140°C and reflux for 12 hours.

  • After completion of the reaction (monitored by TLC), remove the DMF under reduced pressure.

  • Wash the resulting solid with water and then dissolve it in a 10% aqueous sodium hydroxide (B78521) solution.

  • Filter the alkaline solution to remove any insoluble impurities.

  • Neutralize the filtrate with 35% aqueous HCl to precipitate the product.

  • Filter the precipitate, wash it with water, and dry to obtain pure 1,3-dihydro-2H-benzimidazol-2-one. A typical yield is around 94%.[1]

Step 2: Synthesis of this compound

The subsequent chlorination is performed as follows:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, place 1,3-dihydro-2H-benzimidazol-2-one (e.g., 10 g, 0.07 mol).

  • Add phosphorus oxychloride (POCl₃) (e.g., 22.88 g, 0.14 mol) and a catalytic amount of phenol.

  • Heat the mixture to 103-107°C and maintain it at this temperature for 12 hours.

  • After the reaction is complete, cool the mixture in an ice bath.

  • Carefully neutralize the mixture with a 40% aqueous sodium hydroxide solution to a pH of approximately 10, keeping the temperature low.

  • The crude product will precipitate. Collect it by filtration.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound. A typical yield is around 97%.[1]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Benzimidazolin-2-one Synthesis cluster_step2 Step 2: Chlorination cluster_workup Work-up & Purification A o-Phenylenediamine C Condensation (DMF, 135-140°C, 12h) A->C B Urea B->C D 1,3-dihydro-2H-benzimidazol-2-one C->D E 1,3-dihydro-2H-benzimidazol-2-one G Chlorination (103-107°C, 12h) E->G F POCl3, Phenol (cat.) F->G H This compound G->H I Neutralization (NaOH) H->I J Recrystallization I->J

Caption: Experimental workflow for the two-step synthesis of this compound.

TroubleshootingYield Start Low Yield of This compound Q1 Check Purity of Benzimidazolin-2-one Start->Q1 A1_Good Purity is High Q1->A1_Good Yes A1_Bad Purity is Low Q1->A1_Bad No Q2 Review Chlorination Conditions A1_Good->Q2 Action1 Optimize Step 1: - Increase reaction time/temp - Use DMF as solvent A1_Bad->Action1 A2_Good Conditions are Optimal Q2->A2_Good Yes A2_Bad Conditions are Suboptimal Q2->A2_Bad No Q3 Consider Side Reactions A2_Good->Q3 Action2 Optimize Step 2: - Increase reaction time/temp - Use excess POCl3 A2_Bad->Action2 A3_No No Evidence of Side Products Q3->A3_No No A3_Yes Side Products Detected Q3->A3_Yes Yes Q4 Evaluate Work-up Procedure A3_No->Q4 Action3 Add PCl3 or HCl gas to suppress dimer formation A3_Yes->Action3 A4_Good Work-up is Efficient Q4->A4_Good Yes A4_Bad Potential Losses during Work-up Q4->A4_Bad No Action4 Optimize Neutralization (pH~10) and consider extraction A4_Bad->Action4

References

Technical Support Center: Purification of Crude 2-Chlorobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Chlorobenzimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, typically synthesized from 2-hydroxybenzimidazole (B11371) or o-phenylenediamine (B120857) and urea (B33335) followed by chlorination, may contain several impurities. These can include unreacted starting materials (e.g., benzimidazolin-2-one), residual chlorinating agents (e.g., phosphorus oxychloride and its byproducts), and side-products from the reaction. The presence of a dark, tarry material is also a common issue.[1]

Q2: Which purification technique is most suitable for crude this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Recrystallization is effective for removing small amounts of impurities when the crude product is relatively pure.

  • Acid-base extraction is a powerful method to separate the basic this compound from neutral and acidic impurities.[2]

  • Column chromatography is recommended when dealing with complex mixtures of impurities that have similar polarities to the product.[1]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. By spotting the crude mixture, the fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation of impurities from the desired compound. A suitable mobile phase, such as a mixture of n-hexane and ethyl acetate (B1210297), will allow for the clear separation of spots.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Troubleshooting Recrystallization

Problem Possible Cause Solution
Low or No Crystal Formation The solution is not saturated (too much solvent was added).Boil off some of the solvent to concentrate the solution.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The compound has oiled out.Reheat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and then cool slowly.
Low Recovery of Purified Product The compound is significantly soluble in the cold solvent.Use a different solvent system where the compound has lower solubility at cold temperatures. Ensure the crystals are washed with a minimal amount of ice-cold solvent.
Premature crystallization during hot filtration.Use a pre-heated funnel and filter the hot solution quickly. Add a small excess of hot solvent before filtration to prevent saturation.
Colored Impurities in Crystals Colored impurities are co-precipitating with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.

Troubleshooting Column Chromatography

Problem Possible Cause Solution
Poor Separation of Compounds The solvent system (eluent) is not optimal.Use TLC to test different solvent systems to find one that gives good separation between this compound and the impurities. A gradient elution may be necessary.
The column was not packed properly, leading to channeling.Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or cracks.
The sample was loaded in too wide a band.Dissolve the sample in a minimal amount of the eluent and load it onto the column as a narrow band.
Product Elutes Too Quickly or Too Slowly The polarity of the eluent is too high or too low.If the product elutes too quickly, decrease the polarity of the eluent. If it elutes too slowly, increase the polarity.
Tailing of Spots on TLC of Collected Fractions The compound is interacting too strongly with the stationary phase.Add a small amount of a polar solvent (e.g., a few drops of triethylamine (B128534) for a basic compound) to the eluent to reduce tailing.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: Test the solubility of the crude this compound in various solvents to find a suitable one where it is soluble when hot and insoluble when cold. Common solvents for recrystallization of benzimidazole (B57391) derivatives include ethanol/water mixtures, ethyl acetate/hexane mixtures, and acetone.[2][3]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to fully dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and then add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.

Protocol 2: Acid-Base Extraction of this compound

  • Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate or dichloromethane (B109758) in a separatory funnel.

  • Acidic Extraction: Add an aqueous acid solution (e.g., 1M HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated this compound will move to the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure all the product has been extracted.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 1M NaOH or saturated NaHCO3 solution) with stirring until the solution is basic (check with pH paper). The neutral this compound will precipitate out of the solution.[2]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold water, and dry it thoroughly.[2]

Protocol 3: Column Chromatography of this compound

  • Solvent System Selection: Use TLC to determine an appropriate solvent system (eluent) that provides good separation of this compound from its impurities. A common starting point is a mixture of n-hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin to collect fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Recrystallization Solvents for this compound (Illustrative Data)

Solvent System Yield (%) Purity (%) Observations
Ethanol/Water8598.5Forms well-defined needles upon slow cooling.
Ethyl Acetate/Hexane8099.0Good for removing less polar impurities.
Acetone7597.5Crystals form rapidly, may trap impurities.

Note: The data in this table is illustrative and may vary depending on the nature and amount of impurities in the crude product.

Visualizations

Purification_Workflow cluster_start Initial Assessment cluster_decision Purification Method Selection cluster_methods Purification Techniques cluster_end Final Product crude Crude this compound decision Assess Impurity Profile (TLC) crude->decision recrystallization Recrystallization decision->recrystallization Minor Impurities acid_base Acid-Base Extraction decision->acid_base Neutral/Acidic Impurities column Column Chromatography decision->column Complex Mixture pure Pure this compound recrystallization->pure acid_base->pure column->pure

Caption: Workflow for selecting a purification technique for crude this compound.

Troubleshooting_Recrystallization cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions cluster_outcome Desired Outcome start Low Crystal Yield cause1 Too much solvent? start->cause1 cause2 Cooled too quickly? start->cause2 cause3 Compound soluble in cold solvent? start->cause3 sol1 Concentrate solution cause1->sol1 Yes sol2 Allow slow cooling cause2->sol2 Yes sol3 Change solvent cause3->sol3 Yes end Improved Yield sol1->end sol2->end sol3->end

Caption: Troubleshooting low yield in this compound recrystallization.

References

How to avoid dimer formation in benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges during benzimidazole (B57391) synthesis, with a specific focus on preventing the formation of undesired dimers and other byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of dimer formed during benzimidazole synthesis, and what causes it?

A1: The most prevalent byproduct is a 1,2-disubstituted benzimidazole, often referred to as a "dimer" or "double-condensation product". This occurs when a second molecule of the amine starting material (o-phenylenediamine) or another nucleophile attacks the N-1 position of the newly formed 2-substituted benzimidazole. This is particularly common when using aldehydes as the C2 source. The primary cause is often a localized high concentration of the aldehyde or reaction conditions that favor further substitution over the initial cyclization.[1][2]

Q2: I am observing a significant amount of a high molecular weight byproduct in my reaction with an aldehyde. How can I prevent its formation?

A2: To minimize the formation of the 1,2-disubstituted byproduct, you should focus on controlling the reaction stoichiometry and conditions.[1][2] Key strategies include:

  • Stoichiometry Control: Use a strict 1:1 or a slight excess of the o-phenylenediamine (B120857) to the aldehyde (e.g., 1.1:1).

  • Slow Addition: Add the aldehyde slowly to the reaction mixture. This prevents localized high concentrations of the aldehyde which can drive the formation of the double-condensation product.[1]

  • Temperature Management: Lowering the reaction temperature can sometimes favor the desired mono-condensation product.[3]

  • Catalyst Selection: Certain catalysts can selectively promote the formation of the desired product. For example, in some systems, the absence of a catalyst like Er(OTf)₃ has been shown to favor the mono-condensation product.[2]

Q3: My synthesis involves an acyl chloride, and the yield is low. What is the likely byproduct?

A3: When using acyl chlorides, a common side reaction is the formation of a diamide (B1670390) byproduct. This happens when both amine groups of the o-phenylenediamine react with the acyl chloride without the subsequent cyclization to form the imidazole (B134444) ring.[1] To avoid this, consider using the corresponding carboxylic acid with a dehydrating agent or running the reaction at a sufficiently high temperature to promote the removal of water and facilitate cyclization.[1][4]

Q4: How can I effectively separate the desired benzimidazole from the dimer byproduct?

A4: Purification can typically be achieved through standard chromatographic techniques. The desired mono-substituted product and the di-substituted byproduct usually have different polarities and chromatographic behavior.[1]

  • Column Chromatography: Silica (B1680970) gel column chromatography is highly effective. A gradient elution, for instance with ethyl acetate (B1210297) in hexane, can separate the products.[1][5]

  • Recrystallization: If the solubility differences between your product and the dimer are significant, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective purification method.[1][5]

Q5: Can reaction conditions be optimized to selectively synthesize the 1,2-disubstituted (dimer) product if desired?

A5: Yes, the reaction can be tuned to favor the double-condensation product. Using a 2:1 molar ratio of the aldehyde to the o-phenylenediamine is the primary method. Additionally, the use of certain Lewis acid catalysts, such as Erbium triflate (Er(OTf)₃), has been shown to selectively and efficiently produce 1,2-disubstituted benzimidazoles, especially with electron-rich aldehydes.[2]

Troubleshooting Guide

This guide addresses specific issues encountered during benzimidazole synthesis.

Issue ID Problem Observed Potential Cause Suggested Solution
SYN-DIM-001 A significant peak corresponding to a higher molecular weight byproduct is observed in LC-MS or NMR.Double-Condensation: Reaction of a second aldehyde molecule with the N-1 position of the formed benzimidazole.[1][2]1. Maintain a strict 1:1 stoichiometry of o-phenylenediamine to aldehyde.[1] 2. Add the aldehyde dropwise to the reaction mixture.[1] 3. Lower the reaction temperature.[3]
SYN-YLD-002 Low yield of the desired product when using an acyl chloride as the starting material.Diamide Formation: Both amine groups of the o-phenylenediamine have reacted with the acyl chloride without cyclization.[1]1. Switch from an acyl chloride to the corresponding carboxylic acid or aldehyde.[1] 2. If using a carboxylic acid, ensure the use of a suitable dehydrating agent or high temperatures to promote cyclization.[4]
SYN-PUR-003 Difficulty separating the product from impurities using column chromatography.Co-elution: The product and the dimer byproduct may have similar polarities.1. Optimize the solvent system for column chromatography; try a shallower gradient. 2. Consider deactivating the silica gel with triethylamine (B128534) if the compounds are basic.[5] 3. Attempt purification via recrystallization or vacuum sublimation for thermally stable compounds.[5]
SYN-DEG-004 The final product appears dark or tarry, suggesting degradation.Harsh Reaction Conditions: Benzimidazoles can be sensitive to strong acids, bases, or prolonged high temperatures.[1]1. Use milder reaction conditions where possible. 2. Neutralize the reaction mixture promptly during workup.[1] 3. Consider microwave-assisted synthesis to reduce reaction times.[1][3]

Data on Reaction Condition Optimization

The following table summarizes the effect of a catalyst on the reaction of o-phenylenediamine with benzaldehyde, demonstrating how reaction conditions can be tuned to favor either the mono- or di-substituted product.

Entry Catalyst (10 mol%) Conditions Time (min) Yield of 2-phenyl-1H-benzimidazole (Mono-substituted) Yield of 1-benzyl-2-phenyl-1H-benzimidazole (Di-substituted)
1Er(OTf)₃80 °C, neat15-72%
2None80 °C, neat1541%51%
3Er(OTf)₃120 °C, neat15-92%
4None120 °C, neat1552%40%
Data adapted from a study on the synthesis of benzimidazole derivatives, highlighting the role of Er(OTf)₃ in promoting the formation of the double-condensation product.[2]

Visual Guides and Workflows

Benzimidazole Formation: Desired Product vs. Dimer Byproduct

G OPD o-Phenylenediamine Intermediate Schiff Base Intermediate OPD->Intermediate Condensation [1:1] Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Product Desired Product (2-Substituted Benzimidazole) Intermediate->Product Cyclization Dimer Dimer Byproduct (1,2-Disubstituted Benzimidazole) Product->Dimer Undesired Reaction (Excess Aldehyde) Aldehyde2 Aldehyde (R-CHO) Aldehyde2->Dimer

Caption: Reaction pathway showing the formation of the desired benzimidazole and the undesired dimer.

Troubleshooting Workflow for Dimer Formation

G Start Dimer Byproduct Observed in Reaction? CheckStoich Is Aldehyde to Diamine Ratio > 1:1? Start->CheckStoich Yes End Purify via Chromatography or Recrystallization Start->End No CheckAddition Was Aldehyde Added All at Once? CheckStoich->CheckAddition No SolutionStoich Action: Adjust to 1:1 Stoichiometry CheckStoich->SolutionStoich Yes CheckTemp Is Reaction Temperature High? CheckAddition->CheckTemp No SolutionAddition Action: Use Slow/Dropwise Addition of Aldehyde CheckAddition->SolutionAddition Yes SolutionTemp Action: Attempt Reaction at a Lower Temperature CheckTemp->SolutionTemp Yes CheckTemp->End No SolutionStoich->CheckAddition SolutionAddition->CheckTemp SolutionTemp->End

Caption: A step-by-step workflow for troubleshooting and mitigating dimer formation.

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Benzimidazole with Minimized Dimer Formation

This protocol is adapted for the synthesis of 2-ethyl-6-nitro-1H-benzimidazole and emphasizes techniques to reduce byproducts.[1]

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitro-o-phenylenediamine in ethanol.

  • Add ammonium chloride to the solution.

  • Crucial Step: Slowly add propionaldehyde to the stirred mixture at room temperature over a period of 15-30 minutes to avoid localized high concentrations.

  • Heat the reaction mixture to reflux (approx. 80-90°C).

  • Monitor the reaction progress by TLC (ethyl acetate/hexane system) for 2-4 hours until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the solid precipitate, wash thoroughly with cold water, and dry under a vacuum.

  • For further purification to remove any trace byproducts, recrystallize the crude product from an ethanol/water mixture or perform silica gel column chromatography using a gradient of ethyl acetate in hexane.

Protocol 2: Purification by Activated Carbon Treatment

This protocol is useful for removing persistent colored impurities that can arise from side reactions.[5]

Procedure:

  • Choose an appropriate recrystallization solvent in which the benzimidazole product is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolve the crude, colored benzimidazole product in the minimum amount of boiling solvent.

  • Crucial Step: Add a small amount of activated carbon (charcoal) to the hot solution (typically 1-2% of the solute's weight). Be cautious as the solution may bump.

  • Keep the solution at or near its boiling point for 5-15 minutes, swirling occasionally.

  • Perform a hot filtration using a pre-heated funnel with fluted filter paper to remove the activated carbon. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.

  • Allow the clear, filtered solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry.

References

Technical Support Center: Optimizing N-Alkylation of 2-Chlorobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 2-chlorobenzimidazole.

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My N-alkylation reaction of this compound is resulting in a low yield or no product at all. What are the potential causes and how can I improve the yield?

Answer: Low or no yield in the N-alkylation of this compound can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Base Strength and Stoichiometry: The choice of base is critical for the deprotonation of the benzimidazole (B57391) nitrogen.

    • Weak Bases: If you are using a weak base like potassium carbonate (K₂CO₃), ensure it is anhydrous and used in sufficient excess (typically 1.5-2 equivalents).

    • Strong Bases: For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be necessary to ensure complete deprotonation of the benzimidazole. Use of strong bases like NaH requires anhydrous solvents to prevent quenching.[1][2]

  • Solvent Selection: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction.

    • Polar Aprotic Solvents: Solvents like DMF, THF, and acetone (B3395972) are commonly used.[1][3][4] Ensure the solvent is anhydrous, as water can react with strong bases and hinder the reaction.

    • Green Solvents: For more environmentally friendly options, polyethylene (B3416737) glycol (PEG-600) has been used effectively at elevated temperatures.[1]

  • Reaction Temperature: The optimal temperature depends on the reactivity of the alkylating agent and the solvent used.

    • Many reactions proceed at room temperature, especially with reactive alkylating agents like dimethyl sulfate (B86663) or benzyl (B1604629) chloride.[1]

    • For less reactive halides, heating may be required. Temperatures can range from room temperature to 100°C or even higher in specific cases.[1][3]

  • Alkylating Agent Reactivity: The nature of the alkylating agent significantly impacts the reaction rate. Iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using a less reactive alkylating agent, you may need to employ more forcing conditions (stronger base, higher temperature).

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] Insufficient reaction time will result in incomplete conversion, while excessively long times can lead to side product formation.

Issue 2: Formation of Side Products

Question: I am observing significant side product formation in my reaction mixture. What are the common side reactions and how can I minimize them?

Answer: The most common side reaction is the formation of isomeric products due to the two nitrogen atoms in the benzimidazole ring. While the N-1 and N-3 positions are electronically equivalent in the neutral this compound, their reactivity can be influenced by steric hindrance from the alkylating agent.

  • Minimizing Isomer Formation: In many cases, the formation of a single major N-alkylated product is observed. However, if you are obtaining a mixture of isomers, consider the following:

    • Steric Hindrance: Using a bulkier alkylating agent may favor alkylation at the less sterically hindered nitrogen.

    • Purification: Careful column chromatography is often required to separate isomers if they do form.[3][5]

  • Over-alkylation: While less common for benzimidazoles compared to primary amines, it's important to control the stoichiometry of the alkylating agent to avoid the formation of quaternary salts.[6][7] Use a slight excess of the this compound or a 1:1 ratio with the alkylating agent.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my N-alkylated this compound from the reaction mixture. What are effective purification strategies?

Answer: Purification can be challenging due to the presence of unreacted starting materials, the base, and potential side products.

  • Work-up Procedure:

    • After the reaction is complete (as monitored by TLC), the reaction mixture is typically quenched with water.[1][3]

    • The product can then be extracted into an organic solvent like ethyl acetate (B1210297).

    • The organic layer should be washed with water and brine, then dried over an anhydrous salt (e.g., Na₂SO₄).

  • Purification Techniques:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, or ether:hexane mixtures) can be a highly effective method for purification.[1][3]

    • Column Chromatography: For mixtures of isomers or to remove other impurities, column chromatography on silica (B1680970) gel is the most common and effective method.[3][5] A gradient elution with a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is typically used.

Frequently Asked Questions (FAQs)

Q1: What are the most common bases used for the N-alkylation of this compound?

A1: The most commonly used bases are potassium carbonate (K₂CO₃), sodium hydride (NaH), sodium hydroxide (B78521) (NaOH), and potassium hydroxide (KOH).[1] K₂CO₃ is a milder base suitable for reactive alkylating agents, while NaH is a strong, non-nucleophilic base often used for less reactive alkylating agents in anhydrous conditions.[1][2]

Q2: Which solvents are recommended for this reaction?

A2: Polar aprotic solvents are generally preferred. These include dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), acetone, and acetonitrile.[1][3][4] For green chemistry approaches, polyethylene glycol (PEG-600) and even solvent-free grinding have been successfully employed.[1]

Q3: What is a typical reaction temperature and time?

A3: Reaction conditions can vary widely. With reactive alkylating agents and a suitable base/solvent system, the reaction can be complete in as little as 10-15 minutes at room temperature, especially with methods like physical grinding.[1] More conventional methods may require stirring for several hours (2-24 hours) at temperatures ranging from room temperature to 100°C.[1][3] It is always recommended to monitor the reaction by TLC.

Q4: Can I use microwave irradiation to accelerate the reaction?

A4: Yes, microwave irradiation has been shown to be a very effective method for the N-alkylation of this compound, often leading to shorter reaction times and good yields.[1]

Q5: How do I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is the most common and convenient method to monitor the reaction progress.[1][4] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-methylation of this compound

Alkylating AgentBaseSolventTemperature (°C)TimeYield (%)Reference
Dimethyl sulfateK₂CO₃None (Grinding)Room Temp10-15 min92[1]
Dimethyl sulfateK₂CO₃PEG-6001003 hr85[1]
Methyl iodideNaHDMFRoom Temp-53[1]
Methyl iodideaq. NaOHAcetonitrileRoom Temp-88[1]
Methyl iodideNaHTHF801 hr64[1]
Dimethyl sulfateaq. NaOH-Room Temp2 hr81[1]
Methyl iodideKOHAcetoneRoom Temp2 hr-[1]

Table 2: N-alkylation of this compound with Various Alkylating Agents under Grinding Conditions

Alkylating AgentBaseTime (min)TemperatureYield (%)Reference
Dimethyl sulfateK₂CO₃10-15Room Temp92[1]
Diethyl sulfateK₂CO₃10-15Room Temp90[1]
Benzyl chlorideK₂CO₃10-15Room Temp88[1]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate [4]

  • To a solution of 2-chloro-1H-benzimidazole (1.0 eq) in a suitable solvent (e.g., acetone, DMF, acetonitrile), add potassium carbonate (1.5-2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1-1.2 eq) to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by TLC.

  • Upon completion, filter off the inorganic salts and concentrate the solvent under reduced pressure.

  • If necessary, dissolve the residue in an organic solvent like ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: N-Alkylation using Sodium Hydride in Anhydrous Solvent [2]

  • To a stirred suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF or DMF in a flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0°C.

  • Slowly add a solution of 2-chloro-1H-benzimidazole (1.0 eq) in the same anhydrous solvent.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0°C and add the alkylating agent (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0°C.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Green Synthesis via Physical Grinding [1]

  • In a mortar, combine this compound (1.0 eq), potassium carbonate (2.0 eq), and the alkylating agent (1.0 eq).

  • Grind the mixture with a pestle for 10-15 minutes at room temperature.

  • Monitor the reaction completion by TLC.

  • Add ice-cold water to the mixture.

  • Filter the separated solid, wash with water, and dry to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent to obtain the pure N-alkylated this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Mix this compound, Base, and Solvent B Add Alkylating Agent A->B Stir C Stir at Optimal Temperature B->C D Monitor by TLC C->D E Quench Reaction D->E Reaction Complete F Extract Product E->F G Purify (Chromatography/Recrystallization) F->G H H G->H Pure Product troubleshooting_guide Start Low/No Yield? Base Check Base: - Strength (K2CO3, NaH) - Anhydrous? - Stoichiometry (1.5-2 eq) Start->Base Yes Success Improved Yield Start->Success No Solvent Check Solvent: - Anhydrous? - Appropriate Polarity (DMF, THF)? Base->Solvent Issue Persists Temp Adjust Temperature: - Increase for less reactive halides Solvent->Temp Issue Persists Time Optimize Reaction Time: - Monitor by TLC Temp->Time Issue Persists Time->Success Resolved

References

Challenges in the scale-up of 2-Chlorobenzimidazole production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of 2-Chlorobenzimidazole production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most prevalent industrial method for synthesizing this compound is the chlorination of benzimidazolin-2-one (also known as 2-hydroxybenzimidazole). This reaction is typically carried out using phosphorus oxychloride (POCl₃) as both the chlorinating agent and the solvent.[1][2][3] The precursor, benzimidazolin-2-one, is commonly prepared by reacting o-phenylenediamine (B120857) with urea (B33335).

Q2: What are the critical reaction parameters to monitor during the chlorination step?

A2: Careful control of reaction parameters is crucial for a successful and safe scale-up. Key parameters include:

  • Temperature: The reaction is typically run at elevated temperatures, often at the reflux temperature of POCl₃ (around 105-110°C).[1][4][5]

  • Reaction Time: Reaction times can vary from a few hours to over 12 hours, depending on the scale and specific conditions.[1][5] Monitoring the reaction progress by TLC or HPLC is essential to determine the optimal time.[6]

  • Reagent Stoichiometry: The molar ratio of benzimidazolin-2-one to POCl₃ is a critical factor. An excess of POCl₃ is generally used.

  • Additives/Catalysts: Some procedures report the use of catalytic amounts of concentrated hydrochloric acid, phenol (B47542), or phosphorus trichloride (B1173362) to facilitate the reaction.[1][4]

Q3: What are the primary safety concerns associated with the production of this compound?

A3: Safety is paramount during the synthesis. Key hazards include:

  • Corrosive Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Hydrogen Chloride Gas: The reaction can evolve hydrogen chloride (HCl) gas, which is corrosive and toxic.[2] Some procedures even involve bubbling HCl gas through the reaction mixture.[2][7] A gas scrubber system is recommended for large-scale operations.

  • Product Hazards: this compound itself is known to cause skin and eye irritation, and may cause respiratory irritation.[8][9]

  • Exothermic Reactions: The quenching of the reaction mixture with water or ice is highly exothermic and must be done slowly and with efficient cooling.[3]

Q4: How can I purify this compound at a larger scale?

A4: Purification strategies depend on the nature and quantity of impurities. Common methods include:

  • Recrystallization: This is a common method for purifying the solid product. Solvents such as ethyl acetate (B1210297) and methanol (B129727) have been reported to be effective.[2]

  • Column Chromatography: For removing impurities with similar polarity, column chromatography using silica (B1680970) gel can be employed.[1]

  • Extraction and Washing: A thorough aqueous work-up, including washing with water and a saturated sodium chloride solution, helps remove inorganic salts and water-soluble impurities.[1]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low Product Yield 1. Incomplete reaction. 2. Degradation of the product during work-up. 3. Inefficient product isolation. 4. Poor quality of starting materials.1. Increase reaction time or temperature. Consider adding a catalyst like HCl or phenol. Monitor reaction completion by TLC/HPLC. 2. Ensure the quenching process is performed at a low temperature (e.g., using crushed ice) and that the pH is carefully controlled during neutralization. 3. Optimize the extraction solvent and the number of extractions. Review the recrystallization solvent system to minimize product loss in the mother liquor. 4. Use high-purity benzimidazolin-2-one. Impurities can interfere with the reaction.[6]
Product is a Dark Oil or Tarry Solid 1. Overheating or prolonged reaction time leading to side reactions. 2. Presence of colored impurities from starting materials.1. Reduce the reaction temperature or time. A Chinese patent suggests that high-temperature "frying" can lead to a darker product.[4] 2. Consider treating the crude product solution with activated carbon to remove colored impurities before crystallization.[4]
Difficult Product Crystallization 1. Presence of impurities inhibiting crystallization. 2. Inappropriate solvent system for recrystallization.1. Attempt to purify the oil by column chromatography before crystallization.[10] 2. Try inducing crystallization by scratching the flask with a glass rod or adding a seed crystal.[6] Experiment with different solvent systems or solvent combinations (e.g., ethyl acetate/hexane).[1]
Formation of Byproducts 1. Side reactions due to moisture. 2. Undesired side reactions from impurities.1. Ensure all reagents and equipment are dry. POCl₃ reacts with water. 2. Characterize the byproducts to understand their formation mechanism. Adjusting reaction stoichiometry and temperature can help minimize side reactions.[6]

Experimental Protocols

Protocol 1: Synthesis of Benzimidazolin-2-one (Precursor)

This protocol is based on the reaction of o-phenylenediamine and urea.

  • Combine o-phenylenediamine (1 mole) and urea (1.2 moles) in a suitable reaction vessel.

  • Heat the mixture to 135-140°C in an oil bath for 9-12 hours. Some methods suggest using a solvent like DMF or ethylene (B1197577) glycol to improve reaction homogeneity and yield.[4]

  • Monitor the reaction for the cessation of ammonia (B1221849) evolution.

  • Cool the reaction mixture and add water to precipitate the product.

  • Filter the crude product, wash thoroughly with water, and dry to obtain benzimidazolin-2-one. A yield of over 90% can be expected.[4]

Protocol 2: Synthesis of this compound

This protocol is based on the chlorination of benzimidazolin-2-one with phosphorus oxychloride.

  • In a well-ventilated fume hood, charge a dry reaction vessel equipped with a reflux condenser and a stirrer with benzimidazolin-2-one (1 mole) and phosphorus oxychloride (POCl₃) (at least 2 molar equivalents, often used in larger excess as the solvent).[5]

  • Optionally, add a catalytic amount of phenol or a drop of concentrated hydrochloric acid.[1]

  • Heat the mixture to reflux (approximately 105-110°C) and maintain for 6-14 hours.[1][3][5]

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and benzene).[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring to quench the excess POCl₃.[3]

  • Neutralize the acidic solution to a pH of around 7-10 with a base such as sodium bicarbonate, sodium hydroxide, or potassium carbonate.[1]

  • Extract the aqueous mixture multiple times with a suitable organic solvent, such as ethyl acetate.[1]

  • Combine the organic extracts, wash with water and then with a saturated sodium chloride solution, and dry over an anhydrous salt like magnesium sulfate.[1]

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/methanol).[2]

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Chlorination OPD o-Phenylenediamine BMZ Benzimidazolin-2-one (2-Hydroxybenzimidazole) OPD->BMZ Heat (135-140°C) Urea Urea Urea->BMZ Heat (135-140°C) CBI This compound BMZ->CBI Reflux (105-110°C) POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->CBI

Caption: Synthesis pathway for this compound production.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Impure Product? Start->Problem CheckReaction Check Reaction Completion (TLC/HPLC) Problem->CheckReaction Yes Success Successful Scale-up Problem->Success No Incomplete Incomplete Reaction? CheckReaction->Incomplete ModifyConditions Increase Time/Temp or Add Catalyst Incomplete->ModifyConditions Yes CheckWorkup Review Work-up & Purification Incomplete->CheckWorkup No ModifyConditions->CheckReaction OptimizeWorkup Optimize pH, Extraction, & Recrystallization CheckWorkup->OptimizeWorkup CheckReagents Check Starting Material Purity OptimizeWorkup->CheckReagents PurifyReagents Use High-Purity Reagents CheckReagents->PurifyReagents PurifyReagents->Start

Caption: Troubleshooting workflow for this compound synthesis.

Parameter_Relationships Temp Temperature Yield Yield Temp->Yield Increases (to optimum) Purity Purity Temp->Purity Can decrease if too high Time Time Time->Yield Increases (to completion) Time->Purity Can decrease if too long Catalyst Catalyst Catalyst->Time Decreases Catalyst->Yield Increases

References

Technical Support Center: Recrystallization of 2-Chlorobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 2-Chlorobenzimidazole through recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve this compound completely when hot but only sparingly when cold.[1][2] Based on documented procedures, a mixture of ethyl acetate (B1210297) and methanol (B129727) is effective.[3] Acetone has also been successfully used.[4] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample, as impurity profiles can vary.

Q2: My this compound sample is not dissolving completely in the hot solvent. What should I do?

A2: If your sample does not dissolve, it could be due to two reasons: either there is not enough solvent, or there are insoluble impurities present. Add small, incremental amounts of the hot solvent until your product dissolves. If a solid remains, it is likely an insoluble impurity. In this case, you should perform a hot filtration to remove the solid particles before allowing the solution to cool.[1]

Q3: No crystals are forming after cooling the solution. How can I induce crystallization?

A3: A failure to crystallize upon cooling is often due to supersaturation or the use of too much solvent.[2][5] You can try the following methods to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask just below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2][6]

  • Seeding: Add a tiny crystal of pure this compound (a "seed crystal") to the solution. This provides a template for further crystal formation.[7][8]

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent and then allow it to cool again.[6]

  • Extended Cooling: Cool the solution for a longer period or in an ice bath to further decrease the solubility of the compound.[8]

Q4: The recrystallization resulted in a very low yield. What are the common causes?

A4: A poor yield is a frequent issue in recrystallization. Common causes include:

  • Using an excessive amount of solvent, which keeps a significant portion of the product dissolved even at low temperatures.[6][9]

  • Premature crystallization during hot filtration, leading to loss of product on the filter paper.

  • Insufficient cooling of the solution before filtering the crystals.

  • Washing the collected crystals with a solvent that is not ice-cold, causing some of the pure product to redissolve.[2][9]

Q5: My sample "oiled out" instead of forming crystals. What does this mean and how can I fix it?

A5: "Oiling out" occurs when the dissolved solid comes out of the solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[6] This is more common when the compound is significantly impure.[5] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[6] Using a different solvent system may also be necessary.

Q6: How can I assess the purity of this compound after recrystallization?

A6: Several analytical methods can be used to determine the purity of your recrystallized product. High-Performance Liquid Chromatography (HPLC) is a robust technique for assessing purity and identifying impurities.[10][11] Other methods include measuring the melting point—a sharp range close to the literature value of 207-211 °C indicates high purity—and spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][11][12]

Troubleshooting Guide

This section provides a structured approach to common problems encountered during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation 1. Too much solvent was used. 2. The solution is supersaturated. 3. Cooling period was too short or the temperature is not low enough.1. Reheat the solution to evaporate a portion of the solvent and cool again.[6] 2. Induce crystallization by scratching the flask or adding a seed crystal.[2][5] 3. Place the flask in an ice bath to maximize crystal formation.
Low Product Yield 1. Incomplete precipitation of the solid. 2. Using too much solvent for washing the crystals. 3. Product was re-dissolved during the washing step.1. Ensure the solution is thoroughly cooled before filtration. 2. Wash the collected crystals with a minimum amount of ice-cold solvent.[9] 3. Check the filtrate for dissolved product by evaporating a small amount; if solid remains, further cooling or solvent reduction may be needed.
Product "Oils Out" 1. The solution is cooling too quickly. 2. High concentration of impurities is depressing the melting point. 3. Inappropriate solvent choice.1. Reheat to dissolve the oil, add a small amount of extra solvent, and allow to cool much more slowly.[5][6] 2. Consider purifying the crude material by another method (e.g., column chromatography) before recrystallization.[13][14] 3. Re-evaluate the solvent system; try a different solvent or a mixture of solvents.[1]
Colored Impurities in Crystals 1. Colored impurities are co-crystallizing with the product. 2. The impurity has similar solubility to the product.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: Use charcoal sparingly as it can also adsorb the desired product. 2. A second recrystallization may be necessary to improve purity.[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound.

  • Solvent Selection: Choose an appropriate solvent or solvent pair (e.g., ethyl acetate/methanol or acetone).[3][4] The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (e.g., on a hot plate). Continue to add small portions of the hot solvent until the solid is completely dissolved.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents the product from crystallizing prematurely.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7][8] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[9]

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of solvent.

  • Purity Assessment: Determine the melting point and/or use an analytical technique like HPLC to confirm the purity of the final product.[11]

Data Presentation

Table 1: Solubility of Benzimidazole (B57391) Derivatives in Various Solvents
Solvent Solubility of Benzimidazole Derivatives Potential for Recrystallization
WaterInsoluble/Very Low[17][18]Good for washing, but not as a primary solvent.
MethanolSolubleCan be used, potentially in a solvent pair with a less polar solvent.[3]
Ethyl AcetateModerately SolubleReported as an effective recrystallization solvent.[3][19]
AcetoneSolubleReported as an effective recrystallization solvent.[4]
DichloromethaneSoluble[15]May be too good a solvent, leading to low recovery unless used as part of a solvent/anti-solvent system.
TolueneModerately Soluble[15]Could be a suitable solvent.
Hexane / HeptaneLow Solubility[13]Good as an "anti-solvent" to induce precipitation from a more polar solvent.
Table 2: Example Purity Profile Before and After Recrystallization

This table illustrates a typical improvement in purity that can be expected from a successful recrystallization.

Parameter Crude Product After 1st Recrystallization Method of Analysis
Appearance Off-white to tan powderWhite crystalline solidVisual Inspection
Purity (Area %) 96.5%>99.5%HPLC
Melting Point 204-209 °C208-210 °CMelting Point Apparatus
Key Impurity 1 2.1%<0.1%HPLC
Key Impurity 2 0.8%Not DetectedHPLC

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation cluster_analysis Analysis start Start with Crude This compound choose_solvent Select Appropriate Solvent(s) start->choose_solvent dissolve Dissolve Crude Product in Minimum Amount of Hot Solvent choose_solvent->dissolve check_insoluble Insoluble Impurities Present? dissolve->check_insoluble hot_filtration Perform Hot Filtration check_insoluble->hot_filtration Yes cool Cool Solution Slowly to Form Crystals check_insoluble->cool No hot_filtration->cool vacuum_filtration Collect Crystals via Vacuum Filtration cool->vacuum_filtration wash Wash Crystals with Ice-Cold Solvent vacuum_filtration->wash dry Dry Purified Product wash->dry analyze Assess Purity (HPLC, MP) dry->analyze end Pure this compound analyze->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Guide start Problem Encountered During Recrystallization no_crystals No Crystals Formed start->no_crystals low_yield Low Yield start->low_yield oiled_out Product 'Oiled Out' start->oiled_out solution_a1 Too much solvent? no_crystals->solution_a1 Check solution_b1 Used minimum ice-cold wash solvent? low_yield->solution_b1 Check solution_c1 Cooling too fast? oiled_out->solution_c1 Check action_a1 Boil off some solvent and re-cool solution_a1->action_a1 Yes action_a2 Scratch flask or add seed crystal solution_a1->action_a2 No action_b1 Optimize washing step in next attempt solution_b1->action_b1 No action_b2 Cool for longer or in ice-bath solution_b1->action_b2 Yes action_c1 Re-dissolve, add more solvent, cool slowly solution_c1->action_c1 Yes action_c2 Consider a different solvent system solution_c1->action_c2 No

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Efficient Synthesis of 2-Chlorobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chlorobenzimidazole. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges and streamline your synthetic workflow.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound, primarily focusing on the chlorination of benzimidazolin-2-one using phosphorus oxychloride (POCl₃).

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction due to insufficient time or temperature.[1] 2. Degradation of starting material or product under harsh conditions. 3. Inefficient chlorinating agent or catalyst activity.[1] 4. Moisture in the reaction mixture.1. Optimize Reaction Conditions: - Time: Monitor reaction progress using TLC.[1] - Temperature: Gradually increase the temperature. Literature suggests refluxing at temperatures between 103-120°C.[2][3] 2. Use Milder Conditions: If degradation is suspected, consider lowering the temperature and extending the reaction time. 3. Catalyst and Reagent Check: - Use freshly distilled POCl₃. - Consider adding a catalytic amount of phenol (B47542) or a drop of concentrated HCl as reported in some procedures to enhance reactivity.[2][4] 4. Ensure Anhydrous Conditions: Use dry glassware and handle reagents in an inert atmosphere to prevent hydrolysis of POCl₃.
Formation of a Dark, Tarry Material 1. Overheating or prolonged reaction time leading to polymerization or decomposition. 2. Presence of impurities in the starting material (benzimidazolin-2-one).1. Control Temperature and Time: Strictly adhere to the optimized reaction temperature and monitor the reaction to avoid unnecessary heating after completion. 2. Purify Starting Material: Recrystallize the benzimidazolin-2-one before use to remove impurities.
Product is Difficult to Purify 1. Presence of unreacted starting material. 2. Formation of byproducts, such as dimers or other chlorinated species. 3. Residual POCl₃ or its hydrolysis products.1. Improve Reaction Completion: See "Low or No Product Yield" section. 2. Optimize Work-up: - After the reaction, remove excess POCl₃ under reduced pressure.[4] - Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) in an ice bath.[2][4] - Thoroughly extract the product with a suitable organic solvent like ethyl acetate.[4] 3. Purification Techniques: - Recrystallization is a common method for purification.[2] - If recrystallization is insufficient, consider column chromatography on silica (B1680970) gel.
Reaction Stalls (Incomplete Conversion) 1. Insufficient amount of chlorinating agent. 2. Catalyst deactivation. 3. Poor solubility of starting material.1. Stoichiometry Check: Ensure at least a 2:1 molar ratio of POCl₃ to benzimidazolin-2-one is used.[2] 2. Catalyst Addition: If using a catalyst, ensure it is added correctly. 3. Solvent Considerations: While POCl₃ often serves as both reagent and solvent, in some cases, a co-solvent might be considered, though this is less common for this specific reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely reported method is the chlorination of benzimidazolin-2-one (also known as 2-hydroxybenzimidazole) with phosphorus oxychloride (POCl₃).[2][5] This reaction is typically performed at elevated temperatures, often under reflux.[6]

Q2: Is a catalyst necessary for the chlorination of benzimidazolin-2-one with POCl₃?

A2: While the reaction can proceed without a catalyst, the addition of a catalytic amount of phenol or a drop of concentrated hydrochloric acid has been reported to improve the reaction rate and yield.[2][4]

Q3: What are the key safety precautions to take when working with phosphorus oxychloride (POCl₃)?

A3: POCl₃ is a highly corrosive and moisture-sensitive reagent. It reacts violently with water to produce phosphoric acid and hydrochloric acid fumes. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Ensure all glassware is thoroughly dried before use.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexane) should be used to separate the starting material (benzimidazolin-2-one) from the product (this compound).

Q5: What is the mechanism of the reaction between benzimidazolin-2-one and POCl₃?

A5: The reaction proceeds through the conversion of the hydroxyl group of the tautomeric form of benzimidazolin-2-one into a better leaving group by phosphorylation with POCl₃, followed by nucleophilic substitution by a chloride ion.

Data Presentation

Table 1: Comparison of Catalytic Systems and Reaction Conditions for this compound Synthesis

Catalyst/AdditiveStarting MaterialChlorinating AgentTemperature (°C)Time (h)Yield (%)Reference
Phenol (catalytic)Benzimidazolin-2-onePOCl₃103-1071297[2]
Conc. HCl (1 drop)Benzimidazolin-2-onePOCl₃11014Not specified, but product isolated[4]
None2-HydroxybenzimidazolePOCl₃Reflux6Not specified, but product isolated[6]
Gaseous HCl1,3-Dihydro-benzimidazol-2-onePOCl₃120 (reflux)6Low yields mentioned as a disadvantage of prior art[3]

Experimental Protocols

Protocol 1: Synthesis of this compound using POCl₃ with a Phenol Catalyst[2]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzimidazolin-2-one (10.0 g, 0.07 mol), phosphorus oxychloride (22.88 g, 0.14 mol), and a catalytic amount of phenol.

  • Heating: Heat the reaction mixture to 103-107°C for 12 hours.

  • Work-up:

    • After completion, cool the mixture in an ice bath.

    • Carefully neutralize the mixture with a 40% NaOH solution to a pH of approximately 10.

  • Purification: The crude product can be recrystallized to obtain pure this compound. The reported yield for this method is 97%.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Benzimidazolin-2-one, POCl3, and Catalyst heat Heat at 103-107°C for 12h start->heat cool Cool Reaction Mixture in Ice Bath heat->cool neutralize Neutralize with 40% NaOH to pH ~10 cool->neutralize recrystallize Recrystallize Crude Product neutralize->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Low Product Yield cause1 Incomplete Reaction problem->cause1 cause2 Degradation problem->cause2 cause3 Reagent/Catalyst Issue problem->cause3 solution1a Increase Time/Temperature cause1->solution1a solution1b Monitor with TLC cause1->solution1b solution2 Use Milder Conditions cause2->solution2 solution3a Use Fresh POCl3 cause3->solution3a solution3b Add Catalyst (Phenol/HCl) cause3->solution3b

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 2-Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-substituted benzimidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the impact of solvents on this important chemical transformation.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired 2-Substituted Benzimidazole (B57391)

Low yields are a common challenge in benzimidazole synthesis, and the choice of solvent plays a pivotal role.[1] If you are experiencing low or no product formation, consider the following troubleshooting steps.

Potential Cause & Solution Workflow

G start Low or No Yield suboptimal_solvent Suboptimal Solvent Choice start->suboptimal_solvent check_solubility Check Solubility of Starting Materials suboptimal_solvent->check_solubility First Step check_polarity Evaluate Solvent Polarity check_solubility->check_polarity literature_review Consult Literature for Similar Substrates check_polarity->literature_review solvent_screen Perform a Solvent Screen (e.g., polar protic, polar aprotic, non-polar) literature_review->solvent_screen optimize_conditions Re-optimize Reaction Conditions for New Solvent (Temp, Time, Catalyst) solvent_screen->optimize_conditions solution Improved Yield optimize_conditions->solution

Caption: Troubleshooting flowchart for addressing low product yield.

Detailed Steps:

  • Verify Starting Material Solubility: Ensure that your o-phenylenediamine (B120857) and aldehyde are soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to a heterogeneous reaction mixture and consequently, low conversion rates.

  • Assess Solvent Polarity: The polarity of the solvent can significantly influence the reaction. Polar solvents like ethanol (B145695) and methanol (B129727) have been shown to be effective in many cases, facilitating the dissolution of reactants and stabilizing intermediates.[2][3] In some instances, polar aprotic solvents like acetonitrile (B52724) or even solvent-free conditions may be optimal.[4][5]

  • Consider Solvent-Reactant Interactions: The solvent should be inert to the reactants and products. Protic solvents, for example, can participate in hydrogen bonding, which may affect the reaction mechanism and rate.

  • Perform a Solvent Screen: If the initial solvent choice is ineffective, a systematic screen of different solvent classes (e.g., alcohols, chlorinated solvents, ethers, and aprotic polar solvents) is recommended. This can help identify the optimal medium for your specific substrates.

Issue 2: Formation of Side Products and Impurities

The choice of solvent can influence the reaction pathway, leading to the formation of undesired side products.

Common Side Products and Solvent-Based Solutions:

  • 1,2-Disubstituted Benzimidazoles: The formation of these by-products can sometimes be favored by certain solvents. For instance, fluorous alcohols like trifluoroethanol (TFE) and hexafluoro-2-propanol (HFIP) have been reported to selectively promote the formation of 1,2-disubstituted benzimidazoles.[6] If this is not the desired product, consider switching to a different solvent system.

  • Schiff Base Intermediate: Incomplete cyclization can lead to the accumulation of the Schiff base intermediate.[7] The solvent can affect the rate of the final ring-closure and oxidation steps. A change in solvent polarity or the use of a co-solvent may facilitate the complete conversion to the benzimidazole.

  • Oxidation of Starting Materials: Some solvents, under certain conditions, may promote the oxidation of the o-phenylenediamine starting material, leading to colored impurities.[8] Conducting the reaction under an inert atmosphere can mitigate this issue.

Purification Strategies Influenced by Solvent Choice:

  • Crystallization: The solubility of the final product is highly dependent on the solvent. A solvent that provides good solubility at high temperatures but poor solubility at room temperature is ideal for recrystallization. Ethanol or ethanol/water mixtures are commonly used for this purpose.[7]

  • Column Chromatography: The choice of solvent for the reaction can impact the ease of purification by column chromatography. If the product is highly soluble in the reaction solvent, it may be difficult to precipitate. In such cases, removing the reaction solvent under reduced pressure and redissolving the residue in a different solvent for purification is a viable strategy.[8]

Frequently Asked Questions (FAQs)

Q1: Which type of solvent is generally best for the synthesis of 2-substituted benzimidazoles?

A1: Polar protic solvents, such as methanol and ethanol, are frequently reported to be highly effective for the condensation of o-phenylenediamine with aldehydes, often leading to high yields.[2][3] However, the optimal solvent is substrate-dependent. For instance, in some catalytic systems, acetonitrile has been shown to provide excellent results.[5] It is always recommended to consult the literature for syntheses with similar substrates or to perform a small-scale solvent screen.

Q2: Can water be used as a solvent for benzimidazole synthesis?

A2: Yes, water can be an effective and environmentally benign solvent for benzimidazole synthesis, particularly at elevated temperatures where its properties as a solvent for organic reactions are enhanced.[9]

Q3: How does the solvent affect microwave-assisted benzimidazole synthesis?

A3: In microwave-assisted synthesis, the choice of solvent is crucial as it must be able to absorb microwave energy efficiently. Polar solvents are generally preferred. Microwave irradiation can dramatically reduce reaction times and improve yields.[9] Some protocols have been developed that are solvent-free, further enhancing the green credentials of the synthesis.[10]

Q4: What is the role of the solvent in the reaction mechanism?

A4: The solvent can influence several stages of the reaction mechanism. It can affect the solubility of the reactants, stabilize charged intermediates, and in the case of protic solvents, participate in proton transfer steps. The solvent's ability to act as a hydrogen bond donor can also play a role in activating the carbonyl group of the aldehyde for nucleophilic attack by the diamine.[6]

Data Presentation

Table 1: Effect of Different Solvents on the Synthesis of 2-Phenylbenzimidazole (B57529)

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)Reference
1MethanolCobalt (II) acetylacetone (B45752)Room Temp497[2]
2EthanolCobalt (II) acetylacetoneRoom Temp492[2]
3ChloroformNH₄ClRoom Temp494[11]
4AcetonitrileNoneReflux--[11]
5DMFNoneReflux--[11]
6EtherNoneReflux--[11]
7Solvent-freeNH₄BrRoom Temp-20[11]

Table 2: Solvent Screening for the Synthesis of 2-(4-methylphenyl)-1H-1,3-benzodiazole

EntrySolventConditionsYield (%)Reference
1MethanolNo catalyst, 24h30[12]
2AcetonitrileNo catalyst, 24h15[12]
3DichloromethaneNo catalyst, 24h10[12]
4CHCl₃:MeOH (3:1)Au/TiO₂ catalyst, 2hHigh[12]

Experimental Protocols

Protocol 1: General Procedure for Cobalt-Catalyzed Synthesis in Methanol

This protocol describes a one-pot synthesis of 2-phenylbenzimidazole derivatives at room temperature.[2]

  • Materials:

    • o-phenylenediamine (1.05 mmol)

    • Substituted benzaldehyde (B42025) (1 mmol)

    • Cobalt (II) acetylacetone (0.05 mmol)

    • Methanol (as solvent)

  • Procedure:

    • In a round-bottom flask, dissolve o-phenylenediamine and the substituted benzaldehyde in methanol.

    • Add the cobalt (II) acetylacetone catalyst to the solution.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification.

Protocol 2: Microwave-Assisted Synthesis in Acetonitrile

This protocol utilizes microwave irradiation to accelerate the synthesis of 2-substituted benzimidazoles.[5]

  • Materials:

    • o-phenylenediamine (1 mmol)

    • Aldehyde (1.0 mmol)

    • 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.6 mmol)

    • Acetonitrile (minimum amount)

  • Procedure:

    • In a microwave-safe vessel, prepare a solution of o-phenylenediamine and the aldehyde in a minimal amount of acetonitrile.

    • Add DDQ to the mixture.

    • Irradiate the mixture in a microwave oven (e.g., at 300 W).

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Isolate the product, which may precipitate and can be collected by filtration. Further purification can be done by recrystallization.[1]

Visualizations

G OPD o-Phenylenediamine Schiff_Base Schiff Base Intermediate OPD->Schiff_Base Condensation Aldehyde Aldehyde Aldehyde->Schiff_Base Dihydrobenzimidazole Dihydrobenzimidazole Intermediate Schiff_Base->Dihydrobenzimidazole Cyclization Benzimidazole 2-Substituted Benzimidazole Dihydrobenzimidazole->Benzimidazole Oxidation Solvent Solvent (e.g., Methanol, Ethanol, Acetonitrile) Solvent->Schiff_Base Solubilizes Reactants Stabilizes Intermediates Solvent->Dihydrobenzimidazole Solvent->Benzimidazole

Caption: General reaction pathway for benzimidazole synthesis.

References

Minimizing the formation of 1,2-disubstituted benzimidazole byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of 1,2-disubstituted benzimidazole (B57391) byproducts during chemical synthesis.

Troubleshooting Guide

Issue: Formation of 1,2-Disubstituted Benzimidazole Byproduct

Symptom:

Analysis of the crude reaction mixture (e.g., by TLC, LC-MS, or NMR) indicates the presence of a significant amount of the 1,2-disubstituted benzimidazole in addition to the desired 2-substituted product.

Root Cause Analysis:

The formation of the 1,2-disubstituted byproduct typically occurs when a second molecule of the aldehyde reactant condenses with the N-1 position of the initially formed 2-substituted benzimidazole. This side reaction is often competitive with the desired monosubstitution pathway.

ReactionPathway OPD o-Phenylenediamine (B120857) Intermediate Schiff Base Intermediate OPD->Intermediate Condensation Aldehyde1 Aldehyde (1 eq.) Aldehyde1->Intermediate Product 2-Substituted Benzimidazole (Desired) Intermediate->Product Cyclization & Oxidation Byproduct 1,2-Disubstituted Benzimidazole (Byproduct) Product->Byproduct Second Condensation Aldehyde2 Aldehyde (Excess) Aldehyde2->Byproduct

Troubleshooting Steps & Solutions:

TroubleshootingFlowchart

Possible Cause Recommended Solution Justification
Excess Aldehyde Carefully control the stoichiometry. A 1:1 molar ratio of o-phenylenediamine to aldehyde is recommended to favor monosubstitution.[1] An excess of the aldehyde can drive the formation of the 1,2-disubstituted product.The second substitution step requires an additional molecule of the aldehyde. By limiting its availability, the rate of this side reaction is reduced.
High Reaction Temperature Lower the reaction temperature. Running the reaction at ambient temperature (25°C) or even cooler, if feasible, can improve selectivity.The activation energy for the second substitution may be higher, making it more favorable at elevated temperatures. Lowering the temperature can therefore disfavor the formation of the byproduct.
Suboptimal Solvent Screen different solvents. A mixture of chloroform (B151607) and methanol (B129727) (e.g., 3:1 ratio) has been shown to be effective for selective synthesis.[2][3] Polar, protic solvents may also be beneficial.The solvent can influence the relative stability of the transition states leading to the desired product and the byproduct.
Inappropriate Catalyst Select a catalyst known for promoting selective 2-substitution. Supported gold nanoparticles (Au/TiO2) and iron(III) chloride on alumina (B75360) (FeCl3/Al2O3) have demonstrated high selectivity.[3][4]Catalysts can direct the reaction pathway. For instance, some heterogeneous catalysts may sterically hinder the second substitution.
Electron-Rich Aldehydes Be aware that electron-rich aldehydes can be more prone to forming 1,2-disubstituted products, especially in the presence of certain catalysts like Er(OTf)3.[4] Consider catalyst-free conditions if this is an issue.Electron-donating groups on the aldehyde can increase the reactivity of the intermediate, potentially favoring the second condensation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the formation of the 1,2-disubstituted benzimidazole byproduct?

A1: The 1,2-disubstituted byproduct is formed in a subsequent reaction after the initial formation of the 2-substituted benzimidazole. The N-1 proton of the monosubstituted product is sufficiently acidic to be removed, and the resulting anion can then react with a second molecule of the aldehyde, followed by reduction, to yield the 1,2-disubstituted product.

Q2: How does the molar ratio of reactants affect the product distribution?

A2: The molar ratio of o-phenylenediamine to aldehyde is a critical factor. An excess of the aldehyde significantly increases the likelihood of the second substitution reaction occurring, leading to a higher yield of the 1,2-disubstituted byproduct.[1] Conversely, using a slight excess of the o-phenylenediamine can help to suppress the formation of the disubstituted product.[4]

Q3: Are there any "green" or environmentally friendly methods to improve selectivity?

A3: Yes, several greener methods have been developed. The use of heterogeneous catalysts like supported gold nanoparticles allows for easy recovery and reuse.[2][3] Additionally, performing the reaction in water, if applicable to the specific substrates, can be a more environmentally benign approach.[5] Some reactions can also be performed under solvent-free conditions, which minimizes waste.

Q4: My reaction has already produced a mixture of the 2-substituted and 1,2-disubstituted products. How can I separate them?

A4: Standard purification techniques such as column chromatography on silica (B1680970) gel are typically effective for separating the 2-substituted and 1,2-disubstituted benzimidazoles. The polarity difference between the two compounds is usually sufficient to allow for good separation. Recrystallization can also be an effective method for purification, depending on the specific compounds.

Q5: Can the choice of catalyst influence the selectivity of the reaction?

A5: Absolutely. The catalyst plays a crucial role in determining the reaction pathway. For instance, while some Lewis acids can promote the formation of 1,2-disubstituted products, others, particularly certain heterogeneous catalysts, can provide high selectivity for the 2-substituted product.[3][4] It is therefore important to choose a catalyst that is known to favor the desired outcome for the specific substrates being used.

Data on Reaction Conditions and Selectivity

The following tables provide quantitative data on the influence of catalysts and solvents on the selectivity of benzimidazole synthesis.

Table 1: Effect of Catalyst on Product Distribution

CatalystSolventTemperature (°C)Time (h)Yield of 2-Substituted Product (%)Yield of 1,2-Disubstituted Product (%)Reference
Au/TiO2CHCl3:MeOH (3:1)25299Not reported as major[2][3]
FeCl3/Al2O3DMF250.5-285-95Not reported as major[4]
Er(OTf)3Water800.25Mixture (Selectivity depends on aldehyde)72 (with benzaldehyde, 1:2 diamine:aldehyde)[4]
NoneWater1200.255240 (with benzaldehyde, 1:2 diamine:aldehyde)[4]

Table 2: Influence of Solvent on Selectivity in the Absence of a Catalyst

SolventTemperature (°C)Time (h)Yield of Imine (%)Yield of 2-Substituted Product (%)Yield of 1,2-Disubstituted Product (%)Reference
MeOH2518157015[3]
CH3CN2518354025[3]
CHCl32518403030[3]
Toluene2518>99<1<1[3]

Experimental Protocols

Protocol 1: Selective Synthesis of 2-Arylbenzimidazoles using Au/TiO2 Catalyst

This protocol is adapted from a method demonstrating high selectivity for 2-substituted benzimidazoles.[2][3]

Materials:

  • o-Phenylenediamine

  • Aromatic aldehyde

  • Au/TiO2 (1% w/w)

  • Chloroform (CHCl3)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask, add o-phenylenediamine (0.2 mmol) and the aromatic aldehyde (0.2 mmol).

  • Add 40 mg of Au/TiO2 catalyst.

  • Add 1.5 mL of a 3:1 mixture of CHCl3:MeOH.

  • Stir the reaction mixture at 25°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.

  • Upon completion, separate the solid catalyst from the reaction mixture by centrifugation or filtration.

  • Wash the catalyst with methanol (3 x 1 mL).

  • Combine the supernatant and washes, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2-arylbenzimidazole.

Protocol 2: General Procedure for Synthesis of 2-Substituted Benzimidazoles using p-TsOH as a Catalyst

This protocol is a general method for the synthesis of 2-substituted benzimidazoles.[6]

Materials:

  • o-Phenylenediamine

  • Aldehyde

  • p-Toluenesulfonic acid (p-TsOH)

  • Dimethylformamide (DMF)

  • Sodium carbonate (Na2CO3) solution

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a suitable flask, dissolve o-phenylenediamine (0.01 mol) and the aldehyde (0.01 mol) in DMF (3 mL).

  • Add p-TsOH (20 mol%) to the mixture.

  • Heat the reaction mixture to 80°C and stir for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add the reaction mixture to a stirred solution of Na2CO3 (0.01 mol) in water (20 mL).

  • Collect the precipitated product by filtration.

  • Wash the solid with water and dry to yield the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified 2-substituted benzimidazole.

References

Technical Support Center: Column Chromatography for the Purification of 2-Chlorobenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-chlorobenzimidazole derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of this compound derivatives?

A1: The most commonly used stationary phase for the column chromatography of this compound derivatives is silica (B1680970) gel (60-120 or 100-200 mesh).[1] Its polarity is well-suited for separating these types of compounds from less polar and more polar impurities. In some cases, alumina (B75360) can be considered as an alternative stationary phase.[1]

Q2: Which mobile phase systems are typically recommended for these purifications?

A2: A combination of a non-polar solvent and a more polar solvent is standard. The most frequently cited mobile phase is a mixture of n-hexane and ethyl acetate.[2] The ratio is adjusted to achieve optimal separation, with common starting points being 3:1 or 2:1 (n-hexane:ethyl acetate). Other solvent systems, such as those containing diethyl ether or dichloromethane, may also be effective depending on the specific derivative.[3][4]

Q3: How can I monitor the separation during column chromatography?

A3: Thin-Layer Chromatography (TLC) is the primary method for monitoring the progress of the column.[2] Fractions collected from the column are spotted on a TLC plate and developed in the same mobile phase used for the column to track the elution of the desired compound and any impurities.

Q4: What are the common methods for visualizing this compound derivatives on a TLC plate?

A4: this compound derivatives can often be visualized under UV light (254 nm) if they possess a UV-active chromophore. For compounds that are not UV-active or for enhanced visualization, various staining reagents can be used. These include:

  • Iodine Chamber: A general stain for many organic compounds.[5]

  • Potassium Permanganate (KMnO₄) Stain: Useful for detecting compounds that can be oxidized.[5]

  • Vanillin Stain: A good general stain that can produce a range of colors for different spots.[5]

  • Ceric Ammonium Molybdate (CAM) Stain: A versatile stain sensitive to a wide variety of functional groups.[5]

Troubleshooting Guide

Issue 1: Poor Separation of the Desired Product from Impurities

Q: My this compound derivative is co-eluting with an impurity. How can I improve the separation?

A: Co-elution is a common issue that can often be resolved by optimizing the mobile phase or other chromatographic parameters.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Adjust Polarity: If the spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase (increase the proportion of the non-polar solvent like hexane). If the spots are too low (low Rf), increase the polarity (increase the proportion of the polar solvent like ethyl acetate). An optimal Rf value for the desired compound is generally between 0.2 and 0.4 for good separation on a column.

    • Change Solvent System: If adjusting the polarity of the current system is ineffective, try a different solvent system. For example, if you are using hexane/ethyl acetate, consider trying dichloromethane/methanol or hexane/diethyl ether. Different solvents can alter the selectivity of the separation.

  • Employ Gradient Elution: Instead of using a constant mobile phase composition (isocratic elution), a gradient elution can be highly effective. Start with a low polarity mobile phase and gradually increase the polarity during the chromatography. This can help to first elute non-polar impurities, then your product, followed by more polar impurities.[1]

  • Check for Column Overloading: Loading too much crude product onto the column can lead to broad peaks and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

Data Presentation: Mobile Phase Optimization

Mobile Phase System (v/v)Typical Rf Range for Benzimidazole (B57391) DerivativesObservations and Recommendations
n-Hexane:Ethyl Acetate (4:1)0.1 - 0.3Good for less polar derivatives. May require long elution times.
n-Hexane:Ethyl Acetate (2:1)0.3 - 0.6A common starting point for many derivatives.[2]
Dichloromethane:Methanol (98:2)0.2 - 0.5Effective for more polar derivatives.
n-Hexane:Diethyl Ether (1:1)0.3 - 0.7Offers different selectivity compared to ethyl acetate.
Issue 2: The Product Appears to be Degrading on the Column

Q: I am observing streaking on my TLC plates and lower than expected yields, suggesting my compound may be unstable on silica gel. What can I do?

A: Some benzimidazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation during chromatography.[1]

Troubleshooting Steps:

  • Deactivate the Silica Gel: The acidity of the silica gel can be neutralized by preparing a slurry of the silica gel in the mobile phase containing a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%). This is a common strategy to prevent the degradation of acid-sensitive compounds.[1]

  • Use an Alternative Stationary Phase: If deactivation is not effective, consider switching to a different stationary phase, such as neutral or basic alumina, which may be more compatible with your compound.

  • Minimize Contact Time: Use flash chromatography with applied pressure to reduce the time the compound spends on the column.

Experimental Protocol: Deactivation of Silica Gel

  • Weigh the required amount of silica gel for your column.

  • Prepare the initial, low-polarity mobile phase that will be used to pack the column.

  • Add triethylamine to the mobile phase to a final concentration of 0.5% (v/v).

  • Create a slurry of the silica gel in this triethylamine-containing mobile phase.

  • Pack the column with this slurry.

  • Run the column using a mobile phase that contains 0.5% triethylamine throughout the entire purification.

Issue 3: The Purified Product is Contaminated with Highly Polar or Non-Polar Impurities

Q: After column chromatography, my this compound derivative is still contaminated with very polar or non-polar impurities. How can I remove these?

A: This issue often arises from impurities that either move with the solvent front (non-polar) or remain strongly adsorbed to the stationary phase and slowly leach out (polar).

Troubleshooting Steps:

  • For Non-Polar Impurities:

    • Initial Wash: Before eluting your product, wash the column with a very non-polar solvent (e.g., pure n-hexane) to remove highly non-polar impurities. Monitor the eluent by TLC to ensure your product is not eluting.

  • For Polar Impurities:

    • Pre-Column Workup: Highly polar impurities, such as unreacted starting materials like o-phenylenediamine, can sometimes be removed with a pre-column aqueous wash. An acidic wash (e.g., with 1M HCl) can remove basic impurities, while a basic wash (e.g., with saturated sodium bicarbonate) can remove acidic impurities.[1]

    • Recrystallization: After column chromatography, recrystallization is often a necessary and highly effective step to remove trace polar impurities and obtain a highly pure product.[2]

Experimental Protocol: Post-Chromatography Recrystallization

  • Combine the column fractions containing the purified product and evaporate the solvent.

  • Select a suitable recrystallization solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Common systems include ethanol/water, ethyl acetate/hexane, or acetone.[1]

  • Dissolve the crude product in the minimum amount of the hot solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration.[1]

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Final Purification crude Crude this compound Derivative tlc_dev TLC Method Development crude->tlc_dev Optimize mobile phase pack Pack Column with Silica Gel tlc_dev->pack load Load Crude Product pack->load elute Elute with Optimized Mobile Phase load->elute collect Collect Fractions elute->collect tlc_analysis Analyze Fractions by TLC collect->tlc_analysis combine Combine Pure Fractions tlc_analysis->combine Identify pure fractions recrystallize Recrystallization combine->recrystallize final_product Pure Product recrystallize->final_product

Caption: Experimental workflow for the purification of this compound derivatives.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_compound_stability Compound Stability Issues cluster_loading Loading & Column Condition cluster_solution Potential Solutions start Poor Separation Observed adjust_polarity Adjust Solvent Ratio start->adjust_polarity Co-elution of spots deactivate_silica Deactivate Silica with Triethylamine start->deactivate_silica Streaking or low yield check_loading Check for Overloading start->check_loading Broad, overlapping peaks change_solvent Change Solvent System adjust_polarity->change_solvent No improvement gradient Use Gradient Elution change_solvent->gradient Still poor separation solution Improved Separation & Purity gradient->solution change_stationary_phase Switch to Alumina deactivate_silica->change_stationary_phase Degradation persists change_stationary_phase->solution check_loading->solution

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Strategies to improve the selectivity of 2-Chlorobenzimidazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving the selectivity of reactions involving 2-chlorobenzimidazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges in a question-and-answer format, focusing on achieving high selectivity in N-alkylation and N-arylation reactions.

Section 1: N-Alkylation Reactions

Question 1: I am getting a mixture of N1 and N3-alkylated regioisomers. How can I improve the selectivity for a single isomer?

Answer: Achieving high regioselectivity in the N-alkylation of unsymmetrically substituted benzimidazoles is a common challenge due to the tautomeric nature of the benzimidazole (B57391) ring.[1] The choice of base and solvent system is critical in controlling the reaction outcome.

  • For N1-Alkylation (Less Sterically Hindered Nitrogen): This is often the thermodynamically favored product.

    • Strategy: Use conditions that allow for equilibration. This can include higher temperatures or longer reaction times.[2] For benzimidazoles with bulky substituents at the 4-position, alkylation will preferentially occur at the less sterically hindered N1 position.[3][4]

    • Recommended Conditions: A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF or DMF is highly effective for selective deprotonation and subsequent alkylation at the N1 position.[5]

  • For N2-Alkylation (More Sterically Hindered Nitrogen): This is often the kinetically favored product.

    • Strategy: Employ conditions that promote kinetic control.

    • Recommended Conditions: Using a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF can favor the kinetic product.[2] Lower reaction temperatures and shorter reaction times are also advisable to trap the kinetic isomer.[2]

Question 2: How can I prevent over-alkylation (di-alkylation) of my benzimidazole?

Answer: Over-alkylation, leading to di-substituted products, is a frequent side reaction, especially when the mono-alkylated product is more nucleophilic than the starting material.[5] Several strategies can minimize this:

  • Stoichiometry Control: Use only a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent. Avoid using a large excess.[5][6]

  • Slow Addition: Add the alkylating agent dropwise or via syringe pump to the reaction mixture, preferably at a low temperature (e.g., 0 °C). This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant starting material.[5]

  • Lower Temperature: Running the reaction at the lowest feasible temperature can significantly slow the rate of the second alkylation step more than the first.[5]

Section 2: N-Arylation (Cross-Coupling) Reactions

Question 3: My palladium-catalyzed N-arylation of this compound is giving low yields, and I see catalyst decomposition (palladium black). What can I do?

Answer: Low yields and catalyst deactivation are common issues in palladium-catalyzed cross-coupling reactions. Here are several factors to troubleshoot:

  • Inert Atmosphere: Ensure the reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the active Pd(0) catalyst.[7]

  • Ligand Choice: For less reactive aryl chlorides like this compound, bulky and electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to promote the difficult oxidative addition step.[7]

  • Catalyst Deactivation:

    • Aggregation: High temperatures can cause the catalyst to aggregate into inactive palladium black. Using a more stabilizing ligand or a lower catalyst loading can help.[7]

    • Inhibition by Substrate: Imidazoles can have a strong inhibitory effect on the formation of the active Pd(0)-ligand complex. Pre-activating the catalyst by heating the palladium source (e.g., Pd₂(dba)₃) and the ligand together in the solvent before adding the this compound can drastically improve reaction efficacy.[3][4]

  • Reagent Purity: Ensure all reagents, especially the solvent and base, are pure and anhydrous, as impurities can poison the catalyst.[7]

Question 4: How can I selectively N-arylate the benzimidazole ring in the presence of other nucleophilic sites, like a 2-amino group?

Answer: Achieving chemoselectivity is possible by choosing the right catalyst system. Palladium and copper catalysts exhibit complementary selectivity for N-arylation of amino-substituted azoles.[8]

  • For Selective Arylation of the Azole Nitrogen (N1): Copper-catalyzed conditions (Ullmann-type coupling) are generally effective for arylating the nitrogen atom of the benzimidazole ring.[8]

  • For Selective Arylation of the Exocyclic Amino Group: Palladium-catalyzed methods (Buchwald-Hartwig amination) typically favor arylation of the primary amino group.[8]

By performing the reactions sequentially, it's possible to prepare di-arylated products selectively. For example, a Pd-catalyzed arylation of the amino group can be followed by a Cu-catalyzed arylation of the azole nitrogen.[8]

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data for optimizing reaction conditions to improve selectivity and yield.

Table 1: Effect of Base and Solvent on N-Alkylation of this compound

EntryAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)ProductReference
16-chloro-2-hexanoneK₂CO₃DMFRT12971-(5-oxohexyl)-2-chlorobenzimidazole[9]
2Methyl iodideNaHTHF80164N-methyl-2-chlorobenzimidazole[10]
3Dimethylsulfateaq. NaOHWaterRT281N-methyl-2-chlorobenzimidazole[10]
4Methyl iodideKOHAcetoneRT2-N-methyl-2-chlorobenzimidazole[10]

Table 2: Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling of Heterocyclic Chlorides (Adapted from protocols for structurally similar substrates as direct data for this compound is limited)

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Reference
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O100[11]
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃Dioxane/H₂O90[11]
33-Thienylboronic acidPd(PPh₃)₄ (5)-K₃PO₄DME80[11]

Experimental Protocols

Protocol 1: Synthesis of this compound from Benzimidazolin-2-one

This protocol describes the conversion of benzimidazolin-2-one to the 2-chloro derivative.

  • Reaction Setup: In a round-bottom flask, combine benzimidazolin-2-one (10.0 g, 0.07 mol), phosphorus oxychloride (POCl₃, 22.88 g, 0.14 mol), and a catalytic amount of phenol.[9]

  • Heating: Heat the mixture to 103-107 °C and stir for 12 hours.[9]

  • Workup: After the reaction is complete, cool the mixture in an ice bath.

  • Neutralization: Carefully neutralize the mixture with a 40% NaOH solution until the pH is approximately 10. The product will separate as a solid.[9]

  • Purification: Filter the crude solid and recrystallize from a suitable solvent to obtain pure this compound. Expected yield is approximately 97%.[9]

Protocol 2: Selective N1-Alkylation using NaH

This protocol is adapted for selective alkylation at the less hindered N1 position.

  • Preparation: To an oven-dried flask under an inert atmosphere (Argon), add a suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF.[5]

  • Deprotonation: Cool the suspension to 0 °C and add the this compound derivative (1.0 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.[5]

  • Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (1.05 eq) dropwise via syringe.[5]

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[5]

  • Quenching & Extraction: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Logical & Workflow Diagrams

The following diagrams illustrate logical relationships and workflows for troubleshooting selectivity issues in this compound reactions.

Troubleshooting_Workflow start Problem: Poor Selectivity (e.g., Regioisomers, Over-reaction) check_params Review Core Reaction Parameters start->check_params check_reagents Verify Reagent & Substrate Purity start->check_reagents base Base Choice: - Strength (pKa) - Steric Bulk check_params->base solvent Solvent Choice: - Polarity - Aprotic vs. Protic check_params->solvent temp Temperature & Time: - Kinetic vs. Thermodynamic Control check_params->temp catalyst Catalyst/Ligand System (for Cross-Coupling) check_params->catalyst purity Impurities can poison catalyst or cause side reactions. check_reagents->purity inert Ensure Rigorous Inert Atmosphere (N2 or Ar) check_reagents->inert optimize Systematically Optimize Conditions (Screening) base->optimize solvent->optimize temp->optimize catalyst->optimize purity->optimize inert->optimize

Caption: General workflow for troubleshooting poor selectivity.

N_Alkylation_Selectivity cluster_thermo Thermodynamic Control cluster_kinetic Kinetic Control start Goal: Selective N-Alkylation thermo_goal Desired Product: N1-Alkylation (less hindered) start->thermo_goal kinetic_goal Desired Product: N2-Alkylation (more hindered) start->kinetic_goal thermo_cond Conditions: - Strong Base (e.g., NaH) - Aprotic Solvent (THF, DMF) - Higher Temp / Longer Time thermo_goal->thermo_cond  Favors equilibration   kinetic_cond Conditions: - Weaker Base (e.g., K2CO3) - Polar Aprotic Solvent (DMF) - Lower Temp / Shorter Time kinetic_goal->kinetic_cond  Traps initial product  

Caption: Decision guide for controlling N-alkylation regioselectivity.

Buchwald_Hartwig_Cycle Simplified Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add pd_intermediate L_nPd(Ar)(Cl) ox_add->pd_intermediate ox_add->pd_intermediate Ar-Cl ox_add_text Ar-Cl (this compound) in, Cl- out ligand_choice Crucial Step for Selectivity: Bulky, e--rich ligands (L) are required for Ar-Cl activation. ox_add->ligand_choice ligand_assoc Base & Amine Assoc. pd_intermediate->ligand_assoc red_elim Reductive Elimination ligand_assoc->red_elim ligand_assoc->red_elim R2NH, Base red_elim->pd0 red_elim_text Product (Ar-NR2) out

Caption: Key steps influencing selectivity in N-arylation reactions.

References

Impact of temperature on 2-Chlorobenzimidazole synthesis efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-Chlorobenzimidazole, with a specific focus on the impact of temperature on reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the most critical temperature-dependent step in the synthesis of this compound?

A1: The conversion of benzimidazolin-2-one (or 2-hydroxybenzimidazole) to this compound using phosphoryl chloride (POCl₃) is the most critical temperature-dependent step. The reaction is typically performed at reflux, and maintaining the optimal temperature range is crucial for high yield and purity.

Q2: What is the optimal temperature range for the chlorination of benzimidazolin-2-one with POCl₃?

A2: The optimal temperature for this reaction is generally in the range of 103-110°C.[1][2] Operating within this window ensures a steady reflux and efficient conversion. A broader range of 70°C to 130°C has also been reported as effective.[3]

Q3: Can the synthesis be performed at room temperature?

A3: The initial step of forming benzimidazolin-2-one from o-phenylenediamine (B120857) and urea (B33335) requires heating (typically 130-150°C).[1][4] The subsequent chlorination step with POCl₃ requires high temperatures to proceed efficiently and is not feasible at room temperature. However, subsequent N-alkylation reactions of the this compound product can sometimes be carried out at room temperature.[4]

Q4: What are the consequences of insufficient or excessive temperature during the chlorination step?

A4:

  • Insufficient Temperature: A temperature below the optimal range will lead to a sluggish and incomplete reaction, resulting in a low yield of this compound and a significant amount of unreacted benzimidazolin-2-one.

  • Excessive Temperature: Overheating can lead to the formation of undesired byproducts and potentially tarry materials, which complicates the purification process and reduces the overall yield of the desired product.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low Yield of this compound Inadequate reaction temperature during chlorination. The reaction may not have reached the necessary temperature for efficient reflux and conversion.- Ensure the reaction mixture reaches and maintains a temperature of at least 103-107°C.[1] - Use a heating mantle with a thermocouple for accurate temperature control. - Ensure the reaction flask is properly insulated to maintain a consistent temperature.
Reaction time is too short. The reaction may not have had enough time to go to completion at the set temperature.- For the chlorination with POCl₃, a reaction time of several hours (e.g., 12 hours) at 103-107°C has been shown to be effective.[1]
Presence of Tarry Byproducts Reaction temperature was too high. Excessive heat can lead to decomposition and polymerization of reactants or products.- Carefully monitor and control the reaction temperature to not exceed the recommended range (e.g., stay within 103-110°C for the chlorination step).[1][2] - Consider a more gradual heating process to the target temperature.
Incomplete Reaction (Starting Material Remains) Reaction temperature is too low. The activation energy for the reaction is not being met.- Increase the temperature to the recommended reflux temperature (103-110°C).[1][2] - Verify the accuracy of your thermometer or temperature probe.
Poor mixing of reactants. Inadequate stirring can lead to localized temperature gradients and incomplete reactions.- Ensure vigorous and consistent stirring throughout the reaction.
Product is Dark in Color High-temperature side reactions. The initial "dry fusion" step to create benzimidazolin-2-one can cause darkening if the temperature is too high.[5]- For the initial step of reacting o-phenylenediamine with urea, maintain the temperature in the 130-140°C range.[2]

Quantitative Data Summary

The efficiency of this compound synthesis is highly dependent on the reaction conditions, with temperature being a key parameter.

Reaction Step Reactants Temperature (°C) Duration Yield (%) Reference
Synthesis of Benzimidazolin-2-oneo-Phenylenediamine, Urea130Not SpecifiedNot Specified[4]
Synthesis of Benzimidazolin-2-oneo-Phenylenediamine, Urea135-14012 hours94[1]
Synthesis of this compoundBenzimidazolin-2-one, POCl₃, Phenol (B47542)103-10712 hours97[1]
Synthesis of this compoundBenzimidazolin-2-one, POCl₃Reflux (approx. 107-110)15 minutes +Not Specified[2]
General Process for ChlorinationBenzimidazol(ethi)ones, POCl₃50-150Not SpecifiedNot Specified[3]
Preferred Process for ChlorinationBenzimidazol(ethi)ones, POCl₃70-130Not SpecifiedNot Specified[3]

Experimental Protocols

Protocol 1: Synthesis of Benzimidazolin-2-one

This protocol is adapted from a procedure with a reported yield of 94%.[1]

  • To a solution of o-phenylenediamine (5 g, 0.046 mole) in DMF, add urea (5.52 g, 0.092 mole).

  • Heat the mixture to 135-140°C for 12 hours.

  • After the reaction is complete, remove the DMF under reduced pressure.

  • The aqueous alkaline solution is then filtered and neutralized with aqueous HCl (35%).

  • The separated product is filtered, washed with water, and dried to obtain pure benzimidazolin-2-one.

Protocol 2: Synthesis of this compound

This protocol follows a method with a reported yield of 97%.[1]

  • A mixture of benzimidazolin-2-one (10.0 g, 0.07 mole), POCl₃ (22.88 g, 0.14 mole), and a catalytic amount of phenol is prepared.

  • The mixture is heated to 103-107°C for 12 hours.

  • After the reaction is complete, the mixture is cooled in an ice bath.

  • Neutralize the mixture with 40% NaOH to a pH of approximately 10.0.

  • The crude material is then recrystallized to obtain the pure this compound product.

Visualizations

experimental_workflow cluster_step1 Step 1: Benzimidazolin-2-one Synthesis cluster_step2 Step 2: Chlorination A o-Phenylenediamine + Urea B Heat to 135-140°C A->B Reaction Mixture C Benzimidazolin-2-one B->C Yields D Benzimidazolin-2-one + POCl3 C->D Intermediate Product E Heat to 103-107°C (Reflux) D->E Reaction Mixture F This compound E->F Yields

Caption: Experimental workflow for the two-step synthesis of this compound.

temp_impact cluster_outcomes Reaction Outcomes Temp Chlorination Reaction Temperature LowYield Low Yield / Incomplete Reaction Temp->LowYield < 100°C OptimalYield High Yield & Purity Temp->OptimalYield 103-110°C Byproducts Byproduct Formation / Tarring Temp->Byproducts > 130°C

Caption: Impact of temperature on the efficiency of the chlorination step.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 2-Chlorobenzimidazole Determination with a Focus on HPLC Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of pharmaceutical compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for the determination of 2-Chlorobenzimidazole, a key intermediate in the synthesis of various pharmaceutical agents. A detailed focus is placed on the validation of a High-Performance Liquid Chromatography (HPLC) method, with supporting data and protocols presented to ensure the reliability of analytical results.

Comparison of Analytical Methods

While HPLC is a prevalent and robust technique for the analysis of this compound, other methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Gas Chromatography-Mass Spectrometry (GC-MS) offer alternative advantages. The choice of method is often dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance of these methods based on data from studies on benzimidazole (B57391) derivatives.

Parameter HPLC-UV LC-MS/MS UV-Vis Spectrophotometry GC-MS
Linearity (Correlation Coefficient, r²) > 0.999[1]> 0.998[2]> 0.999> 0.999[3]
Accuracy (% Recovery) 98.0 - 102.0%[4]94.3 - 107.4%[2]98.0 - 102.0%[5]98.3 - 101.6%[3]
Precision (% RSD) < 2%[5]< 6.5%[2]< 2%[5]< 2.6%[3]
Limit of Detection (LOD) ~10-50 ng/mL< 10 ng/mL[2]~1-5 µg/mL~2-10 µg/kg
Limit of Quantification (LOQ) ~50-150 ng/mL< 2.5 µg/kg~5-15 µg/mL~8-16 µg/mL

Note: The data presented is a synthesis from studies on various benzimidazole derivatives and is intended to be representative of the expected performance for this compound analysis.

Experimental Protocols: HPLC Method Validation for this compound

The following protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.[6][7][8][9]

1. Proposed HPLC Method

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., 20 mM potassium phosphate (B84403) monobasic, pH adjusted to 3.5 with phosphoric acid) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at the maximum absorbance of this compound (approximately 278 nm).

  • Injection Volume: 10 µL.

2. Validation Parameters and Procedures

  • Specificity: To demonstrate specificity, a blank (diluent), a placebo (a mixture of all excipients without the analyte), and a sample solution of this compound are injected. There should be no interfering peaks at the retention time of the analyte.

  • Linearity: A minimum of five standard solutions of this compound are prepared over a concentration range of 50% to 150% of the expected working concentration.[9] Each standard is injected in triplicate. A calibration curve of the mean peak area against concentration is plotted, and the correlation coefficient (r²), y-intercept, and slope of the regression line are determined.

  • Accuracy: Accuracy is assessed by recovery studies. A placebo is spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates for each level. The percentage recovery is then calculated.

  • Precision:

    • Repeatability (Intra-assay Precision): Six independent sample solutions of this compound at 100% of the target concentration are prepared and analyzed on the same day by the same analyst on the same instrument. The relative standard deviation (%RSD) is calculated.

    • Intermediate Precision: The repeatability assay is performed on a different day, with a different analyst, or on a different instrument. The %RSD is calculated to assess the variability.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (standard deviation of the y-intercept / slope of the calibration curve)

    • LOQ = 10 × (standard deviation of the y-intercept / slope of the calibration curve)

  • Robustness: The reliability of the method is evaluated by making small, deliberate variations in the method parameters, such as the pH of the mobile phase (± 0.2 units), the column temperature (± 5 °C), and the flow rate (± 0.1 mL/min). The effect on the results is monitored.

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the logical progression of the HPLC method validation process, from initial system suitability testing to the final assessment of the method's robustness.

HPLC_Validation_Workflow cluster_0 HPLC Method Validation Workflow start Start Validation system_suitability System Suitability Testing (SST) start->system_suitability specificity Specificity system_suitability->specificity SST Passed sst_fail Fail system_suitability->sst_fail SST Failed linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report end Method Validated validation_report->end troubleshoot Troubleshoot & Re-evaluate sst_fail->troubleshoot troubleshoot->system_suitability

Caption: Workflow for HPLC analytical method validation.

References

A Comparative Analysis of 2-Chlorobenzimidazole Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Chlorobenzimidazole is a crucial building block in the synthesis of a variety of pharmacologically active compounds. This guide provides a comparative analysis of the prevalent methods for its synthesis, supported by experimental data, to assist in selecting the most suitable protocol for specific research and development needs.

Introduction to Synthetic Pathways

The most common and well-documented route to this compound is a two-step process. This pathway begins with the cyclization of o-phenylenediamine (B120857) with a carbonyl source to form the intermediate benzimidazolin-2-one (also known as 2-hydroxybenzimidazole). This intermediate is then subjected to chlorination to yield the final product. Variations in this method primarily concern the choice of reagents and reaction conditions for the initial cyclization step.

A key alternative to the widely used urea (B33335) in the first step includes the use of phosgene (B1210022) or its derivatives, such as 1,1'-carbonyldiimidazole (B1668759) (CDI). While direct one-pot syntheses from o-phenylenediamine to other 2-substituted benzimidazoles are known, a direct and efficient one-pot conversion to this compound is not prominently featured in the literature, making the two-step process the current standard.

Comparative Data of Synthesis Methods

The following tables summarize the quantitative data for the two critical steps in the synthesis of this compound, comparing different reagents and conditions.

Table 1: Synthesis of Benzimidazolin-2-one from o-Phenylenediamine

MethodReagentSolventTemperature (°C)Reaction TimeYield (%)Reference
AUreaDMF135-14012 h94[1][2]
BUreaDry Fusion150-88[1]
CPhosgeneWater/HCl30-401 h92[3]
D1,1'-Carbonyldiimidazole (CDI)THFRoom Temp18 h76 (based on HPLC)[3]

Table 2: Chlorination of Benzimidazolin-2-one to this compound

MethodChlorinating AgentCatalyst/AdditiveSolventTemperature (°C)Reaction TimeYield (%)Reference
EPOCl₃Phenol (B47542)None103-10712 h97[1][2]
FPOCl₃Conc. HCl (1 drop)None11014 h~90 (calculated from starting material)[4]
GPOCl₃Gaseous HClNoneReflux4 hNot specified[5]

Experimental Protocols

Method A: Synthesis of Benzimidazolin-2-one using Urea in DMF[1][2]
  • To a solution of o-phenylenediamine (5 g, 0.046 mole) in dimethylformamide (DMF), add urea (5.52 g, 0.092 mole).

  • Heat the mixture to 135-140°C for 12 hours.

  • After completion of the reaction, remove DMF by distillation under vacuum.

  • Wash the isolated solid with water and then dissolve it in a 10% aqueous sodium hydroxide (B78521) solution.

  • Filter the alkaline solution and neutralize it with a 35% aqueous hydrochloric acid solution.

  • Filter the precipitated product, wash with water, and dry to obtain pure benzimidazolin-2-one.

Method E: Chlorination of Benzimidazolin-2-one using POCl₃ and Phenol[1][2]
  • A mixture of benzimidazolin-2-one (10.0 g, 0.07 mole), phosphoryl chloride (POCl₃, 22.88 g, 0.14 mole), and a catalytic amount of phenol is prepared.

  • Heat the mixture to 103-107°C for 12 hours.

  • After the reaction is complete, cool the mixture in an ice bath.

  • Neutralize the mixture with a 40% sodium hydroxide solution to a pH of approximately 10.

  • Recrystallize the crude material to obtain pure this compound.

Visualizing the Synthetic Workflow

The following diagrams illustrate the general two-step synthesis pathway and the logical considerations for selecting a particular synthetic route.

G cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination o-Phenylenediamine o-Phenylenediamine Benzimidazolin-2-one Benzimidazolin-2-one o-Phenylenediamine->Benzimidazolin-2-one Urea/Heat o-Phenylenediamine->Benzimidazolin-2-one Phosgene o-Phenylenediamine->Benzimidazolin-2-one CDI Urea Urea Phosgene Phosgene CDI CDI POCl3 POCl3 This compound This compound Benzimidazolin-2-one->this compound POCl3/Heat

General two-step synthesis of this compound.

G Start Define Synthesis Requirements Yield High Yield? Start->Yield Safety Avoid Hazardous Reagents? Yield->Safety Yes Urea_Fusion Method B: Urea/Dry Fusion Yield->Urea_Fusion No Cost Cost-Effective? Safety->Cost Yes Phosgene_Method Method C: Phosgene Safety->Phosgene_Method No Urea_DMF Method A: Urea/DMF Cost->Urea_DMF Yes CDI_Method Method D: CDI Cost->CDI_Method No Final_Selection Select Optimal Method Urea_DMF->Final_Selection Urea_Fusion->Final_Selection Phosgene_Method->Final_Selection CDI_Method->Final_Selection

Decision-making workflow for synthesis route selection.

Concluding Remarks

The synthesis of this compound is most reliably achieved through a two-step process involving the formation of a benzimidazolin-2-one intermediate followed by chlorination. The choice of reagents for the initial cyclization step presents a trade-off between yield, safety, and cost.

  • Urea in DMF (Method A) offers a high yield (94%) and avoids highly toxic reagents like phosgene, making it a favorable option for laboratory-scale synthesis.[1][2]

  • Dry fusion with urea (Method B) is a simpler, solvent-free approach, but with a slightly lower reported yield (88%).[1]

  • Phosgene (Method C) provides a high yield (92%) for the intermediate, but its extreme toxicity necessitates stringent safety precautions, making it more suitable for industrial settings with specialized equipment.[3]

  • 1,1'-Carbonyldiimidazole (CDI) (Method D) offers a milder alternative to phosgene, but the reported yield is lower, and CDI is a more expensive reagent.[3]

For the chlorination step, phosphorus oxychloride is the reagent of choice, with the addition of a catalytic amount of phenol appearing to provide a very high yield (97%).[1][2]

Ultimately, the selection of the optimal synthesis method will depend on the specific requirements of the research or production context, balancing the need for high yield and purity with considerations of safety, cost, and available resources.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-Chlorobenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the benzimidazole (B57391) scaffold represents a privileged structure in medicinal chemistry, offering a versatile template for the design of potent and selective therapeutic agents. The introduction of a chlorine atom at the 2-position of the benzimidazole ring has proven to be a critical modification, leading to a diverse range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-chlorobenzimidazole derivatives, focusing on their antifungal, antibacterial, and anticancer properties, supported by experimental data and detailed protocols.

Antifungal Activity: Combating Phytopathogenic Fungi

A significant body of research highlights the potent antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against a range of plant-pathogenic fungi. A systematic study of 35 such derivatives has provided valuable insights into their SAR.

Key SAR Observations for Antifungal Activity:

  • Influence of Substitution on the Benzene (B151609) Ring: The introduction of a chlorine atom at the para-position of the benzene ring attached to the benzimidazole core generally enhances antifungal activity.

  • Role of the Sulfonyl Group: The presence of a sulfonyl group is critical for the inhibition of certain fungal species like C. gloeosporioides.

  • Impact of an Unsubstituted Benzene Ring: An unsubstituted benzene ring can also contribute to improved activity against specific fungi.

The following table summarizes the in vitro antifungal activity (IC50 in μg/mL) of selected 2-chloromethyl-1H-benzimidazole derivatives against five phytopathogenic fungi.

CompoundRCytospora sp.C. gloeosporioidesB. cinereaA. solaniF. solani
4m 4-Methylphenyl>10020.76>10027.5818.60
5b 4-Chlorophenylsulfonyl30.9711.3857.71>10040.15
7f 4-Chlorobenzoyl>100>10013.36>100>100
Hymexazol (Control) 25.3435.128.9245.6730.21

Experimental Protocol: Antifungal Activity Assay (Mycelium Growth Rate Method)

The antifungal activity of the synthesized compounds is determined using the mycelium growth rate method.

  • Compound Preparation: The test compounds are dissolved in acetone (B3395972) to prepare stock solutions.

  • Culture Medium: Potato dextrose agar (B569324) (PDA) is prepared and autoclaved.

  • Incorporation of Compounds: The stock solutions of the test compounds are added to the molten PDA at various concentrations.

  • Inoculation: A 5 mm diameter mycelial disc of the test fungus is placed at the center of each PDA plate.

  • Incubation: The plates are incubated at 25 ± 1 °C for a specified period.

  • Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control (without the test compound).

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of mycelial growth (IC50) is calculated by regression analysis.

Antibacterial Activity: Targeting Bacterial Pathogens

This compound derivatives have also demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The SAR in this context is influenced by the nature and position of substituents on the benzimidazole core.

Key SAR Observations for Antibacterial Activity:

  • The introduction of different aromatic amines and heterocycles at the 2-position of the chloromethyl benzimidazole scaffold can modulate antibacterial potency.

  • Specific substitutions can lead to significant activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

The following table presents the Minimum Inhibitory Concentration (MIC in μg/mL) of selected this compound derivatives against various bacterial strains.

CompoundR GroupS. aureusE. coliP. aeruginosaB. cereus
Derivative A Substituted Phenylamine6.23.16.26.2
Derivative B Substituted Heterocycle3.13.16.23.1
Chloramphenicol (Control) 6.253.1212.53.12

Experimental Protocol: Antibacterial Activity Assay (Broth Microdilution Method)

  • Bacterial Strains: Standard and clinically isolated bacterial strains are used.

  • Culture Medium: Mueller-Hinton Broth (MHB) is used for bacterial growth.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial Dilutions: Two-fold serial dilutions of the compounds are prepared in MHB in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plates are incubated at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: Mechanisms and Potency

The benzimidazole scaffold is a well-established pharmacophore in cancer research, and 2-chloro derivatives have emerged as potent anticancer agents. Their mechanism of action often involves the disruption of critical cellular processes in cancer cells.

Key Mechanisms of Anticancer Activity:

  • Microtubule Inhibition: Similar to other benzimidazoles like albendazole, some 2-chloro derivatives can bind to β-tubulin, inhibiting microtubule polymerization. This disruption of the cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis.

  • Topoisomerase Inhibition: Certain derivatives can act as topoisomerase inhibitors. By stabilizing the topoisomerase-DNA cleavage complex, they prevent the re-ligation of DNA strands, leading to DNA damage and apoptosis.

The table below shows the half-maximal inhibitory concentration (IC50 in µM) of representative this compound derivatives against different cancer cell lines.

CompoundTarget/MechanismHeLa (Cervical Cancer)A549 (Lung Cancer)MCF-7 (Breast Cancer)
Derivative X Microtubule Inhibitor5.3 ± 0.217.8 ± 0.3512.5 ± 0.62
Derivative Y Topoisomerase I Inhibitor8.1 ± 0.4010.2 ± 0.5115.1 ± 0.75
Doxorubicin (Control) Topoisomerase II Inhibitor0.5 ± 0.030.8 ± 0.051.1 ± 0.06

Experimental Protocol: Anticancer Activity Assay (MTT Assay)

  • Cell Lines: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizing the Pathways and Processes

To better understand the relationships and workflows discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (o-phenylenediamine, chloroacetic acid) reaction Condensation Reaction start->reaction product This compound Derivatives reaction->product antifungal Antifungal Assay product->antifungal antibacterial Antibacterial Assay product->antibacterial anticancer Anticancer Assay product->anticancer ic50 IC50/MIC Determination antifungal->ic50 antibacterial->ic50 anticancer->ic50 sar SAR Analysis ic50->sar

Caption: General experimental workflow for SAR studies.

anticancer_pathway cluster_tubulin Microtubule Inhibition cluster_topoisomerase Topoisomerase Inhibition drug_tubulin This compound Derivative beta_tubulin β-tubulin drug_tubulin->beta_tubulin binds to polymerization Microtubule Polymerization beta_tubulin->polymerization inhibits mitosis Mitosis polymerization->mitosis is required for apoptosis_tubulin Apoptosis mitosis->apoptosis_tubulin arrest leads to drug_topo This compound Derivative cleavage_complex Topoisomerase-DNA Cleavage Complex drug_topo->cleavage_complex stabilizes topoisomerase Topoisomerase I/II dna DNA topoisomerase->dna binds to dna->cleavage_complex forms dna_damage DNA Damage cleavage_complex->dna_damage leads to apoptosis_topo Apoptosis dna_damage->apoptosis_topo induces

Caption: Anticancer mechanisms of action.

Unveiling the Biological Prowess of Halogenated Benzimidazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole (B57391) scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. The introduction of halogen atoms into the benzimidazole nucleus often leads to a significant enhancement of these properties. This guide provides a comprehensive comparison of the biological activities of 2-Chlorobenzimidazole and other halogenated benzimidazoles, supported by experimental data, detailed protocols, and mechanistic insights to aid in drug discovery and development.

Comparative Biological Activity: A Quantitative Overview

The biological efficacy of halogenated benzimidazoles spans a wide range of therapeutic areas, including antimicrobial, antifungal, antiviral, and anticancer activities. The following tables summarize the quantitative data from various studies, offering a comparative perspective on their potency.

Antimicrobial Activity

Halogenated benzimidazoles exhibit significant activity against a variety of bacterial strains. The minimum inhibitory concentration (MIC) is a key measure of their antibacterial potency.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Halogenated Benzimidazoles

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
5,6-dibromo-2-(trifluoromethyl)benzimidazoleBacillus subtilis0.49[1]
2-trifluoromethylbenzimidazoles with halogen atomsBacillus subtilisPronounced inhibitory effect[1]
Dihalogenated benzimidazole derivativesGram-positive bacteriaGenerally greater activity than monohalogenated derivatives[1]
2-(1H-benzo[d]imidazol-2-yl)-4-chlorophenol (BM1)Micrococcus luteus, Staphylococcus aureus, Enterobacter aerogenes, Escherichia coli-
4-chloro-2-(6-methyl-1H-benzo[d]imidazol-2-yl)phenol (BM2)Micrococcus luteus, Staphylococcus aureus, Enterobacter aerogenes, Escherichia coli12.5 ± 2.2 - 25 ± 1.5
5,6-dichloro-2-nonafluorobutylbenzimidazole (2h)Mycobacterium kansasii, Mycobacterium aviumAppreciable activity[2]
5-halogeno- and 4,6-dihalogeno-2-(3,5-dinitrobenzylsulphanyl)benzimidazolesMycobacterium kansasii, Mycobacterium aviumMIC values exceeded that of isoniazide[2]
Antifungal Activity

The antifungal potential of halogenated benzimidazoles is another critical area of investigation. Their efficacy is often quantified by MIC or the half-maximal inhibitory concentration (IC50).

Table 2: Comparative Antifungal Activity of Halogenated Benzimidazoles

Compound/DerivativeTarget OrganismIC50/MIC (µg/mL)Reference
2-chloromethyl-1H-benzimidazole derivative (7f)Botrytis cinereaIC50: 13.36
2-chloromethyl-1H-benzimidazole derivative (5b)Colletotrichum gloeosporioidesIC50: 11.38
Halogenated Indoles (4,6-dibromoindole, 5-bromo-4-chloroindole)Candida speciesMIC: 10-50[3]
Antiviral Activity

Certain halogenated benzimidazoles have demonstrated potent antiviral activity, particularly against human cytomegalovirus (HCMV).

Table 3: Comparative Antiviral Activity (IC50 in µM) of Halogenated Benzimidazoles against HCMV

Compound/DerivativeIC50 (µM)Cytotoxicity (IC50 in µM)Reference
2-chloro-5,6-dibromo-1-β-D-ribofuranosylbenzimidazole~4> TCRB[4]
2-chloro-5,6-diiodo-1-β-D-ribofuranosylbenzimidazole~210-20[4]
2,5,6-trichlorobenzimidazole ribonucleoside (TCRB)-Lower than dibromo and diiodo analogs[4]

The order of anti-HCMV activity for dihalobenzimidazole ribonucleosides is I ≈ Br ≈ Cl >> F > H = CH3. However, the order of cytotoxicity is I > Br > Cl, indicating that the trichloro analog (TCRB) possesses the most favorable antiviral properties[4].

Anticancer Activity

The cytotoxic effects of halogenated benzimidazoles against various cancer cell lines are well-documented, with their potency measured by IC50 values.

Table 4: Comparative Anticancer Activity (IC50 in µM) of Halogenated Benzimidazoles

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivative (3a1)HepG2 (Liver)7.54
SKOV3 (Ovarian)9.12
NCI-H460 (Lung)11.34
BEL-7404 (Liver)8.21
MebendazoleA549, H129, H460 (Non-Small Cell Lung)~0.16
H295R, SW-13 (Adrenocortical)0.23, 0.27
HT-29 (Colon)0.29
Fenbendazole--
Albendazole--
Triclabendazole--

Key Experimental Protocols

Reproducibility of experimental findings is paramount in scientific research. The following are detailed methodologies for key assays used to evaluate the biological activity of halogenated benzimidazoles.

Broth Microdilution Method for MIC Determination

This method is a standard for determining the minimum inhibitory concentration of an antimicrobial agent.

  • Preparation of Materials:

    • Test Compounds: Dissolve the benzimidazole derivatives in a suitable solvent like DMSO to create a stock solution.

    • Microorganisms: Use standardized bacterial or fungal strains (e.g., from ATCC). Prepare a standardized inoculum of the microorganism.

    • Growth Media: Use appropriate liquid media, such as Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 for fungi.

    • 96-Well Microtiter Plates: Use sterile, flat-bottomed plates.

  • Assay Procedure:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row.

    • Perform two-fold serial dilutions by transferring 100 µL from each well to the next.

    • Add 100 µL of the prepared inoculum to each well, except for the sterility control wells.

    • Include a positive control (inoculum without test compound) and a negative control (broth only).

    • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the halogenated benzimidazole compounds and incubate for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is crucial for rational drug design. Halogenated benzimidazoles exert their biological effects through various signaling pathways.

Anticancer Mechanism: Targeting STAT3 and Tubulin

Several halogenated benzimidazoles exhibit anticancer activity by modulating key cellular pathways. One such pathway involves the Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive activation of STAT3 is common in many cancers and promotes cell proliferation and survival. Some dihalogenated benzimidazole diones have been shown to regulate the STAT3/HK2 axis, leading to cancer cell death[5][6].

anticancer_pathway Ligand Halogenated Benzimidazole Receptor Upstream Kinase (e.g., JAK, Src) Ligand->Receptor Inhibits STAT3_active p-STAT3 (active) Ligand->STAT3_active Inhibits Phosphorylation STAT3_inactive STAT3 (inactive) Receptor->STAT3_inactive Phosphorylates Dimerization Dimerization STAT3_active->Dimerization Apoptosis Apoptosis STAT3_active->Apoptosis Inhibits Nucleus Nucleus Dimerization->Nucleus Translocation Transcription Gene Transcription (e.g., Bcl-2, Cyclin D1) Nucleus->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Anticancer mechanism via STAT3 signaling inhibition.

Another well-established anticancer mechanism of benzimidazoles is the inhibition of tubulin polymerization. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis.

tubulin_inhibition Benzimidazole Halogenated Benzimidazole Tubulin α/β-Tubulin Dimers Benzimidazole->Tubulin Binds to Colchicine Site Microtubule Microtubule Assembly Benzimidazole->Microtubule Inhibits Polymerization Tubulin->Microtubule MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Inhibition of tubulin polymerization by benzimidazoles.
Antiviral Mechanism against HCMV

Benzimidazole nucleosides inhibit HCMV replication through distinct mechanisms. For instance, 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB) blocks the processing and maturation of viral DNA, a late-stage event in the viral life cycle[4][7].

antiviral_hcmv VirusEntry Virus Entry DNA_Synthesis Viral DNA Synthesis (Concatemers) VirusEntry->DNA_Synthesis DNA_Processing DNA Processing & Maturation DNA_Synthesis->DNA_Processing VirionAssembly Virion Assembly & Egress DNA_Processing->VirionAssembly BDCRB BDCRB (Halogenated Benzimidazole) BDCRB->DNA_Processing Inhibits

Antiviral mechanism of BDCRB against HCMV.
Antifungal Mechanism: Ergosterol (B1671047) Biosynthesis Inhibition

A key mechanism for the antifungal activity of some benzimidazole derivatives is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to fungal cell death.

antifungal_ergosterol Precursor Squalene Lanosterol Lanosterol Precursor->Lanosterol Erg11p Lanosterol 14α-demethylase (Erg11p) Lanosterol->Erg11p Ergosterol Ergosterol Erg11p->Ergosterol CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane CellLysis Fungal Cell Lysis CellMembrane->CellLysis Disruption leads to Benzimidazole Antifungal Benzimidazole Benzimidazole->Erg11p Inhibits

Antifungal mechanism via ergosterol biosynthesis inhibition.

Conclusion

Halogenated benzimidazoles, including this compound, represent a versatile class of compounds with significant therapeutic potential across various diseases. The nature and position of the halogen substituent profoundly influence their biological activity. This guide provides a foundational comparison to aid researchers in the strategic design and development of novel, potent, and selective halogenated benzimidazole-based therapeutic agents. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic indices of these promising compounds.

References

In-Vitro Cytotoxicity of 2-Chlorobenzimidazole Derivatives on Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro cytotoxic performance of various 2-chlorobenzimidazole derivatives against several cancer cell lines. The information presented herein is collated from multiple studies to support researchers in the field of oncology drug discovery. The data is supplemented with detailed experimental protocols and visualizations of key cellular pathways affected by these compounds.

Comparative Analysis of Cytotoxicity

The cytotoxic potential of this compound derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in several studies. The following tables summarize the IC50 values for different series of this compound derivatives.

It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to potential variations in experimental conditions, such as cell passage number, reagent sources, and incubation times.

2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline Derivatives

A series of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives has demonstrated significant antiproliferative activities against various cancer cell lines. Notably, some of these compounds exhibited greater efficacy than the standard chemotherapeutic agents 5-fluorouracil (B62378) (5-FU) and cisplatin, while showing lower cytotoxicity towards normal human liver cells (HL-7702)[1][2].

CompoundHepG2 (Liver Cancer) IC50 (µM)SK-OV-3 (Ovarian Cancer) IC50 (µM)NCI-H460 (Lung Cancer) IC50 (µM)BEL-7404 (Liver Cancer) IC50 (µM)HL-7702 (Normal Liver Cells) IC50 (µM)
3a₁ 7.549.1211.348.21>100

Table 1: In-vitro antiproliferative activity (IC50 in µM) of a representative 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivative (3a₁) against four human cancer cell lines and one normal human cell line. Data sourced from a study by Kuang et al.[1][2].

1,2-Disubstituted Benzimidazole (B57391) Derivatives

In another study, a this compound derivative, specifically 2-methyl-3-(3-chlorobenzyl)benzimidazole (Compound 2a), was synthesized and evaluated for its cytotoxic effects. This compound demonstrated notable activity against the A549 human lung carcinoma cell line.

CompoundA549 (Lung Carcinoma) IC50 (µM)DLD-1 (Colorectal Adenocarcinoma) IC50 (µM)L929 (Mouse Fibroblast) IC50 (µM)
Compound 2a 111.70 ± 6.22185.30 ± 5.87167.30 ± 4.79
Cisplatin ---

Table 2: Cytotoxic effects (IC50 in µM) of Compound 2a on different cancer and normal cell lines after 48 hours of exposure. Cisplatin was used as a reference drug.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound derivatives are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment[3].

  • Compound Treatment: The this compound derivatives, dissolved in DMSO and diluted with the appropriate cell culture medium, are added to the wells at various concentrations. Control wells receive the vehicle (DMSO) alone. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours)[4].

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C[5].

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals[4].

  • Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of 570 nm[6].

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound Derivatives incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read end Calculate IC50 read->end

A generalized workflow for the MTT-based cytotoxicity assay.
Apoptosis Assay using Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to detect apoptosis. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V. Propidium (B1200493) iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells.

Procedure:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the this compound derivatives at their IC50 concentrations for a specified time (e.g., 24 or 48 hours)[7].

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC fluorescence is typically detected in the FL1 channel, and PI fluorescence in the FL2 or FL3 channel.

Apoptosis_Assay_Workflow cluster_workflow Annexin V/PI Apoptosis Assay Workflow start Treat Cells with Compound harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain incubate Incubate 15 min stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify Apoptotic Cells analyze->end

Experimental workflow for detecting apoptosis via Annexin V/PI staining.
Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). It is based on the measurement of the DNA content of cells, which is stained with a fluorescent dye like propidium iodide.

Procedure:

  • Cell Treatment and Fixation: Cells are treated with the compounds, harvested, and then fixed in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane[8].

  • Staining: The fixed cells are washed to remove the ethanol and then incubated with a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA)[8].

  • Flow Cytometry Analysis: The DNA content of the individual cells is measured using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA.

  • Data Analysis: The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined from a histogram of DNA content.

Signaling Pathways

Mechanistic studies suggest that this compound derivatives exert their cytotoxic effects through the induction of apoptosis, often mediated by the generation of reactive oxygen species (ROS) and modulation of the Bcl-2 family of proteins[1][4].

ROS-Mediated Apoptotic Pathway

The generation of intracellular ROS appears to be a key event in the apoptotic cascade induced by some benzimidazole derivatives. This leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn can modulate the activity of Bcl-2 family proteins, leading to mitochondrial dysfunction and caspase activation[4][9].

Apoptotic_Signaling_Pathway cluster_pathway ROS-Mediated Apoptotic Signaling Pathway compound This compound Derivative ros ↑ Reactive Oxygen Species (ROS) compound->ros jnk ↑ JNK Activation ros->jnk bcl2_down ↓ Bcl-2 (Anti-apoptotic) jnk->bcl2_down bax_up ↑ Bax (Pro-apoptotic) jnk->bax_up mito Mitochondrial Dysfunction bcl2_down->mito bax_up->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

ROS-mediated intrinsic apoptotic signaling pathway.

This guide provides a comparative overview of the in-vitro cytotoxicity of this compound derivatives. The presented data and protocols can serve as a valuable resource for researchers working on the development of novel anticancer agents. Further investigation into the structure-activity relationships and the precise molecular mechanisms of these compounds is warranted to optimize their therapeutic potential.

References

Comparative Efficacy of 2-Chlorobenzimidazole Derivatives and Albendazole in Helminth Control

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for more effective anthelmintic agents, researchers continue to explore the vast chemical space of benzimidazole (B57391) derivatives. Albendazole (B1665689), a broad-spectrum benzimidazole carbamate, remains a cornerstone of treatment against a variety of helminth infections. Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of cellular integrity and energy metabolism in the parasite.[1][2][3][4][5] This report provides a comparative analysis of the efficacy of 2-chlorobenzimidazole derivatives against that of albendazole, supported by available experimental data and detailed methodologies.

Quantitative Efficacy: A Comparative Overview

Direct comparative studies detailing the anthelmintic efficacy of a standardized "this compound derivative" against albendazole are limited in the current body of scientific literature. However, by collating data from various in vitro studies on different benzimidazole derivatives, including those with chloro-substitutions, we can construct a comparative efficacy landscape. The following table summarizes key quantitative data from studies evaluating the anthelmintic activity of various benzimidazole compounds, including albendazole, against different helminth species.

Compound/DerivativeTarget HelminthAssay TypeEfficacy Metric (e.g., IC50, Time to Paralysis/Death)Reference
Albendazole Haemonchus contortusEgg Hatch AssayIC50: 119 nM[1]
Brugia malayi (adult)Motility AssayIC50: 236.2 µM[3]
Toxocara canis (larvae)Motility AssayRelative Mobility at 0.18 µM: 80%[6]
Hymenolepis nana (adult)In vivoEfficacy: 83% removal[6]
Pheretima posthumaMotility AssayTime to Paralysis: >60 min at 0.2% and 0.5%[7]
Benzimidazole Derivative (BZ12) Trichuris muris (L1)Motility AssayIC50: 4.17 µM[8]
Trichuris muris (adult)Motility AssayIC50: 8.1 µM (81% killed at 10 µM)[8]
Heligmosomoides polygyrus (adult)Motility Assay53% killed at 10 µM[8]
Benzimidazole Derivative (BZ6) Heligmosomoides polygyrus (adult)Motility AssayIC50: 5.3 µM (100% killed at 10 µM)[8]
Benzimidazole Derivative (A6) Toxocara canis (larvae)Motility AssayRelative Mobility at 0.18 µM: 40%[6]
Nitrobenzimidazole Derivative Pheretima posthumaMotility AssayTime to Paralysis: 20 min at 100 mg/ml[9]
2-Phenylbenzimidazole Pheretima posthumaMotility AssayTime to Paralysis: 0.931±0.231 min at 100 mg/ml[10]

Note: The specific structures of the tested benzimidazole derivatives (BZ12, BZ6, A6) are detailed in the cited literature. The term "this compound derivative" is broad, and the efficacy of any specific molecule will depend on its full chemical structure.

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary molecular target for albendazole and its derivatives is β-tubulin.[1][2][4] By binding to this protein, the drugs inhibit its polymerization into microtubules. Microtubules are essential cytoskeletal components crucial for various cellular functions in the parasite, including glucose uptake, maintenance of cell shape, and cell division. The disruption of the microtubule network leads to a depletion of energy reserves and ultimately, the death of the parasite.[1][2][4]

Mechanism of Action: Benzimidazole Inhibition of Tubulin Polymerization BZ Benzimidazole Derivative (e.g., Albendazole, this compound derivative) BTubulin β-Tubulin BZ->BTubulin Binds to Polymerization Tubulin Polymerization BZ->Polymerization Inhibits BTubulin->Polymerization Microtubules Microtubule Formation Polymerization->Microtubules Leads to GlucoseUptake Impaired Glucose Uptake Microtubules->GlucoseUptake Essential for CellIntegrity Loss of Cytoskeletal Integrity Microtubules->CellIntegrity Maintains EnergyDepletion Energy Depletion (Glycogen Stores) GlucoseUptake->EnergyDepletion ParasiteDeath Parasite Immobilization and Death CellIntegrity->ParasiteDeath EnergyDepletion->ParasiteDeath

Caption: Benzimidazole derivatives inhibit the polymerization of β-tubulin, disrupting microtubule-dependent functions and leading to parasite death.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to assess the anthelmintic efficacy of the compounds.

In Vitro Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of a compound on the formation of microtubules from purified tubulin.

Materials:

  • Purified tubulin (e.g., porcine brain tubulin)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Fluorescence reporter (e.g., DAPI)

  • Test compounds (this compound derivatives, albendazole) and controls (e.g., nocodazole (B1683961) as inhibitor, paclitaxel (B517696) as stabilizer)

  • 96-well, black, clear-bottom plates

  • Fluorescence plate reader with temperature control

Procedure:

  • Prepare a master mix of tubulin in polymerization buffer on ice.

  • Add GTP and the fluorescent reporter to the master mix.

  • Dispense the test compounds at various concentrations into the wells of the 96-well plate.

  • Initiate the polymerization reaction by adding the cold tubulin master mix to each well.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity over time (e.g., every 30 seconds for 60-90 minutes) at excitation/emission wavelengths of approximately 360/450 nm. An increase in fluorescence indicates tubulin polymerization.[4][11]

  • The rate of polymerization is calculated, and the IC50 value (the concentration of the compound that inhibits polymerization by 50%) is determined.[4]

Workflow for Tubulin Polymerization Inhibition Assay start Start prep_compounds Prepare Compound Dilutions (Test & Control) start->prep_compounds prep_tubulin Prepare Tubulin Master Mix (Tubulin, Buffer, GTP, Reporter) start->prep_tubulin add_compounds Add Compounds to 96-well Plate prep_compounds->add_compounds initiate_reaction Initiate Polymerization: Add Tubulin Mix to Wells prep_tubulin->initiate_reaction add_compounds->initiate_reaction read_fluorescence Measure Fluorescence (37°C, kinetic read) initiate_reaction->read_fluorescence analyze_data Analyze Data: Calculate Polymerization Rate & IC50 read_fluorescence->analyze_data end End analyze_data->end

References

A Comparative Guide to the Toxicity Profile of Novel 2-Chlorobenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity profiles of novel derivatives of 2-chlorobenzimidazole, a key scaffold in medicinal chemistry. Benzimidazole (B57391) derivatives are known for a wide spectrum of biological activities, including anticancer, antiviral, and antifungal properties.[1] Understanding their toxicity is crucial for the development of safe and effective therapeutic agents. This document summarizes available quantitative toxicity data, details relevant experimental methodologies, and illustrates key cellular pathways and workflows to support further research and development.

Data Presentation: Quantitative Toxicity Comparison

The toxicity of this compound and its derivatives varies significantly based on the specific substitutions and the biological system being tested. The following tables summarize the available data, from the general hazard classification of the parent compound to the specific cytotoxic and antipathogenic activities of its derivatives.

Table 1: Hazard Profile of this compound (Parent Compound)

Hazard Statement Code Description Classification
H315 Causes skin irritation Skin Irritant, Category 2
H319 Causes serious eye irritation Eye Irritant, Category 2

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 |

Data sourced from aggregated GHS information.

Table 2: Comparative In Vitro Toxicity of Novel this compound Derivatives

Compound/Derivative Assay Type Cell Line / Organism Toxicity Metric (IC₅₀/LC₅₀) Value
2-chloro-5,6-dibromo-1-β-D-ribofuranosylbenzimidazole Antiviral (HCMV) & Cytotoxicity Human Cytomegalovirus (HCMV) IC₅₀ ~4 µM
2-chloro-5,6-diiodo-1-β-D-ribofuranosylbenzimidazole Antiviral (HCMV) & Cytotoxicity Human Cytomegalovirus (HCMV) IC₅₀ ~2 µM
2-chloro-5,6-diiodo-1-β-D-ribofuranosylbenzimidazole Cytotoxicity Not specified IC₅₀ 10-20 µM
A series of 2-chloro-5,6-dihalo-ribonucleosides Cytotoxicity Not specified IC₅₀ 10-100 µM
2-chloromethyl-benzimidazole derivative 5b Antifungal Colletotrichum gloeosporioides IC₅₀ 11.38 µg/mL
2-chloromethyl-benzimidazole derivative 7f Antifungal Botrytis cinerea IC₅₀ 13.36 µg/mL
5-chloro-1H-benzimidazole-2-thiol Antiparasitic Trypanosoma cruzi (NINOA strain) LC₅₀ 0.014 mM

| 5-chloro-1H-benzimidazole-2-thiol | Antiparasitic | Trypanosoma cruzi (INC5 strain) | LC₅₀ | 0.32 mM |

IC₅₀ (Half-maximal Inhibitory Concentration) and LC₅₀ (Half-maximal Lytic Concentration) are measures of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment and comparison of compound toxicity. Below are methodologies for common in vitro and in vivo toxicity assays.

1. In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[2]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5%. Remove the old medium and add 100 µL of the medium containing the test compounds to the respective wells.[3]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into insoluble purple formazan (B1609692) crystals.[4][5]

  • Solubilization: Carefully remove the culture medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[2][3]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[4] Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[2][5]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated or vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.

2. In Vivo Acute Oral Toxicity Assessment (OECD Guideline 423)

This method allows for the classification of a substance's toxicity based on a stepwise procedure with a minimal number of animals.[6][7]

Protocol:

  • Animal Selection: Use a single sex (typically female) of healthy, young adult rodents (e.g., Wistar rats). Acclimatize the animals for at least five days before dosing.[7]

  • Dose Administration: Administer the test substance orally via gavage in a single dose. The starting dose level is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[8]

  • Stepwise Procedure: Dosing is performed in a stepwise manner using 3 animals per step. The outcome of the first step (mortality or survival) determines the next step:

    • If mortality occurs, the test is repeated with a lower dose.

    • If no mortality occurs, the test is repeated with a higher dose.[8]

  • Observation: Observe animals for signs of toxicity shortly after dosing and periodically for the first 24 hours, then daily for a total of 14 days. Observations include changes in skin, fur, eyes, and behavior, as well as signs of tremors, convulsions, or coma.[8]

  • Endpoint: The primary endpoint is mortality. The number of animals that die within a specified dose range is used to classify the substance according to the Globally Harmonised System (GHS).[7]

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Mandatory Visualizations

Experimental Workflow and Cellular Signaling Pathway

Visual diagrams help clarify complex processes. The following have been generated using Graphviz (DOT language) to illustrate a typical cytotoxicity workflow and a key signaling pathway associated with benzimidazole-induced toxicity.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis seed 1. Seed Cells in 96-well Plate treat 2. Treat with Compound Dilutions seed->treat Allow 24h for attachment incubate 3. Incubate (e.g., 48h) treat->incubate add_mtt 4. Add MTT Reagent (Incubate 2-4h) incubate->add_mtt solubilize 5. Add Solubilizing Agent (e.g., DMSO) add_mtt->solubilize Formazan Formation read 6. Read Absorbance (570 nm) solubilize->read Dissolve Crystals calculate 7. Calculate Viability & Determine IC50 read->calculate

Caption: Experimental workflow for an in vitro MTT cytotoxicity assay.

Apoptosis_Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway compound Benzimidazole Derivative bcl2 Bcl-2 (Anti-apoptotic) Inhibition compound->bcl2 bax Bax (Pro-apoptotic) Activation compound->bax mito Mitochondrial Stress & Cytochrome c Release bax->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: Generalized intrinsic apoptosis pathway induced by benzimidazoles.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of many benzimidazole derivatives, particularly those developed as anticancer agents, is often linked to their mechanism of action. A primary pathway leading to cell death is the induction of apoptosis (programmed cell death).[9]

  • Intrinsic (Mitochondrial) Pathway: Several benzimidazole derivatives have been shown to induce apoptosis by disrupting the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[9][10] This disruption leads to increased mitochondrial membrane permeability, the release of cytochrome c into the cytoplasm, and the subsequent activation of an enzyme cascade involving caspase-9 and the executioner caspase-3.[9] This ultimately results in the systematic dismantling of the cell.

  • Extrinsic (Death Receptor) Pathway: Some derivatives can trigger apoptosis by upregulating death receptors on the cell surface, which, upon ligand binding, initiate a separate caspase cascade involving caspase-8.[11]

  • Other Mechanisms: Beyond apoptosis, the biological effects of benzimidazoles can be attributed to the inhibition of crucial enzymes like topoisomerases or the disruption of microtubule polymerization, which can lead to cell cycle arrest and eventual cell death.[10]

References

A Comparative Guide to HPLC Purity Analysis of Synthesized 2-Chlorobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of synthesized 2-Chlorobenzimidazole against other analytical techniques. It includes a detailed experimental protocol for a robust HPLC method and supporting data for informed decision-making in a research and drug development context.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount as impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide details a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound and the separation of its potential process-related impurities.

Experimental Protocols

A validated RP-HPLC method is the cornerstone for the reliable determination of this compound purity. This method is designed to be stability-indicating, capable of separating the main compound from potential impurities and degradation products.

HPLC Method for Purity Analysis of this compound

Objective: To determine the purity of a synthesized this compound sample and to identify and quantify any impurities.

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A to 30% A over 20 min, then hold at 30% A for 5 min
Flow Rate 1.0 mL/min
Detection UV at 278 nm
Injection Volume 10 µL
Column Temperature 30 °C

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase (initial composition) to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to obtain a similar concentration to the standard solution.

  • Spiked Sample Solution: Prepare a sample solution as described above and spike it with known potential impurities (e.g., benzimidazolin-2-one, o-phenylenediamine) at a concentration of approximately 0.1% of the main analyte concentration to demonstrate specificity.

Data Presentation

The following table summarizes the expected performance of the proposed HPLC method.

ParameterExpected Result
Retention Time of this compound ~ 12.5 min
Relative Retention Time of Benzimidazolin-2-one ~ 0.6
Relative Retention Time of o-Phenylenediamine ~ 0.3
Resolution between this compound and nearest impurity > 2.0
Tailing Factor for this compound peak < 1.5
Linearity (r²) > 0.999
LOD (Limit of Detection) ~ 0.01%
LOQ (Limit of Quantitation) ~ 0.03%

Comparison with Alternative Methods

While the proposed RP-HPLC method is robust and reliable, other techniques can be employed for the purity analysis of this compound. The following table provides a comparison of the primary HPLC method with potential alternatives.

Analytical TechniquePrimary ApplicationStrengthsLimitations
Reversed-Phase HPLC (RP-HPLC) Quantitative Purity & Impurity ProfilingHigh resolution, sensitivity, and reproducibility for a wide range of impurities.Requires reference standards for impurity identification and quantification.
Thin-Layer Chromatography (TLC) Qualitative Purity & Reaction MonitoringSimple, rapid, and cost-effective for monitoring reaction progress and detecting major impurities.[1][2]Limited resolution and sensitivity; not suitable for precise quantification.
Gas Chromatography (GC) Analysis of Volatile ImpuritiesHigh efficiency for separating volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.
Nuclear Magnetic Resonance (NMR) Structural Elucidation & Purity ConfirmationProvides detailed structural information and can be used for quantitative analysis (qNMR) without a reference standard for each impurity.Lower sensitivity compared to HPLC for trace impurity detection.
Mass Spectrometry (MS) Impurity IdentificationProvides molecular weight information, aiding in the identification of unknown impurities when coupled with a separation technique (e.g., LC-MS).Not a standalone quantitative technique for purity assessment.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the purity analysis of synthesized this compound.

cluster_synthesis Synthesis of this compound cluster_analysis HPLC Purity Analysis Workflow start Starting Materials (e.g., Benzimidazolin-2-one) synthesis Chemical Synthesis (e.g., with POCl3) start->synthesis crude Crude this compound synthesis->crude sample_prep Sample Preparation (Dissolution in Mobile Phase) crude->sample_prep Sample for Analysis hplc_analysis RP-HPLC Analysis (Gradient Elution) sample_prep->hplc_analysis data_processing Data Processing (Peak Integration & Purity Calculation) hplc_analysis->data_processing report Purity Report data_processing->report cluster_impurities Potential Impurities cluster_methods Analytical Techniques main_compound Synthesized this compound hplc HPLC (Quantitative Purity) main_compound->hplc tlc TLC (Qualitative Screen) main_compound->tlc nmr_ms NMR / MS (Structural Confirmation) main_compound->nmr_ms impurity1 Unreacted Starting Materials (e.g., Benzimidazolin-2-one) impurity1->hplc impurity2 Reaction By-products impurity2->hplc impurity3 Degradation Products impurity3->hplc

References

Comparative study of green synthesis vs. conventional methods for benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of benzimidazole (B57391) derivatives, a cornerstone of many pharmaceuticals, is undergoing a significant transformation. While conventional methods have long been the standard, a paradigm shift towards greener, more sustainable practices is reshaping the landscape of medicinal chemistry. This guide provides an objective comparison of green synthesis methodologies versus their conventional counterparts, supported by experimental data, detailed protocols, and visual workflows to illuminate the advantages of these modern approaches.

Benzimidazoles are a critical class of heterocyclic compounds with a wide spectrum of biological activities, including antiulcer, anthelmintic, and anticancer properties.[1][2] Traditional synthesis routes, however, are often plagued by drawbacks such as the use of harsh chemicals, high temperatures, extended reaction times, and the generation of hazardous waste.[3] In contrast, green chemistry principles are now being applied to develop more efficient and environmentally benign methods for synthesizing these vital molecules.[3]

At a Glance: Green vs. Conventional Synthesis of Benzimidazoles

The following table summarizes the key quantitative differences between representative conventional and green synthesis methods for producing 2-substituted benzimidazoles. The data clearly demonstrates the significant improvements in reaction time and yield offered by green chemistry approaches.

MethodReactantsCatalyst/MediumTemperature (°C)TimeYield (%)
Conventional: Phillips-Ladenburg o-phenylenediamine (B120857), Acetic Acid4N Hydrochloric AcidReflux4-6 hours68-85
Green: Microwave-Assisted o-phenylenediamine, Benzaldehyde (B42025)None (Solvent-free)60-1005-10 minutes86-99
Green: Ultrasound-Assisted o-phenylenediamine, Aromatic AldehydesZnFe2O4 nanoparticlesAmbient22-28 minutes88-92
Green: Deep Eutectic Solvent o-phenylenediamine, BenzaldehydeCholine (B1196258) Chloride:o-PDA808-10 minutes95-97

Delving Deeper: Experimental Protocols

To provide a practical understanding of these methodologies, detailed experimental protocols for key conventional and green synthesis techniques are outlined below.

Conventional Method: Phillips-Ladenburg Synthesis of 2-Methyl-1H-benzimidazole[4][5]

This classical method involves the condensation of an o-phenylenediamine with a carboxylic acid in the presence of a strong acid.

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine o-phenylenediamine (1.08 g, 10 mmol) and acetic acid (0.60 g, 10 mmol).

  • To this mixture, add 20 mL of 4N hydrochloric acid.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 4-6 hours with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a 10% aqueous sodium carbonate solution until the pH is approximately 8-9.

  • Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Green Method 1: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles[6]

Microwave irradiation offers a significant acceleration of reaction rates and often leads to higher yields with cleaner product profiles.

Procedure:

  • In a microwave-safe vessel, combine N-phenyl-o-phenylenediamine (1 mmol) and the desired benzaldehyde (1 mmol).

  • If a catalyst such as Er(OTf)3 (1 mol%) is used, add it to the mixture.

  • Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 60-100°C) for 5-10 minutes.

  • After the reaction is complete, allow the mixture to cool.

  • Add water to the reaction mixture and extract the product with ethyl acetate.

  • Dry the organic phase over sodium sulfate, filter, and evaporate the solvent to obtain the product.

Green Method 2: Ultrasound-Assisted Synthesis of Substituted Benzimidazoles[7]

Sonication provides an alternative energy source that can promote reactions at ambient temperature, avoiding the need for external heating.

Procedure:

  • In a reaction flask, mix o-phenylenediamine (0.1 mol), the aromatic aldehyde (0.1 mol), and a catalytic amount of ZnFe2O4 nanoparticles in 3 mL of ethanol (B145695).

  • Irradiate the reaction mixture with ultrasound for 22-28 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, add 10 mL of ethanol and stir for 5 minutes.

  • Filter the mixture to recover the catalyst.

  • Distill the solvent from the filtrate under reduced pressure.

  • Purify the product by column chromatography.

Green Method 3: Synthesis in a Deep Eutectic Solvent (DES)[8][9]

Deep eutectic solvents act as both the reaction medium and, in some cases, a reactant, offering a highly sustainable and efficient reaction environment.

Procedure:

  • Prepare the deep eutectic solvent by mixing choline chloride and o-phenylenediamine (1:1 molar ratio).

  • To 1 mL of the DES, add the appropriate aldehyde (1 mmol) under magnetic stirring.

  • Stir the resulting mixture at 80°C for 8-10 minutes.

  • Monitor the reaction by TLC and GC/MS analysis.

  • After completion, add 2 mL of water to the mixture.

  • Extract the aqueous suspension with ethyl acetate (3 x 2 mL).

  • Dry the combined organic phases over Na2SO4 and evaporate the solvent to obtain the product.

Visualizing the Processes and Pathways

To further clarify the experimental workflows and the biological significance of benzimidazoles, the following diagrams are provided.

Conventional_Workflow Reactants o-phenylenediamine + Carboxylic Acid + Acid Catalyst Reaction_Vessel Round-bottom Flask Reactants->Reaction_Vessel Heating Reflux (4-6 hours) Reaction_Vessel->Heating Cooling Cool to RT Heating->Cooling Neutralization Neutralize (pH 8-9) Cooling->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Drying Dry over Na2SO4 Extraction->Drying Purification Column Chromatography Drying->Purification Product Pure Benzimidazole Purification->Product

Caption: Workflow for Conventional Benzimidazole Synthesis.

Green_Workflow Reactants o-phenylenediamine + Aldehyde Reaction Microwave/ Ultrasound/ DES (minutes) Reactants->Reaction Workup Water Addition & Extraction Reaction->Workup Drying Dry over Na2SO4 Workup->Drying Product Pure Benzimidazole Drying->Product

Caption: Generalized Workflow for Green Benzimidazole Synthesis.

Many benzimidazole derivatives exhibit their therapeutic effects by interacting with specific biological pathways. A prominent example is the anthelmintic drug Albendazole, which targets tubulin polymerization in parasitic worms.

Signaling_Pathway Albendazole Albendazole Beta_Tubulin β-Tubulin (in parasite) Albendazole->Beta_Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Albendazole->Microtubule_Polymerization Inhibits Microtubule_Disruption Microtubule Disruption Glucose_Uptake Impaired Glucose Uptake Microtubule_Disruption->Glucose_Uptake Energy_Depletion Energy Depletion (ATP↓) Glucose_Uptake->Energy_Depletion Immobilization_Death Parasite Immobilization and Death Energy_Depletion->Immobilization_Death

Caption: Mechanism of Action of Albendazole via Tubulin Inhibition.[1][2][4]

Conclusion: A Greener Future for a Privileged Scaffold

The comparative data and methodologies presented unequivocally demonstrate the superiority of green synthesis approaches for benzimidazole derivatives. These modern techniques not only offer significantly improved efficiency in terms of reaction times and yields but also align with the growing demand for sustainable and environmentally responsible chemical manufacturing. For researchers and professionals in drug development, the adoption of these greener protocols is not just a matter of ecological consciousness but a strategic move towards more economical and effective synthesis of this vital class of therapeutic agents.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Substituted Benzimidazole Impurities: HPLC vs. UPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and quality control, the accurate quantification of impurities in active pharmaceutical ingredients (APIs) is paramount to ensure the safety and efficacy of therapeutic products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the validation of analytical methods designed to determine 2-substituted benzimidazole (B57391) impurities. The information presented herein, including experimental data and protocols, is synthesized from established methodologies and comparative studies to offer an objective overview.

The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[1][2] For impurity determination, this involves ensuring the method is specific, accurate, precise, and sensitive enough to detect and quantify impurities at the required levels. Both HPLC and UPLC are powerful chromatographic techniques widely employed for this purpose. Generally, UPLC methods provide significant advantages in terms of analysis speed, sensitivity, and resolution, which can lead to higher throughput and reduced consumption of solvents.[3] Nevertheless, HPLC remains a robust and widely accessible technique suitable for many quality control applications.[3]

Data Presentation: Performance Comparison

The following table summarizes the typical validation parameters for representative HPLC and UPLC methods for the analysis of 2-substituted benzimidazole impurities. The data has been compiled from various studies to provide a comparative overview.

Validation ParameterHPLC MethodUPLC MethodKey Advantages of UPLC
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.999Comparable performance.
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%Often shows slightly better recovery due to improved peak shape.
Precision (RSD) ≤ 2.0%≤ 1.5%Higher precision due to better resolution and peak integration.
Limit of Detection (LOD) ~0.02 µg/mL~0.007 µg/mLSignificantly lower detection limits, enhancing sensitivity.
Limit of Quantitation (LOQ) ~0.07 µg/mL~0.02 µg/mLLower quantitation limits allow for the accurate measurement of trace impurities.
Run Time 15 - 30 minutes3 - 10 minutesDrastically reduced analysis time, increasing sample throughput.
Solvent Consumption HighLowReduced solvent usage leads to cost savings and is more environmentally friendly.

Experimental Protocols

Below are detailed methodologies for representative HPLC and UPLC methods for the analysis of 2-substituted benzimidazole impurities. These protocols are intended as a general guide and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC) Method

This method is a stability-indicating assay for the determination of process-related and degradation impurities of 2-substituted benzimidazoles.

  • Column: C18 (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • Mobile Phase A: 0.02 M Phosphate Buffer (pH adjusted to 3.5 with phosphoric acid)

    • Mobile Phase B: Acetonitrile

    • Gradient Elution: A time-based gradient from 90% A to 40% A over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: UV detection at the λmax of the specific benzimidazole derivative (typically 280-310 nm).

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 1 mg/mL.

Ultra-Performance Liquid Chromatography (UPLC) Method

This method provides a rapid and sensitive analysis of 2-substituted benzimidazole impurities.

  • Column: C18 (50 mm x 2.1 mm, 1.7 µm particle size)

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Elution: A rapid gradient from 95% A to 50% A over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: UV detection at the λmax of the specific benzimidazole derivative.

  • Injection Volume: 2 µL

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable diluent to a final concentration of approximately 0.5 mg/mL.

Validation of a Stability-Indicating Method: Stress Testing

To ensure the method is stability-indicating, forced degradation studies are performed on the drug substance. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 1 hour.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

After exposure, the stressed samples are neutralized (if necessary) and diluted to the appropriate concentration for analysis. The method is considered specific if all degradation product peaks are well-resolved from the main peak and from each other.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the validation of an analytical method for impurities and a simplified representation of a typical experimental process.

G cluster_0 Phase 1: Method Development & Planning cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation & Implementation A Define Analytical Method Objectives B Select Analytical Technique (HPLC/UPLC) A->B C Develop & Optimize Method Parameters B->C D Prepare Validation Protocol C->D E Specificity (including Stress Testing) D->E F Linearity & Range E->F G Accuracy F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Analyze Validation Data J->K L Prepare Validation Report K->L M Implement for Routine Use L->M N Ongoing Method Monitoring M->N

Caption: Logical workflow for analytical method validation.

G A Sample Preparation (Weighing, Dissolving, Diluting) D Sample Injection & Chromatographic Run A->D B Instrument Setup (Mobile Phase, Column, Flow Rate, etc.) C System Suitability Test B->C C->D E Data Acquisition D->E F Data Processing (Peak Integration, Quantification) E->F G Result Reporting & Analysis F->G

Caption: A typical experimental workflow.

References

Spectroscopic Data Comparison for Different 2-Chlorobenzimidazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for various isomers of 2-Chlorobenzimidazole, a crucial scaffold in medicinal chemistry. Understanding the distinct spectroscopic signatures of these isomers is paramount for unambiguous identification, characterization, and quality control in drug discovery and development. This document summarizes key ¹H NMR, ¹³C NMR, and mass spectrometry data, outlines detailed experimental protocols, and presents visual workflows to aid in the differentiation of these closely related compounds.

Spectroscopic Data Summary

The following tables summarize the available ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and its positional isomers. It is important to note that while data for this compound and 5-chlorobenzimidazole (B1584574) are available in the literature, comprehensive experimental spectroscopic data for 4-chloro, 6-chloro, and 7-chlorobenzimidazole is not as readily reported. The 5- and 6-chloro isomers are tautomers and will exhibit the same averaged NMR spectra in solution unless the tautomerism is frozen.

Table 1: ¹H NMR Spectroscopic Data of Chlorobenzimidazole Isomers

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
This compound DMSO-d₆δ 7.55-7.65 (m, 2H, Ar-H), 7.20-7.30 (m, 2H, Ar-H), ~12.9 (br s, 1H, N-H)
5-Chlorobenzimidazole DMSO-d₆δ 8.27 (s, 1H, H-2), 7.65 (s, 1H, H-4), 7.60 (d, J = 8.5 Hz, 1H, H-7), 7.21 (dd, J = 8.5, 1.8 Hz, 1H, H-6), 12.61 (s, 1H, N-H)[1]
4-Chlorobenzimidazole N/AData not readily available in searched literature.
6-Chlorobenzimidazole N/ATautomer of 5-chlorobenzimidazole.
7-Chlorobenzimidazole N/AData not readily available in searched literature.

Table 2: ¹³C NMR Spectroscopic Data of Chlorobenzimidazole Isomers

CompoundSolventChemical Shifts (δ, ppm)
This compound DMSO-d₆δ 142.0, 134.0, 122.5, 115.0
5-Chlorobenzimidazole DMSO-d₆δ 143.4 (C-2), 139.3 (C-7a), 136.6 (C-3a), 126.2 (C-5), 122.0 (C-6), 116.4 (C-4), 115.2 (C-7)[1]
4-Chlorobenzimidazole N/AData not readily available in searched literature.
6-Chlorobenzimidazole N/ATautomer of 5-chlorobenzimidazole.
7-Chlorobenzimidazole N/AData not readily available in searched literature.

Table 3: Mass Spectrometry Data of Chlorobenzimidazole Isomers

CompoundIonization Mode[M]+ and/or [M+H]+ (m/z)Key Fragmentation Peaks (m/z)
This compound ESI+153/155117 (loss of HCl), 90 (loss of HCN from 117)
5-Chlorobenzimidazole ESI+153/155117 (loss of HCl), 90 (loss of HCN from 117)
4-Chlorobenzimidazole N/AData not readily available in searched literature.N/A
6-Chlorobenzimidazole N/AData not readily available in searched literature.N/A
7-Chlorobenzimidazole N/AData not readily available in searched literature.N/A

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols can be adapted for the analysis of other benzimidazole (B57391) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh 5-10 mg of the solid benzimidazole sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Select a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in which the sample is fully soluble. DMSO-d₆ is often preferred for benzimidazoles as it can slow down N-H proton exchange, allowing for better observation of the N-H signal.

  • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Gently vortex or sonicate the vial to ensure complete dissolution.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Tune and lock the instrument on the deuterium (B1214612) signal of the solvent.

  • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse width, a spectral width of -2 to 14 ppm, and 16-32 scans with a relaxation delay of 1-2 seconds.

  • Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30° pulse width, a spectral width of 0 to 160 ppm, and a larger number of scans (e.g., 1024 or more) with a relaxation delay of 2-5 seconds to ensure adequate signal-to-noise ratio.

3. Data Processing:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Reference the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

1. Sample Preparation for Electrospray Ionization (ESI):

  • Prepare a stock solution of the benzimidazole sample in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid) to a final concentration in the range of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.

2. Mass Spectrometry Analysis:

  • The analysis is typically performed using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for benzimidazoles.

    • Scan Range: A typical scan range would be m/z 50-500.

    • Fragmentation: For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to observe characteristic fragmentation patterns.

Visualization of Isomeric and Experimental Relationships

The following diagrams, generated using Graphviz, illustrate the structural relationships between the this compound isomers and a general workflow for their spectroscopic analysis.

Isomer_Differentiation cluster_isomers This compound Isomers cluster_spectroscopy Spectroscopic Techniques 2-Chloro 2-Chloro NMR NMR Spectroscopy (¹H & ¹³C) 2-Chloro->NMR Distinct Aromatic Pattern MS Mass Spectrometry 2-Chloro->MS m/z 153/155 4-Chloro 4-Chloro 4-Chloro->NMR 4-Chloro->MS 5-Chloro 5-Chloro 5-Chloro->NMR Unique Aromatic Pattern 5-Chloro->MS m/z 153/155 6-Chloro 6-Chloro 6-Chloro->NMR 6-Chloro->MS 7-Chloro 7-Chloro 7-Chloro->NMR 7-Chloro->MS Structural Elucidation Structural Elucidation NMR->Structural Elucidation Molecular Weight\nConfirmation Molecular Weight Confirmation MS->Molecular Weight\nConfirmation

Caption: Differentiation of this compound Isomers via Spectroscopy.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_proc Data Processing & Interpretation start Weigh Sample dissolve Dissolve in Deuterated Solvent (NMR) or LC Mobile Phase (MS) start->dissolve filtrate Filter dissolve->filtrate nmr_acq NMR Data Acquisition (¹H & ¹³C) filtrate->nmr_acq NMR ms_acq LC-MS Data Acquisition filtrate->ms_acq MS nmr_proc NMR Data Processing nmr_acq->nmr_proc ms_proc MS Data Processing ms_acq->ms_proc structure Structure Elucidation & Comparison nmr_proc->structure ms_proc->structure

Caption: Generalized Experimental Workflow for Spectroscopic Analysis.

References

Unveiling the Antiviral Potency of Dihalobenzimidazole Ribonucleosides Against Human Cytomegalovirus

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Dihalobenzimidazole ribonucleosides have emerged as a promising class of antiviral agents, demonstrating potent and selective activity against human cytomegalovirus (HCMV), a significant pathogen in immunocompromised individuals. This guide provides an objective comparison of the antiviral performance of key dihalobenzimidazole ribonucleosides, supported by experimental data, detailed methodologies, and visual representations of their mechanism of action and experimental evaluation.

Comparative Antiviral Activity

The antiviral efficacy of dihalobenzimidazole ribonucleosides is typically evaluated by determining their 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) in cell culture-based assays. These values represent the concentration of the compound required to inhibit viral replication by 50%. Additionally, the 50% cytotoxic concentration (CC₅₀), the concentration that causes a 50% reduction in cell viability, is determined to assess the compound's toxicity. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀/IC₅₀, provides a measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for viral targets over host cells.

Below are tables summarizing the in vitro antiviral activity and cytotoxicity of prominent dihalobenzimidazole ribonucleosides against HCMV.

Table 1: Antiviral Activity of Dihalobenzimidazole Ribonucleosides Against HCMV (Strain AD169) in MRC-5 Cells

CompoundAssay TypeIC₅₀ (µM)Source
TCRB (2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole)Plaque Reduction2.9[1]
Yield Reduction1.4[1]
BDCRB (2-Bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole)Plaque Reduction0.7[1]
DNA Hybridization0.47 ± 0.04[2]
1263W94 (Maribavir)DNA Hybridization0.12 ± 0.01[2]
Ganciclovir (Reference)DNA Hybridization0.53 ± 0.04[2]

Table 2: Cytotoxicity of Dihalobenzimidazole Ribonucleosides

CompoundCell LineCC₅₀ (µM)Source
TCRB Human Foreskin Fibroblasts (HFF)>100[1]
KB Cells>100[1]
BDCRB Human Foreskin Fibroblasts (HFF)>100[1]
KB Cells>100[1]

Note: Direct comparison of SI values is limited due to variability in reported CC₅₀ and EC₅₀/IC₅₀ values across different studies and assay formats.

Mechanism of Action: Targeting the Viral Terminase Complex

Dihalobenzimidazole ribonucleosides such as TCRB and BDCRB exert their antiviral effect by inhibiting a critical late-stage event in the HCMV replication cycle: the processing and packaging of viral DNA.[3] These compounds specifically target the viral terminase complex, an enzyme essential for cleaving newly synthesized viral DNA concatemers into unit-length genomes and packaging them into pre-formed capsids.[4]

Resistance to these compounds has been mapped to mutations in the viral genes UL89 and UL56, which encode the two subunits of the terminase complex.[4] This provides strong evidence that the terminase complex is the direct target of these inhibitors. By inhibiting this complex, the dihalobenzimidazole ribonucleosides prevent the formation of mature, infectious virions.

G cluster_nucleus Host Cell Nucleus cluster_inhibitor Inhibition vDNA Viral DNA Replication (Rolling Circle) Concatemer Viral DNA Concatemers vDNA->Concatemer Cleavage Concatemer Cleavage & DNA Packaging Concatemer->Cleavage Terminase Viral Terminase Complex (pUL89 + pUL56) Terminase->Cleavage Procapsid Empty Procapsids Procapsid->Cleavage MatureCapsid Mature DNA-filled Capsids Cleavage->MatureCapsid Egress Nuclear Egress MatureCapsid->Egress Dihalo Dihalobenzimidazole Ribonucleosides (e.g., TCRB, BDCRB) Dihalo->Terminase

Caption: Mechanism of action of dihalobenzimidazole ribonucleosides against HCMV.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Plaque Reduction Assay (for IC₅₀ Determination)

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

  • Cell Seeding: Human foreskin fibroblasts (HFFs) or other permissive cells are seeded into 24- or 48-well plates and grown to confluence.

  • Virus Infection: The cell monolayers are infected with a standardized amount of HCMV (typically 100-200 plaque-forming units per well).

  • Compound Treatment: Immediately after infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) containing serial dilutions of the test compound.

  • Incubation: The plates are incubated at 37°C in a 5% CO₂ environment for 7-14 days to allow for plaque formation.

  • Staining and Counting: The cell monolayers are fixed and stained with a solution like crystal violet, which stains viable cells. Plaques appear as clear zones where cells have been lysed. The number of plaques in the treated wells is counted and compared to the number in untreated control wells.

  • IC₅₀ Calculation: The IC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Cytotoxicity Assay (for CC₅₀ Determination)

This assay determines the concentration of a compound that is toxic to the host cells.

  • Cell Seeding: Host cells (e.g., HFFs) are seeded in 96-well plates at a specific density.

  • Compound Treatment: The cells are exposed to serial dilutions of the test compound and incubated for a period that mirrors the duration of the antiviral assay (e.g., 7 days).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or neutral red uptake assay. These assays measure metabolic activity, which is proportional to the number of viable cells.

  • Data Analysis: The absorbance values are read using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

  • CC₅₀ Calculation: The CC₅₀ value is determined as the concentration of the compound that reduces cell viability by 50%.[5]

Experimental Workflow

The general workflow for screening and characterizing the antiviral activity of dihalobenzimidazole ribonucleosides is depicted below.

G start Synthesize/Obtain Dihalobenzimidazole Ribonucleoside Analogs primary_screen Primary Antiviral Screen (e.g., Yield Reduction Assay) start->primary_screen cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity plaque_reduction Confirmatory Antiviral Assay (Plaque Reduction Assay) primary_screen->plaque_reduction calc_cc50 Determine CC₅₀ cytotoxicity->calc_cc50 calc_ec50 Determine EC₅₀/IC₅₀ plaque_reduction->calc_ec50 moa Mechanism of Action Studies (e.g., Time-of-Addition, Resistance Selection) plaque_reduction->moa calc_si Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ calc_ec50->calc_si calc_cc50->calc_si lead_candidate Identify Lead Candidate(s) calc_si->lead_candidate moa->lead_candidate

Caption: Experimental workflow for antiviral evaluation.

Conclusion

Dihalobenzimidazole ribonucleosides, particularly TCRB and BDCRB, represent a potent class of anti-HCMV compounds with a distinct mechanism of action that targets the viral terminase complex. Their high potency and selectivity, as indicated by low micromolar IC₅₀ values and high CC₅₀ values, make them attractive candidates for further preclinical and clinical development. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and comparison of novel analogs in this promising chemical series.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Chlorobenzimidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 2-Chlorobenzimidazole must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. As a chlorinated organic compound, this compound is classified as hazardous waste and requires a dedicated disposal pathway. This guide provides essential, step-by-step procedures for its proper disposal, in line with general laboratory chemical waste guidelines.

Immediate Safety and Handling:

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated fume hood.[2] In case of skin or eye contact, immediately flush the affected area with water for at least 15 minutes and seek medical attention.[3][4]

Waste Segregation and Collection:

Proper segregation is the first and a critical step in the disposal process. All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated labware (e.g., pipette tips, vials), must be collected as hazardous waste.[5] This waste stream must be kept separate from non-halogenated organic solvents and other incompatible waste types to prevent dangerous reactions and to facilitate proper disposal.[6][7][8]

Container and Labeling Requirements:

Use only approved, leak-proof containers for collecting this compound waste.[6][9] The containers should be made of a material compatible with the chemical and must be kept securely closed except when adding waste.[7] Each container must be clearly labeled with a "Hazardous Waste" tag that includes the full chemical name ("this compound") and a clear description of the contents.[7][9]

ParameterGuidelineSource
Waste Classification Hazardous Waste[1][3][4]
Primary Hazard Skin Irritant, Serious Eye Irritant, Respiratory Irritant[1][3][4]
PPE Requirement Chemical-resistant gloves, safety goggles, lab coat[1]
Handling Location Well-ventilated fume hood[2]
Waste Segregation Separate from non-halogenated solvents and incompatible materials[6][8]
Container Type Approved, compatible, leak-proof, and sealed containers[6][7][9]
Container Labeling "Hazardous Waste" with full chemical name and contents[7][9]
Storage Location Designated Satellite Accumulation Area (SAA)[7][10][11]
Prohibited Disposal Do not dispose of down the sink or in regular trash[9]

Disposal Workflow:

The following diagram illustrates the logical workflow for the proper disposal of this compound from the point of generation to its final removal from the laboratory.

A Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Halogenated Organic Waste B->C D Collect in a Labeled, Compatible, and Sealed Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Arrange for Pickup by Licensed Hazardous Waste Contractor E->F G Final Disposal via High-Temperature Incineration F->G

Figure 1. Disposal workflow for this compound.

Storage and Final Disposal:

Accumulated waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][10][11] This area should be away from drains and sources of ignition.[11] Once the container is full or reaches the institutional time limit for accumulation, a pickup must be arranged with your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[10] The ultimate disposal method for chlorinated organic compounds like this compound is typically high-temperature incineration, which ensures complete destruction of the hazardous material.[12][13]

Disclaimer:

The information provided here is a general guide. Always consult your institution's specific chemical hygiene plan and safety data sheets for the most accurate and detailed disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chlorobenzimidazole
Reactant of Route 2
2-Chlorobenzimidazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.